Lys-Leu acetate salt
Description
Properties
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O3.C2H4O2/c1-8(2)7-10(12(17)18)15-11(16)9(14)5-3-4-6-13;1-2(3)4/h8-10H,3-7,13-14H2,1-2H3,(H,15,16)(H,17,18);1H3,(H,3,4)/t9-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGRBXWQTXIVKV-IYPAPVHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718718 | |
| Record name | L-Lysyl-L-leucine--acetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103404-72-4 | |
| Record name | L-Leucine, L-lysyl-, monoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103404-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Lysyl-L-leucine--acetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by a Senior Application Scientist
An In-depth Technical Guide to the Chemical Properties and Applications of Lys-Leu Acetate Salt
This guide provides a comprehensive technical overview of Lys-Leu acetate salt, a dipeptide of interest in various scientific and pharmaceutical contexts. We will delve into its fundamental chemical properties, synthesis, characterization, and potential applications, offering insights grounded in established principles of peptide chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide science.
Introduction to Lys-Leu Dipeptide and its Acetate Salt Form
The dipeptide Lys-Leu, formed from the amino acids L-lysine and L-leucine, represents a simple yet significant molecular entity. The primary structure consists of a single peptide bond linking the alpha-carboxyl group of lysine to the alpha-amino group of leucine. The presence of lysine's ε-amino group and leucine's isobutyl side chain imparts distinct chemical characteristics to the molecule.
The acetate salt form of Lys-Leu is of particular interest. In many applications, peptides are prepared as salts to enhance their stability, solubility, and bioavailability. Acetate, being a physiologically compatible counter-ion, is a common choice in pharmaceutical formulations. The acetate ions interact with the positively charged amino groups of the dipeptide, leading to a stable, solid material that is often more readily handled and dissolved in aqueous media than the corresponding free base.
Physicochemical Properties of Lys-Leu Acetate Salt
The physicochemical properties of Lys-Leu acetate salt are a direct consequence of its constituent amino acids and the nature of the peptide bond.
Structure and Conformation
The fundamental structure of the Lys-Leu dipeptide cation is depicted below. The acetate counter-ions are not shown but would be ionically associated with the protonated amino groups.
Figure 2: General workflow for the synthesis of Lys-Leu acetate salt via SPPS.
Detailed Synthesis Protocol
-
Resin Preparation: Start with a pre-loaded Fmoc-Leu-Wang resin or a similar suitable solid support.
-
Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF). Treat with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the leucine residue.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
-
Coupling: Activate the carboxyl group of Fmoc-Lys(Boc)-OH using a coupling reagent (e.g., HBTU/DIPEA in DMF) and add it to the resin. Allow the coupling reaction to proceed to completion.
-
Washing: Wash the resin again with DMF to remove unreacted amino acid and coupling reagents.
-
Final Fmoc Deprotection: Remove the Fmoc group from the newly added lysine residue using 20% piperidine in DMF.
-
Washing: Wash the resin with DMF followed by a less polar solvent like DCM.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the dipeptide from the resin and remove the Boc protecting group from the lysine side chain.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Salt Formation and Lyophilization: The purified peptide is typically obtained as a TFA salt from the HPLC process. To obtain the acetate salt, the TFA salt can be converted through ion-exchange chromatography or by repeatedly dissolving in a dilute acetic acid solution and lyophilizing.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, purity, and quantity of the synthesized Lys-Leu acetate salt.
HPLC Analysis
RP-HPLC is the primary method for assessing the purity of the dipeptide. A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA or formic acid, is typically used.
Typical HPLC Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at 214 nm and 280 nm
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the dipeptide. Electrospray ionization (ESI) is a common technique for peptide analysis. The expected monoisotopic mass of the Lys-Leu cation ([M+H]⁺) is approximately 260.19 g/mol .
NMR Spectroscopy
¹H NMR spectroscopy can be used to confirm the structure of the dipeptide by analyzing the chemical shifts and coupling constants of the protons. This provides detailed information about the local environment of each atom.
Applications in Research and Drug Development
Dipeptides like Lys-Leu are explored for various applications in the pharmaceutical and biotechnological fields.
-
Prodrugs and Drug Delivery: The dipeptide structure can be used as a promoiety to improve the absorption of a parent drug. Certain peptide transporters in the body, such as PEPT1, can recognize and transport dipeptides, potentially enhancing oral bioavailability.
-
Biochemical Reagents: Lys-Leu can be used as a substrate in enzyme assays or as a building block for larger, more complex peptides.
-
Cell Culture Media Supplementation: Specific dipeptides can be more stable and soluble than their constituent free amino acids, making them advantageous for use in cell culture media.
Conclusion
Lys-Leu acetate salt is a dipeptide with physicochemical properties that make it a valuable compound in various research and development settings. Its synthesis via SPPS is straightforward, and its characterization can be robustly performed using standard analytical techniques. The acetate salt form offers advantages in terms of handling and solubility, making it a practical choice for formulation and application studies. A thorough understanding of its chemical properties is crucial for its effective utilization in scientific endeavors.
References
- Note: As specific literature for "Lys-Leu acetate salt" is limited, the following references provide foundational knowledge in peptide chemistry, synthesis, and analysis, which are authorit
-
Principles of Peptide Synthesis. Springer-Verlag Berlin Heidelberg. [Link]
-
Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]
-
Peptide and Peptidomimetic Drug Discovery. Royal Society of Chemistry. [Link]
-
High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
An In-Depth Technical Guide to the Molecular Structure of Lys-Leu Acetate Salt
Abstract
This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of Lys-Leu acetate salt, a dipeptide salt of significant interest to researchers and formulation scientists. The document elucidates the fundamental chemical properties of its constituent amino acids, L-lysine and L-leucine, and details the nature of the peptide bond and the ionic interaction with the acetate counter-ion. We present a multi-faceted analytical approach for structural confirmation, integrating data from mass spectrometry, NMR and IR spectroscopy, and high-performance liquid chromatography. Methodologies are presented not merely as procedures but as self-validating systems, with an emphasis on the rationale behind experimental design. This guide is intended to serve as an authoritative resource for professionals in drug development and biochemical research, providing the foundational knowledge required for the confident application and analysis of this dipeptide salt.
Part 1: Chemical Identity and Physicochemical Properties
The dipeptide Lys-Leu, or lysyl-leucine, is formed from the condensation of the essential amino acids L-lysine and L-leucine.[1] The acetate salt form enhances key physicochemical properties such as solubility and stability, making it more amenable for use in aqueous formulations.[2]
The structure consists of an L-lysine residue whose carboxyl group has formed a peptide bond with the alpha-amino group of an L-leucine residue. Due to the basic nature of the ε-amino group on the lysine side chain and the free N-terminal α-amino group, the dipeptide is basic and readily forms a salt with an acid like acetic acid. The acetate anion electrostatically associates with the protonated amino groups of the dipeptide cation.
Below is a diagram illustrating the ionic association between the Lys-Leu dipeptide and the acetate counter-ion.
Caption: Ionic association in Lys-Leu acetate salt.
Table 1: Physicochemical Properties of Lys-Leu Acetate Salt
| Property | Value | Source |
| CAS Number | 103404-72-4 | |
| Molecular Formula | C₁₂H₂₅N₃O₃ · C₂H₄O₂ | [3] |
| Molecular Weight | 319.4 g/mol | [4] |
| Appearance | White crystalline powder | |
| Storage Temperature | −20°C | |
| SMILES String | CC(O)=O.CC(C)CCCCCN">C@HC(O)=O | |
| InChI Key | VAGRBXWQTXIVKV-IYPAPVHQSA-N |
Part 2: Synthesis and Purification
The synthesis of dipeptides like Lys-Leu is typically achieved through solution-phase or solid-phase peptide synthesis (SPPS) methodologies.[5] SPPS is often preferred for its efficiency and ease of purification. The process involves the sequential coupling of amino acids on a solid resin support, followed by cleavage and deprotection. The final step involves salt formation.
The trustworthiness of any subsequent structural analysis rests on the purity of the synthesized peptide. Therefore, a robust purification step, typically using reversed-phase high-performance liquid chromatography (RP-HPLC), is essential.[6]
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) of Lys-Leu acetate salt.
Part 3: Structural Elucidation and Characterization
A multi-technique approach is required for the unambiguous confirmation of the molecular structure of Lys-Leu acetate salt. Each technique provides a unique and complementary piece of the structural puzzle.
Mass Spectrometry (MS) for Molecular Weight and Sequence Verification
Mass spectrometry is a cornerstone technique for peptide analysis, providing a precise mass-to-charge ratio (m/z) that directly confirms the molecular weight of the dipeptide.[7][8] Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.[9] Tandem MS (MS/MS) can further be used to fragment the peptide, providing data that confirms the amino acid sequence.
-
Sample Preparation: Dissolve approximately 1 mg of Lys-Leu acetate salt in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid helps in the protonation of the peptide, making it suitable for positive ion mode ESI.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode with a scan range appropriate for the expected m/z of the protonated molecule [M+H]⁺ (Expected m/z for C₁₂H₂₅N₃O₃ ≈ 259.19 + 1.01 = 260.20).
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum. The primary peak should correspond to the [M+H]⁺ ion. Other adducts like [M+Na]⁺ may also be observed.
-
Interpretation: The causality for this experiment is direct: the measured m/z of the most abundant isotopic peak for the parent ion must match the theoretically calculated mass of the protonated Lys-Leu dipeptide within a narrow mass tolerance (typically <5 ppm), thereby validating its elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Covalent Structure Confirmation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the covalent structure and connectivity of atoms in a molecule. 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments can definitively identify the amino acid residues and confirm the presence of the peptide bond and the acetate counter-ion.
-
Sample Preparation: Dissolve 5-10 mg of Lys-Leu acetate salt in 0.6 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large interfering signal from water protons.
-
Instrument Setup: The experiment is run on a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is locked to the deuterium signal of the solvent, and the sample is shimmed to achieve high resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Interpretation:
-
Acetate Signal: A sharp singlet peak will be observed around 1.9 ppm, which is characteristic of the methyl protons of the acetate ion. This directly validates the presence of the counter-ion.
-
Amino Acid Signals: The spectrum will show distinct signals for the protons on the lysine and leucine side chains, as well as the α-protons. For example, the doublet for the two methyl groups of the leucine side chain will be prominent.
-
Peptide Bond: The formation of the peptide bond results in characteristic chemical shifts for the α-protons adjacent to the amide linkage.
-
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule, most notably the amide bonds of the peptide backbone.[10]
-
Sample Preparation: Place a small amount of the dry, powdered Lys-Leu acetate salt directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Interpretation: The spectrum's authority comes from the presence of characteristic absorption bands:
-
Amide I Band (approx. 1650 cm⁻¹): This strong absorption is primarily due to the C=O stretching vibration of the peptide bond and is one of the most definitive indicators of a peptide structure.
-
Amide II Band (approx. 1550 cm⁻¹): This arises from N-H bending and C-N stretching vibrations.
-
Carboxylate Stretch (approx. 1560-1600 cm⁻¹ and ~1400 cm⁻¹): Strong bands corresponding to the asymmetric and symmetric stretching of the C-terminal carboxylate group and the acetate counter-ion will be present.
-
N-H Stretch (approx. 3300 cm⁻¹): A broad band corresponding to the N-H stretching of the amino groups.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC, particularly RP-HPLC, is the standard for assessing the purity of peptides.[6] It separates the target peptide from any synthesis-related impurities, such as deletion sequences or incompletely deprotected species.
Caption: Workflow for RP-HPLC analysis of Lys-Leu acetate salt.
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile). TFA is a common ion-pairing agent used to improve peak shape.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the peptide in Mobile Phase A.
-
Method: Use a C18 analytical column. Elute the sample with a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes) at a constant flow rate (e.g., 1 mL/min).
-
Detection: Monitor the column eluent using a UV detector at 214 nm, where the peptide bond absorbs strongly.
-
Interpretation: A self-validating result is a single, sharp, symmetrical peak in the chromatogram. The area of this peak relative to the total area of all peaks detected provides a quantitative measure of the peptide's purity, which should typically be >95% for research applications.
Part 4: Applications and Significance
The precise molecular structure of Lys-Leu acetate salt is critical to its function in various applications.
-
Pharmaceutical Formulation: As an excipient, L-lysine acetate can enhance the solubility and stability of active pharmaceutical ingredients (APIs).[11] Its use in lyophilized products is also an area of interest.[2] The acetate salt form is often preferred over hydrochloride salts in formulations where a near-neutral pH is desired or chloride ions are incompatible with the API.[2] Peptide acetate salts are common in commercial drug products, such as Leuprolide Acetate, a GnRH agonist used in cancer therapy.[12][13]
-
Cell Culture: Dipeptides are increasingly used as stable sources of amino acids in cell culture media to support the production of biologics.[14] Lys-Leu can provide both lysine and leucine in a highly soluble and stable form, improving culture performance.
-
Nutritional Science: Lysine is an essential amino acid, and its supplementation is important in human and animal nutrition.[15] The acetate salt form offers good bioavailability.
Conclusion
The molecular structure of Lys-Leu acetate salt is well-defined, consisting of the dipeptide lysyl-leucine in a cationic form ionically paired with an acetate anion. Its identity, structure, and purity are not merely assumed but are rigorously confirmed through a synergistic application of modern analytical techniques. Mass spectrometry validates its molecular weight, NMR spectroscopy confirms its covalent framework, IR spectroscopy identifies its characteristic functional groups, and HPLC quantifies its purity. A thorough understanding of this structure, grounded in the robust analytical principles outlined in this guide, is paramount for any scientist or researcher aiming to utilize this compound with confidence and precision in their work.
References
-
Schluter, H., Klatt, P., & Rippa, M. (1976). The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates. Biomedical Mass Spectrometry, 3(1), 32-40. [Link]
-
Mora, L., Gallego, M., & Toldrá, F. (2021). Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham. Food Chemistry, 360, 130034. [Link]
-
Biemann, K., Gapp, F., & Seibl, J. (1959). The Mass Spectra of Dipeptides. Journal of the American Chemical Society, 81(9), 2274–2274. [Link]
-
Lama, R., & Lajoie, G. A. (2007). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. The Journal of Organic Chemistry, 72(6), 2248–2251. [Link]
-
Krutzsch, H. C., & Pisano, J. J. (1977). Analysis of dipeptides by gas chromatography-mass spectrometry and application to sequencing with dipeptidyl aminopeptidases. Methods in Enzymology, 47, 391-404. [Link]
-
Ataman Kimya. (n.d.). L-LYSINE ACETATE. Retrieved from [Link]
-
Lee, J., et al. (2025). Characterization and design of dipeptide media formulation for scalable therapeutic production. Applied Microbiology and Biotechnology, 109(7). [Link]
-
Wuxi Jinghai Amino Acid Co., Ltd. (2024). Do You Know Everything About L-Lysine Acetate. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2021). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. Molecules, 26(15), 4567. [Link]
-
National Center for Biotechnology Information. (n.d.). Lysyl-Leucine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). L-Lysine, acetate (1:1). PubChem Compound Database. Retrieved from [Link]
- Balla, K., et al. (2004). Method for the synthesis of peptide salts, their use and pharmaceutical preparations containing the peptide salts. U.S.
-
Nagarkar, R. P., et al. (2007). Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels. Methods in Molecular Biology, 391, 143–155. [Link]
-
National Center for Biotechnology Information. (n.d.). Leuprolide Acetate. PubChem Compound Database. Retrieved from [Link]
-
Sartor, O. (2003). Eligard: Leuprolide acetate in a novel sustained-release delivery system. Urology, 61(2 Suppl 1), 13-17. [Link]
Sources
- 1. Lysyl-Leucine | C12H25N3O3 | CID 7016103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. H-LYS-LEU-OH ACETATE SALT CAS#: 103404-72-4 [m.chemicalbook.com]
- 5. Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Quantitation with Direct Detect® Spectrometer | Life Science Research | Merck [merckmillipore.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Leuprolide Acetate | C61H88N16O14 | CID 657180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
The Lys-Leu Dipeptide: A Technical Guide to its Biological Functions and Therapeutic Potential
Introduction: Beyond Building Blocks - The Rise of Bioactive Dipeptides
In the landscape of biological molecules, peptides are fundamental players, traditionally viewed as the constituent parts of proteins. However, a growing body of evidence has illuminated the profound and specific biological activities of short-chain peptides, particularly dipeptides. These molecules, consisting of just two amino acids linked by a peptide bond, are not merely metabolic intermediates but function as potent signaling molecules and regulators of diverse physiological processes. Their small size confers advantages in bioavailability and tissue penetration, making them attractive candidates for therapeutic development.
This technical guide focuses on the Lys-Leu dipeptide, a molecule composed of the essential amino acids lysine and leucine. While often studied in the context of longer, lysine- and leucine-rich antimicrobial peptides, the Lys-Leu dipeptide itself possesses a unique and compelling profile of biological activities. This document will provide an in-depth exploration of its known functions, the underlying molecular mechanisms, and the experimental methodologies used to elucidate its effects. We will delve into its anti-inflammatory, antioxidant, and metabolic regulatory roles, offering a comprehensive resource for researchers, scientists, and professionals in drug development. The unique amphipathic nature of this dipeptide, combining the hydrophilic, positively charged side chain of lysine with the hydrophobic side chain of leucine, is central to its interactions with cellular structures and its diverse biological functions.
Core Biological Functions of the Lys-Leu Dipeptide
The biological activities of the Lys-Leu dipeptide are multifaceted, spanning immunomodulation, anti-aging, and metabolic regulation. While research on the dipeptide itself is still emerging, studies on Lys-Leu and the closely related Leu-Lys provide significant insights into its potential.
Anti-inflammatory and Immunomodulatory Effects
Peptides rich in lysine and leucine have demonstrated significant anti-inflammatory properties. These peptides can modulate the innate immune response, a critical factor in both infectious and non-infectious inflammatory conditions. The proposed mechanism involves the suppression of pro-inflammatory mediators. For instance, related Leu/Lys-rich peptides have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory activity suggests a potential therapeutic role in conditions characterized by excessive inflammation. The positively charged lysine residue is thought to interact with negatively charged components of inflammatory triggers like LPS, while the hydrophobic leucine residue may facilitate membrane interactions.
Antioxidant and Anti-aging Properties
Recent studies have highlighted the potent antioxidant and anti-aging effects of dipeptides containing leucine and lysine. In a key study utilizing the model organism Caenorhabditis elegans, the dipeptide Leu-Lys (LK) was shown to extend both the mean and maximum lifespan.[1][2][3] This effect was attributed to the dipeptide's ability to suppress oxidative and glycative stress. Specifically, treatment with LK reduced the levels of intracellular reactive oxygen species (ROS) and superoxide radicals.[1][2][3] The antioxidant activity of these dipeptides appears to be more effective against superoxide radicals than other types of radicals.[1][4] The presence of the hydrophobic amino acid leucine at the N-terminus is thought to contribute to this enhanced antioxidant activity.[1][4]
| Biological Effect | Model System | Key Findings | Reference |
| Lifespan Extension | C. elegans | Mean lifespan prolonged by 20.9% (Leu-Lys) and 11.7% (Lys-Leu). | [2][3] |
| Antioxidant Activity | in vitro & C. elegans | Scavenging of superoxide radicals; decreased intracellular ROS. | [1][2][3] |
| Antiglycation Activity | in vitro & C. elegans | Suppression of advanced glycation end products (AGEs) formation. | [1][2] |
| Cell Proliferation | Rat Spleen Organotypic Culture | Stimulated cell proliferation at concentrations of 0.001-10 ng/ml. | [5] |
Metabolic Regulation and Nutrient Utilization
The Lys-Leu dipeptide has been shown to be more efficiently utilized for growth and protein synthesis compared to its constituent free amino acids in certain animal models. A study in turbot demonstrated that a diet supplemented with Lys-Leu dipeptide resulted in a significantly higher protein efficiency ratio compared to a diet with free lysine and leucine.[6] This suggests that dipeptide transport and metabolism may be a more efficient route for delivering these essential amino acids for protein synthesis. Furthermore, dipeptide supplementation appears to influence the expression of intestinal amino acid transporters.[6] While the precise mechanisms are still under investigation, these findings point to a role for Lys-Leu in optimizing nutrient absorption and metabolic processes.
Molecular Mechanisms of Action
The biological effects of the Lys-Leu dipeptide are underpinned by its interactions with key cellular signaling pathways. While direct evidence for the Lys-Leu dipeptide is still being gathered, the mechanisms of related peptides provide a strong basis for hypothesized pathways.
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of lysine- and leucine-rich peptides are likely mediated through the inhibition of the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are central to the inflammatory response triggered by stimuli like LPS.
In the canonical NF-κB pathway, activation leads to the phosphorylation and subsequent degradation of IκB proteins, which normally sequester NF-κB in the cytoplasm.[7][8] This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is hypothesized that Lys-Leu containing peptides may interfere with upstream signaling components that lead to IKK activation, or potentially modulate the ubiquitination events that are critical for this pathway.[9]
The MAPK pathways (including ERK, JNK, and p38) are also crucial in transducing extracellular inflammatory signals into intracellular responses.[10] Synthetic peptides have been shown to inhibit MAPK pathways, suggesting a potential mechanism for the anti-inflammatory action of Lys-Leu.[11]
Caption: Hypothesized anti-inflammatory mechanism of Lys-Leu dipeptide.
Antioxidant Mechanism
The antioxidant properties of the Lys-Leu dipeptide are likely due to its ability to directly scavenge free radicals, particularly superoxide radicals.[1][2][3] The electron-donating capacity of the peptide bond and the specific properties of the amino acid side chains contribute to this activity. The hydrophobic nature of leucine may enhance its interaction with lipid-rich environments where oxidative damage often occurs. The precise mechanism of radical scavenging can involve hydrogen atom transfer (HAT) or single electron transfer (SET) reactions.[12] Further research is needed to fully elucidate the dominant antioxidant mechanism of the Lys-Leu dipeptide.
Experimental Protocols for a Senior Application Scientist
To facilitate further research into the biological functions of the Lys-Leu dipeptide, this section provides detailed, field-proven protocols for key assays.
Protocol 1: In Vitro Anti-inflammatory Activity - Nitric Oxide Production in RAW 264.7 Macrophages
This protocol details the measurement of nitric oxide (NO) production, a key indicator of inflammation, in a murine macrophage cell line.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[13]
-
Seed the cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere for 12 hours.[14]
2. Treatment:
-
Aspirate the medium and replace it with fresh serum-free DMEM.
-
Add various concentrations of the Lys-Leu dipeptide to the wells. Prepare a vehicle control (serum-free DMEM).
-
After 1 hour of pre-treatment with the dipeptide, stimulate the cells with 1 µg/mL of LPS for 24 hours.[14] Include a negative control group with no LPS stimulation.
3. Measurement of Nitrite:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Use the Griess reagent to measure the concentration of nitrite, a stable product of NO.[15]
-
In a 96-well plate, mix 100 µL of the supernatant with 100 µL of the Griess reagent and incubate at room temperature for 10 minutes.[14]
-
Measure the absorbance at 540 nm using a microplate reader.[14][16]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.[14]
Caption: Workflow for Nitric Oxide Production Assay.
Protocol 2: In Vivo Anti-aging Activity - C. elegans Lifespan Assay
This protocol outlines the procedure for assessing the effect of Lys-Leu dipeptide on the lifespan of the nematode C. elegans.
1. Preparation of NGM Plates:
-
Seed the plates with a lawn of E. coli OP50, the standard food source for C. elegans.[18]
-
To prevent progeny from hatching and confounding the results, add fluorodeoxyuridine (FUDR) to the NGM plates.[17][18]
-
Prepare separate sets of plates with and without the Lys-Leu dipeptide incorporated into the NGM at the desired concentrations.
2. Synchronization of Worms:
-
Obtain an age-synchronized population of worms by performing a timed egg laying.[18]
-
Allow adult worms to lay eggs on a plate for a few hours, then remove the adults.
-
Allow the eggs to hatch and develop to the L4 larval stage.[18]
3. Lifespan Assay:
-
Transfer the L4 larvae to the experimental plates (with and without Lys-Leu).[19]
-
Incubate the plates at 20°C.[20]
-
Score the worms every 1-2 days for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.[20]
-
Transfer the worms to fresh plates every few days to ensure a consistent food supply and dipeptide concentration.
4. Data Analysis:
-
Record the number of live and dead worms at each time point.
-
Generate survival curves using the Kaplan-Meier method and perform statistical analysis (e.g., log-rank test) to compare the lifespans of the different treatment groups.[21]
Pharmacokinetics and Drug Development Potential
The therapeutic potential of any peptide is intrinsically linked to its pharmacokinetic properties. Unmodified dipeptides, like Lys-Leu, generally have short plasma half-lives due to rapid degradation by proteases and peptidases present throughout the body.[22] Their primary routes of administration are typically parenteral (intravenous, subcutaneous, or intramuscular) to bypass first-pass metabolism in the gut and liver.[22][23]
Despite these challenges, the field of peptide drug development is rapidly advancing.[24] Strategies to enhance the pharmacokinetic stability of peptides include:
-
Chemical Modifications: Introducing unnatural amino acids or modifying the peptide termini to reduce susceptibility to proteolysis.[25]
-
Cyclization: Creating cyclic peptides that are more resistant to degradation.
-
Formulation with Delivery Systems: Encapsulating peptides in nanoparticles or liposomes to protect them from degradation and control their release.
The potent and specific biological activities of the Lys-Leu dipeptide, particularly its anti-inflammatory and antioxidant effects, make it an attractive lead compound for drug development. Further research focusing on optimizing its stability and delivery will be crucial in translating its therapeutic potential into clinical applications for a range of inflammatory and age-related diseases.
Conclusion and Future Directions
The Lys-Leu dipeptide is emerging as a bioactive molecule with significant therapeutic potential. Its demonstrated anti-inflammatory, antioxidant, and metabolic regulatory functions position it as a promising candidate for further investigation. The unique combination of a cationic and a hydrophobic amino acid likely underpins its diverse activities, from modulating key inflammatory signaling pathways to scavenging harmful free radicals.
Future research should focus on several key areas to fully realize the potential of the Lys-Leu dipeptide. A deeper understanding of its molecular targets and the specific interactions that mediate its effects on the NF-κB and MAPK pathways is needed. Elucidating the precise mechanisms of its antioxidant activity will also be critical. From a drug development perspective, overcoming the pharmacokinetic challenges associated with small peptides through innovative chemical modification and formulation strategies will be paramount. As our understanding of the nuanced roles of dipeptides in physiology and pathology grows, the Lys-Leu dipeptide stands out as a molecule of considerable interest for the development of novel therapeutics.
References
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). National Cancer Institute. Retrieved from [Link]
-
Effect of synthesized dipeptide L-Leu-Lys on cell proliferation and apoptosis in organotypic tissue culture from rat spleen. (n.d.). Retrieved from [Link]
-
Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans. (2023). ProQuest. Retrieved from [Link]
-
Yokoyama, S., et al. (2023). Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans. Food Science & Nutrition, 11(5), 2636-2645. Retrieved from [Link]
-
Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans. (2023). PubMed. Retrieved from [Link]
-
Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans. (2023). ResearchGate. Retrieved from [Link]
-
Pharmacokinetics and pharmacodynamics of protiens and peptides. (n.d.). Slideshare. Retrieved from [Link]
-
Exploration and Preliminary Investigation of Wiled Tinospora crispa: A Medicinal Plant with Promising Anti-Inflammatory and Antioxidant Properties. (2023). MDPI. Retrieved from [Link]
-
Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2014). PubMed Central. Retrieved from [Link]
-
Nitric oxide detection methods in vitro and in vivo. (2017). PubMed Central. Retrieved from [Link]
-
Pharmacokinetics and Pharmacokinetic–Pharmacodynamic Correlations of Therapeutic Peptides. (2013). ResearchGate. Retrieved from [Link]
-
A Leu-Lys-rich antimicrobial peptide: activity and mechanism. (2001). PubMed. Retrieved from [Link]
-
Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. (2013). PubMed. Retrieved from [Link]
-
Survival assays using Caenorhabditis elegans. (2016). PubMed Central. Retrieved from [Link]
-
Surveying low-cost methods to measuring lifespan and healthspan in C. elegans. (2022). National Institutes of Health. Retrieved from [Link]
-
LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (2011). PubMed Central. Retrieved from [Link]
-
Pharmacokinetics of Therapeutic Peptides. (n.d.). Creative Bioarray. Retrieved from [Link]
-
The C. elegans Lifespan Assay Toolkit. (2014). ResearchGate. Retrieved from [Link]
-
Measuring Caenorhabditis elegans Life Span on Solid Media. (2009). ResearchGate. Retrieved from [Link]
-
Measuring Caenorhabditis elegans Life Span on Solid Media. (2009). PubMed Central. Retrieved from [Link]
-
Effects of Lysine–Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets. (2022). PubMed Central. Retrieved from [Link]
-
Food Protein-Derived Antioxidant Peptides: Molecular Mechanism, Stability and Bioavailability. (2022). MDPI. Retrieved from [Link]
-
Effects of Lysine deficiency and Lys-Lys dipeptide on cellular apoptosis and amino acids metabolism. (2017). PubMed. Retrieved from [Link]
-
Enhanced Production of Leucine-Leucine Dipeptide by Whole-Cell Catalysis. (2024). PubMed. Retrieved from [Link]
-
Inhibition of MAPK pathway by a synthetic peptide corresponding to the activation segment of MAPK. (1998). PubMed. Retrieved from [Link]
-
Effects of lysine and leucine in free and different dipeptide forms on the growth, amino acid profile and transcription of intestinal peptide, and amino acid transporters in turbot (Scophthalmus maximus). (2020). PubMed. Retrieved from [Link]
-
Molecular Basis of NF-κB Signaling. (2012). PubMed Central. Retrieved from [Link]
-
Activation of the MAPK11/12/13/14 (p38 MAPK) pathway regulates the transcription of autophagy genes in response to oxidative stress induced by a novel copper complex in HeLa cells. (2014). PubMed. Retrieved from [Link]
-
Recent Trends in Peptide Drug Discovery and Development. (2024). Royal Society of Chemistry. Retrieved from [Link]
-
NF-κB essential modulator (NEMO) interaction with linear and lys-63 ubiquitin chains contributes to NF-κB activation. (2011). PubMed. Retrieved from [Link]
-
Regulation of NF-κB by NSD1/FBXL11-dependent reversible lysine methylation of p65. (2010). PubMed Central. Retrieved from [Link]
-
The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
The Tetrapeptide Arg-Leu-Tyr-Glu Inhibits VEGF-induced Angiogenesis. (2015). PubMed. Retrieved from [Link]
Sources
- 1. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans - ProQuest [proquest.com]
- 5. appliedcellbiology.com [appliedcellbiology.com]
- 6. Effects of lysine and leucine in free and different dipeptide forms on the growth, amino acid profile and transcription of intestinal peptide, and amino acid transporters in turbot (Scophthalmus maximus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. NF-κB essential modulator (NEMO) interaction with linear and lys-63 ubiquitin chains contributes to NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of the MAPK11/12/13/14 (p38 MAPK) pathway regulates the transcription of autophagy genes in response to oxidative stress induced by a novel copper complex in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of MAPK pathway by a synthetic peptide corresponding to the activation segment of MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Surveying low-cost methods to measuring lifespan and healthspan in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring Caenorhabditis elegans Life Span on Solid Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Survival assays using Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. books.rsc.org [books.rsc.org]
- 25. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Lys-Leu Acetate Salt (CAS No. 103404-72-4)
Abstract
Lys-Leu acetate salt (CAS No. 103404-72-4) is a dipeptide composed of the essential amino acids L-lysine and L-leucine, presented as a stable and highly soluble acetate salt. This guide serves as a comprehensive technical resource, detailing the physicochemical properties, biological significance, and key applications of this compound. We will explore its mechanism of cellular uptake via peptide transporters, its intracellular fate, and the subsequent metabolic and signaling roles of its constituent amino acids. Furthermore, this document provides field-proven experimental protocols for its application in mammalian cell culture and its quantification via high-performance liquid chromatography (HPLC), equipping researchers with the knowledge to effectively leverage this dipeptide in their work.
Core Compound Identity and Physicochemical Properties
Lys-Leu acetate salt is a synthetically accessible dipeptide that provides L-lysine and L-leucine in a single, stable molecule. The acetate counter-ion is utilized to enhance the compound's stability and aqueous solubility compared to the free base dipeptide.[1] This is particularly advantageous in the preparation of concentrated stock solutions for applications such as cell culture media formulation.
Table 1: Physicochemical Properties of Lys-Leu Acetate Salt
| Property | Value | Source(s) |
| CAS Number | 103404-72-4 | [2][3][4] |
| Molecular Formula | C₁₂H₂₅N₃O₃ · C₂H₄O₂ | [3][5] |
| Molecular Weight | 319.4 g/mol | [4][5] |
| Canonical SMILES | CC(C)CCCCCN">C@HC(O)=O.CC(O)=O | [3] |
| InChI Key | VAGRBXWQTXIVKV-IYPAPVHQSA-N | [3] |
| Appearance | White to off-white solid | [6] |
| Solubility | Highly soluble in water | [6] |
| Storage Temperature | -20°C | [3][4][5] |
Biological Significance and Mechanisms of Action
The utility of Lys-Leu extends beyond simply being a source of amino acids. Its dipeptide structure dictates a distinct biological pathway for cellular uptake and metabolism, offering advantages over the administration of free amino acids.
Cellular Uptake via Peptide Transporters
Unlike free amino acids, which rely on a variety of specific amino acid transporters, di- and tripeptides are primarily transported into cells by proton-coupled oligopeptide transporters (PEPTs), such as PEPT1.[7][8] This transport mechanism is a form of secondary active transport, utilizing a proton gradient to drive the influx of the peptide into the cytoplasm.[9][10]
The key advantages of this uptake mechanism include:
-
Efficiency: PEPT transporters can have a high capacity for uptake.[8]
-
Reduced Competition: It bypasses the often-saturated amino acid transport systems, ensuring a more reliable supply of lysine and leucine.
-
Broad Substrate Specificity: PEPT1 can transport a wide range of di- and tripeptides, making it a robust system for nutrient absorption.[7]
Once inside the cell, Lys-Leu is rapidly cleaved by intracellular peptidases into its constituent amino acids, L-lysine and L-leucine.[10][11] These amino acids are then available to join the intracellular pools for protein synthesis, energy metabolism, or other cellular functions.
Signaling Roles of Leucine and Lysine
The constituent amino acids of Lys-Leu are not merely building blocks; they are potent signaling molecules.
-
L-Leucine: Leucine is a well-established activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, specifically mTOR Complex 1 (mTORC1).[12][13] The activation of mTORC1 is a central event promoting cell growth and proliferation by stimulating protein synthesis and inhibiting autophagy.[14]
-
L-Lysine: Lysine has also been shown to activate the mTORC1 pathway, contributing to the regulation of cell growth, particularly in skeletal muscle satellite cells.[12]
The delivery of both amino acids simultaneously via Lys-Leu can therefore provide a coordinated stimulus for anabolic processes within the cell.
Applications in Research and Drug Development
Advanced Cell Culture Supplementation
The primary application of Lys-Leu acetate salt is in the formulation of chemically defined cell culture media for biopharmaceutical production, particularly for Chinese Hamster Ovary (CHO) cells.[11] The use of dipeptides in media formulation is a strategic approach to enhance nutrient stability and solubility.[15][16][17]
Causality for Use:
-
Improved Nutrient Utilization: Studies have shown that dipeptide forms of amino acids, including Lys-Leu, can lead to higher feed and protein efficiency ratios compared to supplementing with crystalline (free) amino acids.[18]
-
Consistent Nutrient Supply: Dipeptides provide a stable source of amino acids, avoiding the rapid degradation seen with amino acids like glutamine and overcoming the poor solubility of others like tyrosine.[15][17] This ensures a more consistent and predictable cellular environment.
-
Enhanced Cellular Performance: By ensuring efficient uptake and activating growth signaling pathways, dipeptide supplementation can lead to improved cell growth, higher culture viability, and increased monoclonal antibody (mAb) titers.[11]
Potential as a Bioactive Compound
Emerging research highlights the potential of Lys-Leu and similar peptides as bioactive agents.
-
Anti-aging Properties: The dipeptide has been shown to prolong lifespan and reduce age-related oxidative and glycative stress in C. elegans models.[19] This suggests a role as a potential antioxidant.
-
Antimicrobial Motif: Peptides rich in lysine and leucine are known for their potent antimicrobial activity.[20] They function by selectively targeting and disrupting the negatively charged membranes of bacteria and cancer cells.[21][22] While Lys-Leu itself is a small dipeptide, it represents the core structural motif responsible for this activity.
Key Experimental Protocols
The following protocols provide a framework for the practical application and analysis of Lys-Leu acetate salt.
Protocol 1: Preparation and Use of a Lys-Leu Stock Solution for Cell Culture
This protocol describes the preparation of a sterile, concentrated stock solution for supplementing mammalian cell culture media.
Rationale: A concentrated stock solution allows for precise, sterile addition to media without significantly altering the total volume. The high water solubility of the acetate salt form facilitates the preparation of high-concentration stocks. Sterile filtration is a critical step to prevent microbial contamination of the cell culture.
Materials:
-
Lys-Leu acetate salt (CAS 103404-72-4)
-
High-purity water (e.g., WFI or cell culture grade)
-
Sterile conical tubes (50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Calibrated analytical balance
-
Sterile biological safety cabinet
Procedure:
-
Calculation: Determine the mass of Lys-Leu acetate salt needed to prepare a stock solution of desired concentration (e.g., 100 mM).
-
Mass (g) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight (319.4 g/mol)
-
-
Weighing: In a biological safety cabinet, accurately weigh the calculated mass of the dipeptide and transfer it to a sterile 50 mL conical tube.
-
Dissolution: Add a portion of the high-purity water to the tube (e.g., 40 mL for a final volume of 50 mL). Mix by vortexing or gentle inversion until the solid is completely dissolved.
-
Volume Adjustment: Adjust the final volume to the target (e.g., 50 mL) with high-purity water.
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new, sterile conical tube. This is the final, sterile stock solution.
-
Storage: Label the tube with the compound name, concentration, and date of preparation. Store at -20°C for long-term use.
-
Application: Thaw the stock solution and add the required volume to your basal cell culture medium to achieve the desired final working concentration.
Protocol 2: Workflow for Quantification of Lys-Leu in Media Supernatant
This protocol outlines a general workflow for measuring the concentration of Lys-Leu in cell culture supernatant to study its uptake kinetics. It is based on a common method involving derivatization followed by reverse-phase HPLC (RP-HPLC).[11]
Rationale: Direct detection of small, non-chromophoric peptides like Lys-Leu can be challenging. Derivatization with a fluorescent tag like Dansyl Chloride introduces a chromophore/fluorophore, enabling sensitive detection by UV or fluorescence detectors.[11] RP-HPLC separates the derivatized peptide from other media components based on hydrophobicity.
Step-by-Step Methodology:
-
Standard Curve Preparation: Prepare a series of standards of known Lys-Leu acetate salt concentrations (e.g., 0 µM to 500 µM) in the same basal medium used for the experiment.
-
Sample Collection: At designated time points, collect aliquots of the cell culture medium.
-
Sample Clarification: Centrifuge the samples at high speed (e.g., 10,000 x g for 5 min) to pellet any cells or debris. Collect the supernatant.
-
Derivatization (based on Wu et al., 2013[11]): a. To 10 µL of the clarified supernatant or standard, add 50 µL of 0.1 M borax buffer (pH 9.0). b. Add 100 µL of 20 mM Dansyl Chloride in acetonitrile. c. Incubate the mixture at room temperature for 2 hours in the dark. d. Quench the reaction by adding 100 µL of 1% formic acid.
-
HPLC Analysis: a. System: An HPLC system equipped with a C18 column and a UV or fluorescence detector. b. Mobile Phase A: Acetonitrile. c. Mobile Phase B: Formic acid buffer. d. Gradient: Run a suitable gradient to separate the derivatized Lys-Leu from other components. e. Detection: Monitor the appropriate wavelength for dansylated compounds.
-
Data Analysis: a. Integrate the peak area corresponding to the derivatized Lys-Leu in both standards and samples. b. Plot a standard curve of peak area versus concentration for the standards. c. Use the regression equation from the standard curve to calculate the concentration of Lys-Leu in the experimental samples.
Conclusion and Future Outlook
Lys-Leu acetate salt (CAS 103404-72-4) is more than a simple combination of two essential amino acids. Its dipeptide nature confers unique advantages in cellular uptake and biological activity, making it a valuable tool for researchers. In drug development and bioprocessing, it serves as a highly soluble and stable component for optimizing cell culture media, leading to more robust and productive manufacturing processes. The emerging evidence of its antioxidant and antimicrobial properties opens new avenues for its investigation as a potential therapeutic or nutraceutical agent. The protocols and data presented in this guide provide a solid foundation for scientists to effectively utilize this versatile dipeptide and explore its full potential in their research endeavors.
References
- Biegel, A., Knutter, I., Hartrodt, B., Gebauer, S., Theis, S., Daniel, H., Brandsch, M., & Neubert, K. (2006). Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding. Amino Acids, 31(2), 175-184.
- Kishore, B. K., & Kallay, L. M. (1998).
- Reid, S., Stanimirova, I., Racher, A., & Lamping, G. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. Journal of Industrial Microbiology & Biotechnology, 43, 1145-1158.
- Daniel, H. (2004). Intestinal peptide transport: ex vivo uptake studies and localization of peptide carrier PEPT1. Physiology, 19(2), 97-101.
- Let's Learn interesting things. (2023, May 22). Absorption of Amino Acids, Dipeptides, and Tripeptides [Video]. YouTube.
- Lee, D. G., Kim, P. I., Park, Y., Woo, E. R., & Hahm, K. S. (2001). Candidacidal mechanism of a Leu/Lys-rich α-helical amphipathic model antimicrobial peptide and its diastereomer composed of D,L-amino acids. Biochemical Journal, 359(Pt 1), 115-122.
- Shin, S. Y., Kang, J. H., Jang, S. Y., Kim, Y., Kim, K. L., & Hahm, K. S. (2001). A Leu-Lys-rich antimicrobial peptide: activity and mechanism. Journal of Peptide Research, 58(6), 504-512.
- Kubo, E., Murota, K., & Terao, J. (2023). Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans. Food Science & Nutrition, 11(2), 1018-1027.
- Zhang, L., Yin, Y., Liu, Y., Zhang, Y., Chu, W., & Li, D. (2019). mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth. Cells, 8(12), 1547.
- Kessler, C., & Mueller-Albers, J. (n.d.). Dipeptides in cell culture - Tools for performance increase and risk reduction. Merck KGaA.
-
ResearchGate. (n.d.). Effect of levels of protein and amino acids (Lys, Thr, Met and Leu) on.... Retrieved from [Link]
-
Ataman Kimya. (n.d.). L-LYSINE ACETATE. Retrieved from [Link]
- Google Patents. (n.d.). US20110262965A1 - Cell culture medium comprising small peptides.
-
ResearchGate. (n.d.). Leu and Ile signaling pathway. Retrieved from [Link]
- Gao, W., Liang, M., & Mai, K. (2020). Effects of lysine and leucine in free and different dipeptide forms on the growth, amino acid profile and transcription of intestinal peptide, and amino acid transporters in turbot (Scophthalmus maximus). Fish Physiology and Biochemistry, 46(5), 1795-1807.
- Efeyan, A., & Sabatini, D. M. (2015). Lysosome: The Metabolic Signaling Hub. Trends in Cell Biology, 25(12), 729-741.
-
Chem-Impex. (n.d.). H-Pro-Lys-OH acetate salt. Retrieved from [Link]
-
MDPI. (2024). Urinary Metabolomics as a Window into Occupational Exposure: The Case of Foundry Workers. Retrieved from [Link]
-
PubChem. (n.d.). Leuprolide Acetate. Retrieved from [Link]
-
State Supply. (n.d.). Bell & Gossett NRF-45 Circulator Pump 3-Speed 115V (103404). Retrieved from [Link]
- Reddy, G. O., Reddy, B. S., & Kumar, K. R. (2012). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 80(3), 555-568.
-
ResearchGate. (n.d.). Quantitation of leuprolide acetate by high performance liquid chromatography. Retrieved from [Link]
-
Human Metabolome Database. (2012, September 6). Showing metabocard for Lysylleucine (HMDB0028955). Retrieved from [Link]
-
Xylem. (n.d.). NRF - System Lubricated Iron Body Circulators. Retrieved from [Link]
- Sabari, B. R., Zhang, D., & Allis, C. D. (2024). Identification of the Regulatory Elements and Protein Substrates of Lysine Acetoacetylation. Molecular Cell, 84(20), 3745-3759.e8.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. Lys-Leu 103404-72-4 [sigmaaldrich.com]
- 4. H-LYS-LEU-OH ACETATE SALT CAS#: 103404-72-4 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. L-Lysine acetate | 57282-49-2 [chemicalbook.com]
- 7. Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Dipeptide uptake and transport characteristics in rabbit tracheal epithelial cell layers cultured at an air interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lysosome: The Metabolic Signaling Hub - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 16. bachem.com [bachem.com]
- 17. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 18. Effects of lysine and leucine in free and different dipeptide forms on the growth, amino acid profile and transcription of intestinal peptide, and amino acid transporters in turbot (Scophthalmus maximus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Leu-Lys-rich antimicrobial peptide: activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Candidacidal mechanism of a Leu/Lys-rich α-helical amphipathic model antimicrobial peptide and its diastereomer composed of D,L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Aqueous Solubility of Lys-Leu Acetate
Abstract
The aqueous solubility of peptide active pharmaceutical ingredients (APIs) is a critical determinant of their bioavailability and therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility of the dipeptide L-lysyl-L-leucine acetate (Lys-Leu acetate) in water. We will explore the theoretical underpinnings of its solubility, grounded in its physicochemical properties, and detail robust experimental protocols for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of peptide-based therapeutics. We will delve into the causal relationships behind experimental design, ensuring that each protocol is a self-validating system. All methodologies and mechanistic claims are supported by authoritative references to ensure scientific integrity.
Introduction: The Critical Role of Solubility in Peptide Drug Development
Peptides have emerged as a significant class of therapeutics, offering high specificity and potency. However, their development is often challenged by physicochemical properties, with aqueous solubility being a primary hurdle. Poor solubility can lead to issues in formulation, administration, and absorption, ultimately compromising the therapeutic outcome.[1] The dipeptide Lys-Leu, composed of a hydrophilic basic amino acid (Lysine) and a hydrophobic amino acid (Leucine), presents an interesting case study in peptide solubility.[2][3][4]
The selection of an appropriate salt form is a key strategy to enhance the solubility and stability of peptide APIs.[5] Acetate is frequently chosen as a counter-ion in pharmaceutical development due to its established safety profile and its ability to improve the physicochemical properties of peptides, often yielding a stable, soluble product.[6][7][8] This guide will provide a deep dive into the principles and practical methodologies for assessing the aqueous solubility of Lys-Leu as an acetate salt.
Theoretical Principles Governing Lys-Leu Acetate Solubility
The solubility of Lys-Leu acetate in water is governed by a complex interplay of factors, including its amino acid composition, the solution pH, temperature, and the nature of the counter-ion.
Amino Acid Composition and Intrinsic Properties
-
Lysine (Lys): The side chain of lysine contains a primary amine, rendering it basic and highly hydrophilic.[9][10] At physiological pH, this amine group is protonated, carrying a positive charge, which promotes interactions with polar water molecules.
-
Leucine (Leu): The isobutyl side chain of leucine is nonpolar and hydrophobic, which can lead to self-association and aggregation in aqueous environments, thereby reducing solubility.[11][12]
-
The Peptide Backbone: The amide bond of the peptide backbone is polar and can participate in hydrogen bonding with water.
The overall solubility of the dipeptide is a balance between the hydrophilic character of the lysine residue and the peptide backbone, and the hydrophobic nature of the leucine residue.
The Influence of pH and the Isoelectric Point (pI)
The net charge of a peptide is highly dependent on the pH of the solution. The ionizable groups in Lys-Leu are the N-terminal amine, the C-terminal carboxyl group, and the ε-amino group of the lysine side chain. The Henderson-Hasselbalch equation can be used to predict the charge state of each of these groups at a given pH.[2][13][14]
Henderson-Hasselbalch Equation: pH = pKa + log([A⁻]/[HA])
Where:
-
pH is the hydrogen ion concentration of the solution.
-
pKa is the acid dissociation constant of the ionizable group.
-
[A⁻] is the concentration of the deprotonated form.
-
[HA] is the concentration of the protonated form.
The isoelectric point (pI) is the pH at which the peptide has a net charge of zero.[7][15][16] At pH values below the pI, the peptide will have a net positive charge, and at pH values above the pI, it will have a net negative charge. Solubility is typically at its minimum at the pI due to the lack of electrostatic repulsion between molecules, which can lead to aggregation and precipitation.[4] Therefore, to enhance solubility, it is generally advisable to work at a pH that is at least one to two units away from the pI.
To calculate the pI of Lys-Leu, we consider the pKa values of its ionizable groups:
-
N-terminal α-amino group (~pKa 9.0-10.0)
-
C-terminal α-carboxyl group (~pKa 2.0-3.0)
-
Lysine side-chain ε-amino group (~pKa 10.5)
The pI for a basic peptide like Lys-Leu is calculated by averaging the pKa values of the two cationic groups.[16][17]
pI ≈ (pKa of N-terminus + pKa of Lysine side chain) / 2
The Role of the Acetate Counter-ion
The acetate counter-ion (CH₃COO⁻) plays a crucial role in the overall solubility of the Lys-Leu salt. During purification and lyophilization, peptides with basic residues are often isolated as salts. Acetate, being the conjugate base of a weak acid, can help to maintain a pH environment that is favorable for solubility.[5][6] Compared to other counter-ions like trifluoroacetate (TFA), which can be more hydrophobic and potentially introduce toxicity, acetate is generally preferred for pharmaceutical applications.[6][8][18] The presence of the acetate ion in the solid state helps to disrupt the crystal lattice of the peptide, reducing the energy required for dissolution.
Thermodynamics of Dissolution
The dissolution of Lys-Leu acetate in water can be understood from a thermodynamic perspective. The process involves two main steps: the disruption of the crystal lattice of the solid peptide salt (an endothermic process) and the solvation of the peptide and acetate ions by water molecules (an exothermic process).[19][20] The overall enthalpy of solution (ΔH_sol) is the sum of the energies of these two steps. The spontaneity of dissolution is also influenced by the change in entropy (ΔS), which is generally positive as the ordered crystal dissolves into a more disordered solution state.
Experimental Protocols for Determining Aqueous Solubility
A multi-faceted experimental approach is recommended to accurately determine the solubility of Lys-Leu acetate. Here, we detail two primary methods: the Shake-Flask method for thermodynamic solubility and Potentiometric Titration for determining pKa values and understanding pH-dependent solubility.
Shake-Flask Method for Thermodynamic Solubility
This is the gold standard method for determining the equilibrium solubility of a compound.[21] It involves equilibrating an excess of the solid peptide in a specific solvent system over a defined period and then measuring the concentration of the dissolved peptide in the supernatant.
Experimental Workflow for Shake-Flask Method
Caption: Workflow for the Shake-Flask Solubility Assay.
Detailed Step-by-Step Protocol:
-
Preparation of Materials:
-
Accurately weigh an excess amount of Lys-Leu acetate powder (e.g., 10-20 mg) into several replicate vials (e.g., 2 mL glass vials with screw caps). The excess solid is crucial to ensure that a saturated solution is achieved.
-
Prepare the desired aqueous solvent. For initial screening, purified water is suitable. For biological relevance, a buffered solution such as Phosphate-Buffered Saline (PBS) at pH 7.4 should be used.[22]
-
-
Equilibration:
-
Add a precise volume of the solvent (e.g., 1 mL) to each vial containing the peptide.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[23] A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).
-
Carefully collect the supernatant using a pipette, being cautious not to disturb the solid pellet. For further assurance of solid removal, filter the supernatant through a 0.22 µm syringe filter.[1]
-
-
Quantification:
-
Accurately dilute the clear, saturated supernatant with the solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.
-
Quantify the concentration of Lys-Leu in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) at a low wavelength (e.g., 214-220 nm) is a common and robust method for peptide quantification.[24][25][26][27] A standard curve of known Lys-Leu acetate concentrations must be prepared to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility by multiplying the quantified concentration by the dilution factor. The results are typically expressed in mg/mL or mmol/L (mM).
-
Self-Validating System and Causality:
-
Use of Excess Solid: This ensures that the solution is truly saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.
-
Constant Temperature: Peptide solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.[28]
-
Equilibration Time: Allowing sufficient time for equilibration ensures that the measured concentration reflects the true equilibrium solubility and not a transient state.
-
Centrifugation and Filtration: These steps are critical to ensure that no solid particles are carried over into the sample for analysis, which would lead to an overestimation of solubility.
-
Validated Analytical Method: The use of a validated HPLC-UV method provides the necessary accuracy and precision for the quantification of the dissolved peptide.
Potentiometric Titration for pKa Determination and pH-Solubility Profile
Potentiometric titration is a powerful technique to determine the pKa values of the ionizable groups in a peptide.[7][29] This data is essential for calculating the pI and for understanding the peptide's charge profile as a function of pH, which directly relates to its solubility.
Experimental Workflow for Potentiometric Titration
Caption: Workflow for Potentiometric Titration of Lys-Leu Acetate.
Detailed Step-by-Step Protocol:
-
Instrument Setup:
-
Sample Preparation:
-
Accurately weigh a known amount of Lys-Leu acetate and dissolve it in a known volume of deionized water.
-
Acidify the solution to a low pH (e.g., pH 1.5-2.0) with a standardized strong acid (e.g., 0.1 M HCl). This ensures that all ionizable groups are in their fully protonated state at the start of the titration.
-
-
Titration:
-
Titrate the acidified peptide solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. The automated titrator will perform this process with high precision.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). More accurately, they can be determined from the inflection points of the first derivative of the titration curve.
-
From the determined pKa values, the isoelectric point (pI) can be calculated as described in section 2.2.
-
Self-Validating System and Causality:
-
Acidification: Starting the titration from a low pH ensures that the titration curve captures the deprotonation of all ionizable groups, providing a complete picture of the peptide's acid-base behavior.
-
Standardized Titrants: The use of accurately standardized acid and base solutions is fundamental for the precise determination of pKa values.
-
Automated Titrator: This minimizes human error in titrant addition and pH reading, leading to more accurate and reproducible results.
-
Derivative Analysis: Analyzing the first and second derivatives of the titration curve provides a more objective and precise method for identifying the equivalence points and thus the pKa values, compared to visual estimation from the curve itself.
Data Presentation and Interpretation
All quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Physicochemical Properties of Lys-Leu Acetate
| Property | Value | Method of Determination |
| Molecular Formula | C₁₂H₂₅N₃O₃ · C₂H₄O₂ | N/A |
| Molecular Weight | 319.4 g/mol | Calculated |
| Calculated pI | ~10.0 | From pKa values |
| pKa₁ (C-terminus) | Value from titration | Potentiometric Titration |
| pKa₂ (N-terminus) | Value from titration | Potentiometric Titration |
| pKa₃ (Lys side chain) | Value from titration | Potentiometric Titration |
Table 2: Aqueous Solubility of Lys-Leu Acetate
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Purified Water | 25 | Experimental Value | Calculated Value |
| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value |
| Purified Water | 37 | Experimental Value | Calculated Value |
| PBS (pH 7.4) | 37 | Experimental Value | Calculated Value |
Conclusion and Future Directions
This guide has provided a detailed framework for understanding and experimentally determining the aqueous solubility of Lys-Leu acetate. By combining a strong theoretical foundation with robust, self-validating experimental protocols, researchers can confidently characterize this critical physicochemical property. The interplay between the hydrophilic lysine, the hydrophobic leucine, and the acetate counter-ion creates a unique solubility profile that is highly dependent on pH and temperature.
Future work should focus on building a comprehensive pH-solubility profile by performing shake-flask experiments across a range of pH values. Additionally, investigating the impact of other pharmaceutically relevant counter-ions (e.g., hydrochloride) would provide valuable data for salt selection and formulation development. Understanding the potential for aggregation, particularly near the isoelectric point, through techniques like dynamic light scattering, would further enhance the developability of Lys-Leu based therapeutics.
References
-
Journal of Chemical & Engineering Data. (n.d.). Study of the Thermochemical Aspects of the Dissolution and Solvation of Certain β-Alanyl-Dipeptides in Aqueous Solutions of Formamides at a Temperature of T = 298.15 K. ACS Publications. Retrieved from [Link]
-
Study.com. (n.d.). How do you calculate the net charge of peptide using the Henderson-Hasselbalch formula? Retrieved from [Link]
- Do, H. T., Chua, Y. Z., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. RSC Advances.
-
MDPI. (2019). Formulation Composition and Process Affect Counterion for CSP7 Peptide. Retrieved from [Link]
-
Do, H. T., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. PMC - NIH. Retrieved from [Link]
-
Study.com. (n.d.). Determine the pI for the following peptide. NH_3^+ -Asp-Lys-Leu-Leu-Try-Glu-His-Gln- COOH. Retrieved from [Link]
-
YouTube. (2020, May 28). Henderson Hasselbach equation and charge of peptides. Retrieved from [Link]
-
Do, H. T., et al. (2021). Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine. ACS Publications. Retrieved from [Link]
-
Sah, S., et al. (2019). Formulation Composition and Process Affect Counterion for CSP7 Peptide. PMC - NIH. Retrieved from [Link]
-
Sirius Analytical. (n.d.). Measuring the isoelectric point of peptides by potentiometric titration. Retrieved from [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, May 18). 26.2 Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Retrieved from [Link]
-
Impactfactor. (2025, September 25). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Retrieved from [Link]
-
MDPI. (n.d.). Leucine Protects Dry Powders for Inhalation Against Irreversible Moisture-Induced Aggregation. Retrieved from [Link]
-
YouTube. (2020, October 13). Calculation of Ionization of Amino Acids | Numericals | Dr. Nagendra Singh | PENS#56. Retrieved from [Link]
-
International Journal of Electrochemical Science. (2015, May 27). Analytical Characterization and Quantification of Histidine Dipeptides, Carnosine and Anserine by Modeling of Potentiometric Titration Data. Retrieved from [Link]
-
YouTube. (2016, June 4). How to Calculate Peptide Charge and Isoelectric Point MCAT Trick. Retrieved from [Link]
-
ResearchGate. (2025, October 17). How to measure the solubility of peptides in small amounts? Retrieved from [Link]
-
Sikora, K., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. PMC - NIH. Retrieved from [Link]
-
Pearson. (n.d.). Isoelectric Point (pI) Calculator. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
protocols.io. (2018, September 8). Potentiometric titration. Retrieved from [Link]
-
PubMed. (2018, June 18). Investigation into the Emerging Role of the Basic Amino Acid L-Lysine in Enhancing Solubility and Permeability of BCS Class II and BCS Class IV Drugs. Retrieved from [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
-
Warwicker, J. (n.d.). Lysine and Arginine Content of Proteins: Computational Analysis Suggests a New Tool for Solubility Design. NIH. Retrieved from [Link]
-
Humana Press. (n.d.). HPLC of Peptides and Proteins. Retrieved from [Link]
-
YouTube. (2018, September 18). Determining the isoelectric point of a polypeptide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 26.2: Amino Acids, the Henderson–Hasselbalch Equation, and Isoelectric Points. Retrieved from [Link]
-
Bio Basic. (n.d.). Peptide Solubility. Retrieved from [Link]
-
Grembecka, J., et al. (n.d.). Assessment of two theoretical methods to estimate potentiometrictitration curves of peptides: comparison with experiment. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Amino acid. Retrieved from [Link]
- Google Patents. (n.d.). US20110233469A1 - Leucine/Peptide Composition and Method of Formulation.
-
ResearchGate. (2019, April 18). (PDF) Molecular Aggregation of L-isoleucine in Aqueous Solution and its Impact on the Determination of Solubility and Nucleation Kinetics. Retrieved from [Link]
-
MDPI. (n.d.). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions. Retrieved from [Link]
-
NCERT. (n.d.). Chemistry. Retrieved from [Link]
-
MDPI. (2021, January 29). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Retrieved from [Link]
-
Jorgensen, L., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. PMC - NIH. Retrieved from [Link]
-
Otzen, D. E., & Fersht, A. R. (n.d.). Thermodynamics of single peptide bond cleavage in bovine pancreatic trypsin inhibitor (BPTI). PMC - PubMed Central. Retrieved from [Link]
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. homework.study.com [homework.study.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amino acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. biocat.com [biocat.com]
- 9. Investigation into the Emerging Role of the Basic Amino Acid L-Lysine in Enhancing Solubility and Permeability of BCS Class II and BCS Class IV Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lysine and Arginine Content of Proteins: Computational Analysis Suggests a New Tool for Solubility Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Leucine Protects Dry Powders for Inhalation Against Irreversible Moisture-Induced Aggregation | MDPI [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. homework.study.com [homework.study.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. bachem.com [bachem.com]
- 23. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 25. biovera.com.au [biovera.com.au]
- 26. improvedpharma.com [improvedpharma.com]
- 27. renyi.hu [renyi.hu]
- 28. [PDF] Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine | Semantic Scholar [semanticscholar.org]
- 29. electrochemsci.org [electrochemsci.org]
- 30. Potentiometric titration [protocols.io]
- 31. Assessment of two theoretical methods to estimate potentiometrictitration curves of peptides: comparison with experiment - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of Lys-Leu Acetate Salt
Introduction: The Significance of Dipeptide Stability in Research and Development
Dipeptides, the simplest building blocks of proteins, are of profound interest in various scientific disciplines, from fundamental biochemical research to the development of novel therapeutics and nutraceuticals. Lys-Leu acetate salt, a dipeptide composed of the essential amino acids L-lysine and L-leucine, is utilized in a range of applications, including cell culture media optimization and as a model compound in transport and metabolism studies. The integrity and purity of this reagent are paramount for the reproducibility and validity of experimental results. This guide provides a comprehensive overview of the stability profile of Lys-Leu acetate salt, detailing its potential degradation pathways, recommended storage conditions, and robust analytical methodologies for assessing its purity and stability over time. As Senior Application Scientists, we bridge the gap between theoretical chemistry and practical laboratory application, offering insights grounded in established scientific principles and field-proven best practices.
Physicochemical Properties of Lys-Leu Acetate Salt
A thorough understanding of the physicochemical properties of Lys-Leu acetate salt is fundamental to comprehending its stability characteristics.
| Property | Value | Source |
| Chemical Name | L-Lysyl-L-leucine acetate salt | N/A |
| Molecular Formula | C₁₂H₂₅N₃O₃ · C₂H₄O₂ | [1] |
| Molecular Weight | 319.4 g/mol | [2] |
| CAS Number | 103404-72-4 | [1] |
| Appearance | White to off-white powder | [3] |
| Structure | Lysine provides a basic side chain with a primary amine, while leucine possesses a hydrophobic isobutyl side chain. The acetate salt form generally enhances solubility in aqueous solutions.[3][4][5] | N/A |
| Hygroscopicity | Peptides containing basic amino acids like lysine are prone to moisture absorption.[6][7] | N/A |
Potential Degradation Pathways of Lys-Leu Acetate Salt
While specific forced degradation studies on Lys-Leu acetate salt are not extensively documented in publicly available literature, we can predict its principal degradation pathways based on the known reactivity of its constituent amino acids and the peptide bond under various stress conditions.[8][9] These degradation pathways are critical to understand as they inform the design of stability-indicating analytical methods and the selection of appropriate storage conditions.
Hydrolytic Degradation
Hydrolysis is a primary degradation pathway for peptides, involving the cleavage of the amide (peptide) bond.[8][10] The rate of hydrolysis is significantly influenced by pH and temperature.[11]
-
Acid-Catalyzed Hydrolysis: Under strongly acidic conditions, the peptide bond in Lys-Leu is susceptible to cleavage, resulting in the formation of the individual amino acids, lysine and leucine.[12] Recent studies on various dipeptides have shown that those with bulky, positively charged side chains, such as lysine, can exhibit a degree of stability to acid-catalyzed hydrolysis over short periods, but will eventually degrade.[12]
-
Base-Catalyzed Hydrolysis: In alkaline conditions, the peptide bond can also be cleaved. Additionally, the ε-amino group of the lysine side chain can potentially catalyze or participate in other degradation reactions at high pH.
Oxidative Degradation
The amino acid residues in Lys-Leu have different susceptibilities to oxidation.
-
Lysine Side Chain Oxidation: The ε-amino group of the lysine residue is a potential target for oxidative modification, which can be mediated by reactive oxygen species (ROS).[1][3] This can lead to the formation of α-aminoadipic-δ-semialdehyde.[3] Further reactions can result in a variety of products, including cross-linked species.[1]
-
Leucine Side Chain and Peptide Backbone: While the isobutyl side chain of leucine is relatively stable to oxidation, the peptide backbone itself can be a target for oxidative damage, particularly by hydroxyl radicals, which can lead to peptide chain cleavage.[13][14]
Thermal Degradation
As a solid, Lys-Leu acetate is expected to be relatively stable at ambient temperatures for short durations. However, elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.[13] In solution, thermal stress will significantly increase the rate of peptide bond hydrolysis.[11] Differential Scanning Calorimetry (DSC) is a valuable technique for assessing the thermal stability of peptides and determining their melting temperature (Tm), which provides insights into their structural integrity upon heating.[2][7][13][15][16]
Photodegradation
Exposure to UV light can induce degradation of peptides, often through the formation of reactive triplet quantum states.[17] While neither lysine nor leucine contains a strongly UV-absorbing chromophore like tryptophan or tyrosine, the peptide bond itself can absorb UV radiation at lower wavelengths. Photolytic degradation can lead to the generation of radical species and subsequent cleavage of the peptide backbone or modification of the amino acid side chains.[10][17][18][19][20]
Diagram of Potential Degradation Pathways for Lys-Leu Acetate Salt
Caption: Predicted degradation pathways of Lys-Leu acetate salt.
Recommended Storage and Handling Procedures
Proper storage and handling are critical to maintain the integrity of Lys-Leu acetate salt.
Long-Term Storage of Lyophilized Powder
For long-term stability, lyophilized Lys-Leu acetate salt should be stored at -20°C or below in a tightly sealed container to protect it from moisture and light.[1][20][21][22] Given that peptides with basic residues like lysine are often hygroscopic, it is crucial to minimize exposure to atmospheric moisture.[6][7][23]
Protocol for Handling Lyophilized Peptide:
-
Before opening, allow the container to equilibrate to room temperature in a desiccator. This prevents condensation of moisture on the cold peptide powder.[20][22][23]
-
Weigh the desired amount of peptide quickly in a controlled humidity environment if possible.
-
Tightly reseal the container, and for optimal stability, consider purging the headspace with an inert gas like nitrogen or argon before returning it to -20°C storage.[20][22]
Preparation and Storage of Stock Solutions
Storing peptides in solution is not recommended for long periods as it increases the rate of degradation.[1][23] If a stock solution must be prepared, the following protocol is advised:
Protocol for Reconstitution and Aliquoting:
-
Solvent Selection: Use a sterile, high-purity solvent. For Lys-Leu acetate, sterile, deionized water is a suitable starting solvent. If solubility is an issue, a small amount of a volatile acid like dilute acetic acid can be added.[24]
-
Reconstitution: Slowly add the solvent to the vial containing the lyophilized peptide. Gently swirl or vortex to dissolve the peptide completely. Sonication in a water bath can aid dissolution, but avoid excessive heating.[12][23]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is essential to aliquot the stock solution into single-use volumes in appropriate vials (e.g., low-protein-binding polypropylene tubes).[6][12]
-
Storage of Aliquots: Store the aliquots at -20°C or -80°C .[12][19] For short-term storage (a few days), 2-8°C may be acceptable, but freezing is always preferred for longer durations.[21][25]
Analytical Methodology for Stability Assessment: A Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) or in this case, the dipeptide, in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose in peptide analysis.[24][26]
Proposed HPLC Method for Lys-Leu Acetate Salt
| Parameter | Recommended Condition | Rationale |
| Column | C18, 3.5-5 µm, 4.6 x 150 mm | C18 is a versatile stationary phase for separating peptides based on hydrophobicity. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape and resolution. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier for eluting peptides from a C18 column. |
| Gradient | 5-30% B over 20 minutes | A shallow gradient is often necessary to resolve short, polar peptides from their degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection Wavelength | 214 nm | The peptide bond absorbs strongly at this wavelength, providing good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Forced Degradation Study Protocol
To validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed. This involves subjecting the Lys-Leu acetate salt to various stress conditions to intentionally generate degradation products.[9][11]
Experimental Protocol for Forced Degradation:
-
Sample Preparation: Prepare a stock solution of Lys-Leu acetate salt in water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase. Analyze by the developed HPLC method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main Lys-Leu peak in both stressed and unstressed samples to ensure that no degradation products are co-eluting.
Diagram of the Stability Testing Workflow
Caption: Workflow for assessing the stability of Lys-Leu acetate salt.
Conclusion and Best Practices Summary
The chemical and physical stability of Lys-Leu acetate salt is crucial for its effective use in research and development. While this dipeptide is relatively simple in structure, it is susceptible to degradation via hydrolysis, oxidation, and to a lesser extent, thermal and photolytic stress. Adherence to proper storage and handling protocols is the most effective way to minimize degradation and ensure the long-term integrity of the compound.
Key Takeaways for Researchers:
-
Storage is Paramount: Store lyophilized Lys-Leu acetate salt at -20°C or below, protected from light and moisture.
-
Handle with Care: Allow the container to warm to room temperature before opening to prevent moisture absorption.
-
Solutions are Short-Lived: Prepare solutions fresh and avoid long-term storage. If necessary, store as single-use aliquots at -80°C.
-
Verify Purity: Employ a stability-indicating HPLC method to periodically assess the purity of the material, especially for long-term studies or when using older batches.
By implementing these scientifically grounded practices, researchers can be confident in the quality and stability of their Lys-Leu acetate salt, leading to more reliable and reproducible scientific outcomes.
References
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
- Bachelet, C. M., et al. (2024). General instability of dipeptides in concentrated sulfuric acid as relevant for the Venus cloud habitability. Scientific Reports.
-
Dripdok Help Center. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Intercom. Retrieved from [Link]
-
EPFL. (2014, October 21). Certain Peptides Exposed to UV Radiation Transition to More Reactive Triplet Quantum States. SciTechDaily. Retrieved from [Link]
-
ApexPeptide. (2025, October 24). Peptide Storage and Reconstitution Guide. Retrieved from [Link]
- Barykina, N. V., et al. (2023). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan.
-
Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
- Rúa, M. L., et al. (1998). Effects of ultraviolet light on free and peptide-bound pyridinoline and deoxypyridinoline cross-links.
-
BioLongevity Labs. (2025, June 7). Peptide Stability: Guidelines and SOPs for Handling and Storage. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]
- Oda, O., Manabe, T., & Okuyama, T. (1981). Oxidation of epsilon-amino group of lysyl peptides by bovine serum amine oxidase. The Journal of Biochemistry.
-
Mtoz Biolabs. (n.d.). Thermal Stability (DSC, DSF) Analysis of Peptide Drugs. Retrieved from [Link]
-
NovoPro Bioscience Inc. (2017, March 29). Handling and Storage of Synthetic Peptides. Retrieved from [Link]
- Qian, Y., et al. (1999).
- Pattison, D. I., & Davies, M. J. (2004). Relative reactivity of lysine and other peptide-bound amino acids to oxidation by hypochlorite. Chemical Research in Toxicology.
- Patel, S., Vyas, V., & Mehta, P. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. International Journal of Peptide Research and Therapeutics.
- Meng, W., et al. (2022). Oxidation of side chain of peptides containing lysine (a), tyrosine...
-
Leone, M. (n.d.). Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. Longdom Publishing. Retrieved from [Link]
- Barone, G., et al. (1996). DSC Study of the Thermal Stability of S-Protein and S-Peptide/S-Protein Complexes. Biochemistry.
- Fernandez, Y., Perez, J. J., & Ricart, J. M. (1992). Molecular Mechanical Study of the Stability of the Lys-Ala-Ala Tripeptide Dimer. International Journal of Biological Macromolecules.
-
Peptides.com. (2023, September 15). Peptide Storage. Retrieved from [Link]
-
Encyclopedia.pub. (2023, March 29). Instability of Peptide and Possible Causes of Degradation. Retrieved from [Link]
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Analytical & Pharmaceutical Research.
- Wang, Y., et al. (2015). Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product. Journal of Pharmaceutical and Biomedical Analysis.
- Morrow, J. A., & Grant, C. V. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of visualized experiments.
- Hudson, J. S., et al. (2022). Oxidative Degradation of Sequence-Defined Peptoid Oligomers. Molecular Systems Design & Engineering.
- Akagawa, M., et al. (2002). Oxidative deamination of lysine residue in plasma protein of diabetic rats. Novel mechanism via the Maillard reaction. European Journal of Biochemistry.
-
National Center for Biotechnology Information. (n.d.). Lys-Ala. PubChem Compound Database. Retrieved from [Link]
- Setnicka, V., et al. (2009). Cationic oligopeptides with the repeating sequence L-lysyl-L-alanyl-L-alanine: conformational and thermal stability study using optical spectroscopic methods. Journal of Peptide Science.
-
Wikipedia. (n.d.). Amino acid. Retrieved from [Link]
- Theerathanagorn, T., et al. (2021). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. RSC Advances.
- Li, Z., & Yao, S. Q. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules.
- Li, M., et al. (2018). Lysine and Arginine Reactivity and Transformation Products during Peptide Chlorination. Environmental Science & Technology.
- Turi, Z. F., & Mádler, M. M. (2003). Characterizing degradation products of peptides containing N-terminal Cys residues by (off-line high-performance liquid chromatography)/matrix-assisted laser desorption/ionization quadrupole time-of-flight measurements. Journal of Mass Spectrometry.
Sources
- 1. Oxidative deamination of lysine residues by polyphenols generates an equilibrium of aldehyde and 2-piperidinol products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. Oxidative deamination of lysine residue in plasma protein of diabetic rats. Novel mechanism via the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lys-Ala | C9H19N3O3 | CID 7010504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. journaljpri.com [journaljpri.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 10. Photochromic Behaviour of N-Arylsulfonyl Peptides † | Semantic Scholar [semanticscholar.org]
- 11. longdom.org [longdom.org]
- 12. General instability of dipeptides in concentrated sulfuric acid as relevant for the Venus cloud habitability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal Stability (DSC, DSF) Analysis of Peptide Drugs | MtoZ Biolabs [mtoz-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scitechdaily.com [scitechdaily.com]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Effects of ultraviolet light on free and peptide-bound pyridinoline and deoxypyridinoline cross-links. Protective effect of acid pH against photolytic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cationic oligopeptides with the repeating sequence L-lysyl-L-alanyl-L-alanine: conformational and thermal stability study using optical spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. High-performance liquid chromatography (HPLC) | AltaBioscience [altabioscience.com]
- 25. Study on the Chemical Properties and Applications of H-Lys-Ala-Oh (Lysyl-Alanine Dipeptide) - Oreate AI Blog [oreateai.com]
- 26. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 27. renyi.hu [renyi.hu]
A Researcher's Guide to Sourcing and Qualifying Lys-Leu Acetate Salt
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dipeptide at the Interface of Discovery
The dipeptide Lys-Leu (Lysine-Leucine), a simple molecule composed of two essential amino acids, holds significant interest across a spectrum of research disciplines. Its presence in bioactive peptides and its potential roles in cellular processes make it a valuable tool for scientific inquiry.[1][2][3][4] From investigating its antioxidant and anti-aging properties in model organisms like C. elegans to its role in nutrient transport and metabolism, the quality of the Lys-Leu reagent is paramount to the integrity of experimental outcomes.[1][3] This guide serves as a technical resource for researchers, providing a framework for selecting reputable suppliers of Lys-Leu acetate salt and, critically, for understanding the "why" behind the quality control parameters that ensure experimental reproducibility and success.
Chapter 1: The Imperative of Quality: Why Supplier Scrutiny is Non-Negotiable
In research, the peptide is a precision tool.[5] The introduction of impurities, incorrect sequences, or unknown salt forms can lead to confounding results, wasted resources, and irreproducible data.[6] For a seemingly simple dipeptide like Lys-Leu, this principle is no different. The supplier's synthesis and purification process directly impacts the final product's purity, the identity of the counter-ion, and the presence of residual solvents or synthesis by-products.[5]
The choice of the acetate salt form is often deliberate. Compared to the more common trifluoroacetate (TFA) salt, which is a byproduct of solid-phase peptide synthesis (SPPS), acetate is considered more biocompatible and less likely to interfere with cellular assays.[7][8][9] Residual TFA has been reported to alter cell membrane integrity, affect secondary peptide structure, and decrease pharmacological efficacy in some systems.[7][8][10][11] Therefore, sourcing Lys-Leu as a pre-formed acetate salt or ensuring a complete counter-ion exchange has been performed is a critical first step for biological applications.[9]
Chapter 2: Deconstructing the Certificate of Analysis (CoA): A Guide to Self-Validation
A trustworthy supplier will always provide a comprehensive, lot-specific Certificate of Analysis (CoA). This document is the cornerstone of quality verification.[5][12] Researchers should not merely file it away but learn to interpret it as the product's scientific passport. Here are the core components to scrutinize:
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a peptide sample.[12][13] It separates the target peptide from any impurities.[6][14]
-
What it is: Reverse-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity.[6][15][16] The output, a chromatogram, displays peaks corresponding to different components in the sample.[14]
-
What to look for: The CoA should show a chromatogram with one major peak representing the Lys-Leu dipeptide. Purity is calculated as the area of this main peak relative to the total area of all peaks.[13][14] For most research applications, a purity of ≥98% is recommended to minimize the influence of contaminants.[5]
Identity Confirmation via Mass Spectrometry (MS)
While HPLC confirms purity, it does not confirm identity.[14] Mass spectrometry is essential to verify that the primary peak from the HPLC is, in fact, Lys-Leu.
-
What it is: MS measures the mass-to-charge ratio (m/z) of molecules.[12][15] This allows for the determination of the peptide's molecular weight with high precision.[14]
-
What to look for: The CoA must report the observed molecular weight. For Lys-Leu (C12H25N3O3), the theoretical molecular weight is approximately 259.35 g/mol .[17] The observed mass on the MS spectrum should match this theoretical value, confirming the peptide's identity.[12][14]
The relationship between these two techniques is fundamental. HPLC demonstrates that you have a high percentage of a single substance, while MS confirms that this substance is the correct molecule.[12][14]
Diagram: The Synergy of Peptide Quality Control
This diagram illustrates the orthogonal relationship between the primary analytical methods used to ensure peptide quality. Purity (how much) and Identity (what it is) are distinct but equally critical parameters validated by HPLC and MS, respectively.
Caption: A step-by-step workflow for qualifying a peptide supplier.
Chapter 5: Protocol for Handling and Storage of Lyophilized Lys-Leu Acetate Salt
Proper handling and storage are critical to preserving the integrity of the peptide from the moment it arrives in the lab. [18][19]Lyophilized peptides are hygroscopic (readily absorb moisture), which can reduce the net peptide content and decrease stability. [20][21]
Materials
-
Vial of lyophilized Lys-Leu acetate salt
-
Desiccator
-
Sterile, nuclease-free water or appropriate sterile buffer (e.g., PBS at pH 7.4)
-
Calibrated analytical balance
-
Low-protein-binding microcentrifuge tubes
-
Pipettes and sterile tips
Step-by-Step Protocol
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature inside a desiccator (approx. 20-30 minutes). [20][19]This crucial step prevents condensation from forming on the peptide, which would introduce moisture. [22]2. Weighing: Quickly weigh the desired amount of peptide in a clean, controlled environment. [21]Minimize the time the vial is open to the atmosphere. Reseal the stock vial tightly immediately after dispensing. [20]3. Reconstitution: To prepare a stock solution, add the appropriate volume of sterile water or buffer to the weighed peptide. The polarity of Lys-Leu suggests good solubility in aqueous solutions. [20]Gently vortex or pipette up and down to ensure the peptide is fully dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, immediately aliquot the stock solution into single-use, low-protein-binding tubes. [21][19][22]The volume of each aliquot should be sufficient for one experiment.
-
Storage:
-
Lyophilized Powder (Long-term): Store the tightly sealed parent vial at -20°C or, preferably, -80°C. [18][22] * Aliquoted Solutions (Short-term): For solutions, store frozen at -20°C for several weeks. For longer-term storage, -80°C is recommended. [20][22]Avoid storing peptides in solution for extended periods as their stability is limited. [20][19][22]
-
Conclusion
Sourcing high-quality Lys-Leu acetate salt is a foundational step for robust and reproducible research. By moving beyond the supplier's name and actively engaging with the provided quality control data, researchers can take ownership of their reagent validation. A deep understanding of HPLC and MS data, a systematic approach to supplier qualification, and adherence to proper handling protocols collectively form a self-validating system. This framework not only ensures the integrity of individual experiments but also contributes to the overall reliability and progress of the scientific field.
References
-
Handling and Storage Guidelines for Peptides. Bachem.
-
Analytical methods and Quality Control for peptide products. Biosynth.
-
How to Store Peptides | Best Practices for Researchers. Peptide World.
-
Handling and Storage Guidelines for Peptides and Proteins. Sigma-Aldrich.
-
Peptide Storage and Handling Guidelines. GenScript.
-
Handling and Storage of Peptides - FAQ. AAPPTEC.
-
A Comparative Guide to Orthogonal Methods for Peptide Purity and Identity Confirmation. BenchChem.
-
Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript.
-
HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Apex Peptide.
-
Peptide Purity Guide — 98%, 99% & Research-Grade Explained. Peptides.org.
-
Mechanism of Peptide Purity Analysis. MtoZ Biolabs.
-
Lys-Leu acetate salt. Sigma-Aldrich.
-
The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. PMC.
-
Certified Peptides: A Complete Scientific Guide To Authentic, Verified Research-Grade Peptides (2025). Peptides.org.
-
The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. ResearchGate.
-
Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans. PMC.
-
Quality Control of Amino Acids & Peptides: A Guide. Bachem.
-
L-Lysine acetate salt. Chem-Impex.
-
Lys-Leu 103404-72-4. Sigma-Aldrich.
-
The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. PMC.
-
Synthetic peptides quality control and assurance. ScienceDirect.
-
Quality control in peptide manufacturing: specifications for GMP peptides. Polypeptide.
-
Quality controls. SB-PEPTIDE.
-
Counter-ion influence on peptide formulations. ResearchGate.
-
The Lys-Leu-Lys Motif: A Tripeptide Core for Next-Generation Therapeutics. BenchChem.
-
H-Pro-Lys-OH acetate salt. J&K Scientific LLC.
-
Enhanced Production of Leucine-Leucine Dipeptide by Whole-Cell Catalysis. PubMed.
-
SIGMA L-Lysine acetate salt >=98% (HPLC). Thomas Scientific.
-
Effects of lysine and leucine in free and different dipeptide forms on the growth, amino acid profile and transcription of intestinal peptide, and amino acid transporters in turbot (Scophthalmus maximus). PubMed.
-
Direct comparison of membrane interactions of model peptides composed of only Leu and Lys residues. PubMed.
Sources
- 1. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effects of lysine and leucine in free and different dipeptide forms on the growth, amino acid profile and transcription of intestinal peptide, and amino acid transporters in turbot (Scophthalmus maximus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct comparison of membrane interactions of model peptides composed of only Leu and Lys residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptidesystems.com [peptidesystems.com]
- 6. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
- 9. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. apexpeptidesupply.com [apexpeptidesupply.com]
- 13. bachem.com [bachem.com]
- 14. peptideregenesis.com [peptideregenesis.com]
- 15. biosynth.com [biosynth.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Lys-Leu 103404-72-4 [sigmaaldrich.com]
- 18. jpt.com [jpt.com]
- 19. peptide.com [peptide.com]
- 20. bachem.com [bachem.com]
- 21. genscript.com [genscript.com]
- 22. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
Compound Identification and Physicochemical Profile
An In-Depth Technical Guide to the Safety and Handling of Lys-Leu Acetate Salt
This guide provides a comprehensive framework for the safe handling, storage, and disposal of Lys-Leu acetate salt (CAS No: 103404-72-4), a dipeptide reagent commonly used in biochemical and pharmaceutical research. Adherence to these protocols is essential to ensure personnel safety, maintain experimental integrity, and comply with regulatory standards. This document is intended for researchers, laboratory technicians, and drug development professionals who work with this and similar peptide compounds.
Lys-Leu acetate salt is the acetate salt form of the dipeptide L-lysyl-L-leucine. The acetate counter-ion is typically introduced during the final purification steps (e.g., HPLC) and lyophilization to enhance the stability and solubility of the peptide compared to its free base form.[1]
| Property | Value | Source(s) |
| CAS Number | 103404-72-4 | [2][3][4] |
| Molecular Formula | C₁₂H₂₅N₃O₃ (Dipeptide) | |
| Molecular Weight | 259.35 g/mol (Dipeptide) | |
| Appearance | White lyophilized powder or solid | [5][6] |
| Storage Temperature | -20°C for long-term storage | [4][7] |
| Water Hazard Class (WGK) | 3 (Severely hazardous to water) | [4] |
| SMILES String | CC(O)=O.CC(C)CCCCCN)C(O)=O |
Stability and Degradation Pathways
The integrity of Lys-Leu acetate salt is paramount for reproducible experimental outcomes. Several factors can compromise its stability.
-
Hygroscopicity : Peptides, particularly in their lyophilized state, are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[6][8] Adsorbed water can accelerate degradation pathways and reduce the net peptide content of the material.[8][9] Therefore, it is critical to allow the product vial to equilibrate to room temperature within a desiccator before opening.[7][8]
-
Temperature : Elevated temperatures accelerate the rate of all chemical degradation reactions. For maximum long-term stability, lyophilized peptides must be stored at -20°C or below.[7][9]
-
Solution Instability : Peptides are significantly less stable in solution than in their lyophilized form.[6][7] In aqueous environments, peptides are susceptible to hydrolysis. The rate of degradation is sequence-dependent and influenced by pH.[7][10] To mitigate this, solutions should be prepared fresh. If storage is necessary, they should be prepared in sterile buffers (pH 5-6), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored frozen at -20°C or -80°C.[9]
-
Oxidation : While Lys-Leu does not contain highly susceptible residues like Cysteine (C), Methionine (M), or Tryptophan (W), oxidation can still occur over long periods.[9] Storing the lyophilized powder under an inert gas like nitrogen or argon can further prolong its shelf life.[7][9]
Caption: Key factors influencing the stability of Lys-Leu acetate salt.
Hazard Identification and Toxicological Information
While specific toxicological data for Lys-Leu acetate salt is not extensively documented, it is not classified as a hazardous substance under OSHA or GHS regulations. However, as with all research chemicals whose properties may not be fully understood, it must be handled with care.[11]
-
Primary Routes of Exposure : Inhalation, skin contact, eye contact.[5]
-
Inhalation : The fine, lyophilized powder can be easily aerosolized during handling, posing an inhalation risk.[12]
-
Skin and Eye Contact : Direct contact with the powder or solutions may cause irritation.[11][13]
-
Environmental Hazard : This compound has a Water Hazard Class of 3 (severely hazardous), indicating that it should not be allowed to enter drains or the environment.[4]
Exposure Control and Personal Protective Equipment (PPE)
A robust safety protocol is predicated on minimizing exposure through engineering controls and appropriate PPE.[12][14]
| Task | Engineering Control | Required PPE | Rationale |
| Weighing Lyophilized Powder | Chemical Fume Hood or Biosafety Cabinet | Nitrile gloves, Safety goggles, Lab coat, N95 respirator (if hood unavailable) | Prevents inhalation of aerosolized powder and protects skin/eyes.[12] |
| Handling Solutions | Designated clean bench area | Nitrile gloves, Safety goggles, Lab coat | Prevents accidental splashes and skin contact.[11] |
Standard Operating Procedures for Safe Handling
A systematic approach to handling ensures both safety and the quality of the reagent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. H-LYS-LEU-OH ACETATE SALT - Safety Data Sheet [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. H-LYS-LEU-OH ACETATE SALT CAS#: 103404-72-4 [m.chemicalbook.com]
- 5. peptide.co.jp [peptide.co.jp]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 10. Aqueous stability of leuprolide acetate: effect of temperature, dissolved oxygen, pH and complexation with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biovera.com.au [biovera.com.au]
- 12. peptide24.store [peptide24.store]
- 13. ajiaminoscience.eu [ajiaminoscience.eu]
- 14. H-LYS-VAL-ILE-LEU-PHE-OH ACETATE SALT - Safety Data Sheet [chemicalbook.com]
Methodological & Application
Application Note & Protocol: Lys-Leu Acetate Salt
Harnessing Dipeptide Technology to Enhance Stability, Productivity, and Metabolic Efficiency in Mammalian Cell Culture
Introduction: Overcoming the Limitations of Free Amino Acid Supplementation
In modern biopharmaceutical production, chemically defined media are essential for achieving high-density, high-productivity mammalian cell cultures. However, the physicochemical properties of individual amino acids present significant challenges. Key amino acids like L-glutamine are chemically unstable in liquid media, degrading into byproducts such as ammonia, which can inhibit cell growth and affect product quality[1][2]. Others, like L-tyrosine and L-cysteine, suffer from poor solubility at neutral pH, creating bottlenecks in the formulation of concentrated, pH-neutral feed media essential for fed-batch and perfusion processes[3][4][5][6]. These limitations necessitate complex feeding strategies, such as using separate alkaline feeds, which increase process complexity and the risk of precipitation or pH spikes in the bioreactor[4][7].
Dipeptide technology offers an elegant and effective solution to these challenges. By linking two amino acids, their individual limitations can be overcome. Lys-Leu acetate salt is a chemically defined, highly soluble, and stable source of both L-lysine and L-leucine. This application note provides a comprehensive guide to the biochemical advantages and practical application of Lys-Leu acetate salt for enhancing cell culture performance, targeted at researchers, scientists, and drug development professionals.
The Biochemical Advantage of Lys-Leu Acetate
Mechanism of Cellular Uptake and Metabolism
Unlike free amino acids, which are transported into the cell by a diverse family of amino acid transporters, dipeptides are actively transported by proton-coupled oligopeptide transporters (POTs), primarily PepT1 (SLC15A1) and PepT2 (SLC15A2)[8][9]. This alternative transport route can reduce competition for overloaded amino acid transporters. Once inside the cell, Lys-Leu is rapidly hydrolyzed by ubiquitous intracellular peptidases, releasing free L-lysine and L-leucine directly into the cytoplasmic pool for protein synthesis and other metabolic functions[10][11][12]. This efficient intracellular delivery system ensures a sustained supply of these essential amino acids.
Caption: Cellular uptake and metabolic fate of Lys-Leu acetate.
The Role of the Acetate Counter-Ion
The acetate counter-ion is not merely a passive component for salt formation. Once transported into the cell, acetate can be readily converted into acetyl-CoA by acetyl-CoA synthetase enzymes (ACSS1 in the mitochondria, ACSS2 in the cytoplasm)[13][14]. Acetyl-CoA is a central metabolic node, serving as a primary substrate for the TCA cycle for energy production and as a fundamental building block for the synthesis of lipids and fatty acids, which are critical for cell membrane integrity and proliferation[15][16]. By providing an alternative carbon source, acetate supplementation can enhance cellular energy status and support robust growth, particularly in high-density cultures.
Physicochemical Properties and Advantages
Lys-Leu acetate provides significant advantages over supplementing with free L-lysine and L-leucine, primarily through improved solubility and stability, which are crucial for developing highly concentrated, pH-neutral feed media.
| Property | Free Amino Acids (Lysine/Leucine) | Lys-Leu Acetate Salt | Advantage |
| Solubility | Moderate; can be limiting in concentrated feeds. | High solubility at neutral pH. | Enables highly concentrated, pH-neutral feed formulations, simplifying fed-batch processes[17]. |
| Stability | Generally stable, but can interact with other components. | Highly stable in aqueous solution. | Ensures consistent nutrient delivery and long shelf-life of media and feed solutions. |
| Cellular Uptake | Via specific amino acid transporters. | Via high-capacity peptide transporters (POTs)[9][18]. | Reduces transport competition and provides an alternative nutrient uptake pathway. |
| Metabolic Byproducts | Standard metabolic byproducts. | Provides acetate as an additional energy and biosynthetic source[13][16]. | Improves metabolic efficiency and provides building blocks for lipid synthesis. |
Protocols for Application in Cell Culture
Protocol 1: Preparation of a Concentrated Stock Solution
Objective: To prepare a sterile, concentrated stock solution of Lys-Leu acetate salt for addition to cell culture media.
Materials:
-
Lys-Leu acetate salt (e.g., Sigma-Aldrich Cat# L1879 or equivalent)[19]
-
High-purity cell culture grade water (e.g., WFI or equivalent)
-
Sterile conical tubes or bottles
-
0.22 µm sterile syringe filter
Procedure:
-
Determine Target Concentration: A 200 mM stock solution is a common starting point. The molecular weight of Lys-Leu acetate salt is 259.35 g/mol [19].
-
Calculation for 50 mL of 200 mM stock: (0.2 L/mol) x (259.35 g/mol ) x (0.05 L) = 2.59 g
-
-
Dissolution: Aseptically weigh 2.59 g of Lys-Leu acetate salt and add it to a sterile 50 mL conical tube.
-
Reconstitution: Add approximately 40 mL of cell culture grade water to the tube.
-
Mixing: Gently vortex or invert the tube until the powder is completely dissolved. The high solubility of the acetate salt should facilitate rapid dissolution at room temperature.
-
Volume Adjustment: Adjust the final volume to 50 mL with cell culture grade water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile container. Do not autoclave , as this can degrade peptides.
-
Storage: Store the sterile stock solution at 2-8°C for short-term use (up to 2 weeks) or at -20°C for long-term storage.
Protocol 2: Determining the Optimal Working Concentration
Objective: To determine the optimal concentration of Lys-Leu acetate for a specific cell line and process through a titration experiment. This protocol is critical as different cell lines have varying amino acid demands.
Workflow:
Caption: Workflow for optimizing Lys-Leu acetate concentration.
Procedure:
-
Culture Setup: Seed multiple parallel cultures (e.g., in 125 mL shake flasks or 6-well plates) at a standard seeding density in your basal medium. Prepare a control group with no supplementation and several experimental groups.
-
Titration: Supplement the experimental groups with different final concentrations of Lys-Leu acetate. A typical starting range is 2 mM to 8 mM.
-
Example for a 40 mL culture to achieve 4 mM: Add 800 µL of the 200 mM stock solution. (V1 = (C2 * V2) / C1 = (4 mM * 40 mL) / 200 mM = 0.8 mL).
-
-
Incubation: Culture the cells under standard process conditions (e.g., 37°C, 8% CO₂, 140 RPM)[12].
-
Monitoring: At regular intervals (e.g., daily), measure key performance indicators:
-
Viable Cell Density (VCD)
-
Cell Viability (%)
-
-
Endpoint Analysis: At the end of the culture (e.g., day 8-14), harvest the supernatant and cells.
-
Measure the final product titer (e.g., monoclonal antibody concentration).
-
(Optional) Analyze key metabolites like lactate and ammonia to assess metabolic shifts.
-
-
Evaluation: Plot VCD, viability, and titer against the Lys-Leu acetate concentration to identify the optimal dose that maximizes performance.
Protocol 3: Supplementation in Fed-Batch Processes
Objective: To incorporate Lys-Leu acetate into a fed-batch feeding strategy to support high cell densities and productivity.
Procedure:
-
Formulation: Lys-Leu acetate can be directly dissolved into your existing pH-neutral concentrated feed medium during its formulation. Its high solubility allows for the creation of more concentrated feeds, potentially reducing the dilution of the bioreactor over the culture duration.
-
Quantification: Replace the molar equivalent of free L-lysine and L-leucine in your feed formulation with Lys-Leu acetate. You may need to adjust other components based on the results from the optimization protocol (3.2).
-
Execution: Implement your standard feeding schedule. The stability of the dipeptide ensures consistent delivery of lysine and leucine throughout the process without the risk of degradation that affects compounds like glutamine[5][6].
-
Performance Monitoring: Compare the process performance (VCD, viability, titer) against a control batch using the standard feed medium to validate the benefits.
Performance Validation and Troubleshooting
Expected Outcomes:
-
Increased Peak Cell Density and Viability: By providing a stable and readily available source of essential amino acids and an ancillary energy source, Lys-Leu acetate can support higher cell growth and prolonged culture viability.
-
Enhanced Product Titer: Improved cell health and sustained productivity often translate directly to higher final product concentrations. Studies with other dipeptides have shown beneficial effects on titer[4][7].
-
Simplified Feed Strategy: The ability to formulate Lys-Leu acetate in a concentrated, pH-neutral feed simplifies operations by eliminating the need for separate alkaline feeds for poorly soluble amino acids[5][6].
Troubleshooting:
-
No Observed Benefit: If no improvement is seen, it's possible that lysine or leucine are not the primary limiting nutrients in your specific process. Re-evaluate the titration range or consider that another component may be the bottleneck.
-
Inhibition at High Concentrations: While unlikely, very high concentrations of any nutrient can cause metabolic imbalances or toxicity. If a dose-dependent decrease in performance is observed, reduce the concentration range in your optimization experiments.
Conclusion
Lys-Leu acetate salt is a powerful, chemically defined tool for modern cell culture process development. By leveraging an alternative cellular uptake pathway and providing superior physicochemical properties compared to free amino acids, it directly addresses the core challenges of nutrient stability and solubility. Its use enables the formulation of simplified, highly concentrated, pH-neutral media and feeds, leading to more robust and productive manufacturing processes. The protocols outlined in this guide provide a clear framework for researchers to integrate Lys-Leu acetate into their workflows and unlock the next level of cell culture performance.
References
-
Clemson University. (n.d.). Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in a Perfusion Mimic. Clemson OPEN. [Link]
-
Adibi, S. A. (1990). Uptake and metabolism of dipeptides by human red blood cells. PubMed. [Link]
-
Clemson University. (n.d.). Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in a Perfusion Mimic. Clemson OPEN. [Link]
-
Naik, H. M., et al. (2024). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. PubMed Central. [Link]
-
Schug, Z. T., Vande Voorde, J., & Gottlieb, E. (2016). The metabolic fate of acetate in cancer. PubMed Central. [Link]
-
Cheng, C. H., Navab, M., Lis, M. T., Kim, T. S., & Matthews, D. M. (1971). Mechanisms of Dipeptide Uptake by Rat Small Intestine in Vitro. Portland Press. [Link]
-
ResearchGate. (n.d.). The fate of acetate. Figure summarizing the fate of exogenous acetate.... [Link]
-
Naik, H. M., et al. (2024). Elucidating uptake and metabolic fate of dipeptides in CHO cell cultures using 13C labeling experiments and kinetic modeling. ResearchGate. [Link]
-
Pinilla, M., et al. (2019). Evaluating acetate metabolism for imaging and targeting in multiple myeloma. PubMed Central. [Link]
-
Adibi, S. A. (1990). Uptake and metabolism of dipeptides by human red blood cells. ResearchGate. [Link]
-
Wang, Y., et al. (2021). Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation. National Institutes of Health. [Link]
-
Bhutia, Y. D., & Ganapathy, V. (2016). Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease. PubMed Central. [Link]
-
Parker, J. L., & Newstead, S. (2021). Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes. PubMed Central. [Link]
-
Armando, H. (2014). Protein Digestion and Absorption. YouTube. [Link]
-
Ladiwala, P., et al. (2024). Specific growth rates for dipeptide supplemented CHO cultures compared... ResearchGate. [Link]
-
Yoshii, Y., et al. (2001). Characterization of acetate metabolism in tumor cells in relation to cell proliferation. PubMed. [Link]
-
Brandsch, M. (2013). Transcriptional and functional regulation of the intestinal peptide transporter PEPT1. PubMed Central. [Link]
-
Shen, H., Smith, D. E., & Keep, R. F. (2003). Developmental expression of PEPT1 and PEPT2 in rat small intestine, colon, and kidney. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
-
Schug, Z. T., Vande Voorde, J., & Gottlieb, E. (2016). The metabolic fate of acetate in cancer. PubMed. [Link]
- Life Technologies Corporation. (2011). Cell culture medium comprising small peptides.
-
Ataman Kimya. (n.d.). L-LYSINE ACETATE. [Link]
-
Sánchez-Kopper, A., et al. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. PubMed Central. [Link]
- Evonik Degussa Gmbh. (2011). Culture medium comprising oligopeptides.
-
ResearchGate. (n.d.). Modern applications of amino acids and dipeptides in pharmaceuticals and biopharmaceuticals. [Link]
-
Kumar, P., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI. [Link]
-
Cell Culture Dish. (2023). Enhancing Biopharmaceutical Production: The Impact of Chemically Defined Peptides on Biopharma Upstream Process Efficiency and Cost. [Link]
-
Hauser, C. A., & Zhang, S. (2010). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. [Link]
-
ResearchGate. (n.d.). Physicochemical Properties of LEU Acetate. [Link]
-
National Center for Biotechnology Information. (n.d.). Effect of synthesized dipeptide L-Leu-Lys on cell proliferation and apoptosis in organotypic tissue culture from rat spleen. [Link]
-
ResearchGate. (2016). (PDF) The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine. [Link]
-
BOC Sciences. (2024). Amino Acids, Dipeptides, Oligopeptides, Polypeptides. YouTube. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. open.clemson.edu [open.clemson.edu]
- 4. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. researchgate.net [researchgate.net]
- 8. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The metabolic fate of acetate in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The metabolic fate of acetate in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluating acetate metabolism for imaging and targeting in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of acetate metabolism in tumor cells in relation to cell proliferation: acetate metabolism in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemimpex.com [chemimpex.com]
- 18. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lys-Leu 103404-72-4 [sigmaaldrich.com]
Application Notes & Protocols: Leveraging Lys-Leu Dipeptide for Advanced Protein Synthesis Studies
Introduction: Beyond the Canonical 20 Amino Acids
The ribosome, the cell's protein synthesis machinery, is remarkably adept at polymerizing the 20 canonical amino acids into functional polypeptides. However, the ability to co-translationally incorporate non-canonical building blocks, such as dipeptides, opens a new frontier in protein engineering and functional studies. By treating a dipeptide as a single aminoacyl-tRNA substrate, the ribosome can introduce unique chemical motifs into a growing polypeptide chain in a site-specific manner.[1][2] This technique bypasses the traditional one-amino-acid-at-a-time limitation, enabling the creation of novel protein architectures and functionalities.
The Lys-Leu dipeptide, comprising the positively charged lysine and the hydrophobic leucine, serves as a particularly versatile tool for these studies. Its distinct physicochemical properties make it an excellent probe for investigating complex biological processes, from ribosomal dynamics to membrane interactions. This guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing Lys-Leu dipeptide in protein synthesis research, aimed at researchers, scientists, and drug development professionals.
Part 1: Foundational Principles: The Rationale for Dipeptide Incorporation
The Mechanism: How the Ribosome Accepts a Dipeptide
The site-specific incorporation of a dipeptide like Lys-Leu relies on nonsense codon suppression.[2] In this strategy, a stop codon (typically UAG, the amber codon) is repurposed. A suppressor tRNA, engineered to recognize the UAG codon, is chemically or enzymatically acylated with the Lys-Leu dipeptide.
When the ribosome encounters the UAG codon on the mRNA template, the Lys-Leu-tRNA enters the ribosomal A-site. The key insight is that the ribosome's peptidyltransferase center (PTC) does not recognize the internal peptide bond of the dipeptide.[1] It effectively treats the entire dipeptide as a single amino acid, catalyzing the formation of a peptide bond between the C-terminus of the nascent polypeptide chain and the N-terminal amine of the lysine in the Lys-Leu dipeptide. The result is the seamless incorporation of the complete dipeptide unit into the protein backbone.[1][2]
Core Advantages of Using Lys-Leu Dipeptide
-
Structural Probing: The Lys-Leu motif introduces both a positive charge and a hydrophobic side chain. This is invaluable for studying protein folding, stability, and interactions with other molecules or membranes.[3] Lysine's positive charge can mediate electrostatic interactions, while leucine's bulk can probe steric constraints within environments like the ribosome exit tunnel.[4][5]
-
Enhanced Properties: Dipeptides can confer improved solubility and stability compared to their constituent single amino acids.[6] For example, studies have shown that providing lysine and leucine in a Lys-Leu dipeptide form can be utilized more efficiently than providing them as free amino acids.[7]
-
Novel Functionalities: Lys-Leu is a common motif in bioactive peptides, including cell-penetrating peptides (CPPs) and antimicrobial peptides.[3] Site-specific incorporation allows researchers to bestow these properties upon a target protein, aiding in drug delivery and therapeutic design.[8][9]
-
Investigating Ribosomal Mechanisms: The successful incorporation of a bulky dipeptide provides insights into the plasticity and substrate tolerance of the ribosome's peptidyltransferase center.[10][11] Using modified ribosomes selected for enhanced dipeptide incorporation can further push the boundaries of synthetic biology.[2]
Part 2: Applications in Research and Drug Development
The use of Lys-Leu dipeptide extends across various stages of basic research and preclinical development. Its applications are summarized below.
| Application Area | Specific Use Case | Key Insights Gained |
| Ribosome Dynamics | Incorporating Lys-Leu at defined positions within a nascent chain. | Understanding of steric and electrostatic limits of the ribosome exit tunnel; probing the mechanism of the peptidyltransferase center.[10][11][12] |
| Protein Engineering | Site-specifically installing a Lys-Leu motif into a protein scaffold. | Creation of proteins with novel binding sites; introduction of cell-penetrating capabilities for enhanced drug delivery.[5][13] |
| Drug Discovery | Synthesizing protein variants containing Lys-Leu for functional screening. | Development of antimicrobial peptides; design of biologics with improved stability and cellular uptake.[3][14] |
| Metabolic Studies | Tracing the uptake and utilization of Lys-Leu compared to free amino acids. | Elucidation of peptide transport mechanisms and metabolic efficiency in cellular systems.[7] |
| Biomaterials | Creating polymers with repeating Lys-Leu units. | Development of self-assembling nanomaterials with defined structural and chemical properties. |
Part 3: Experimental Protocols
This section provides detailed, self-validating protocols for the incorporation of Lys-Leu into a target protein using an E. coli-based cell-free protein synthesis (CFPS) system.
Protocol 1: Site-Specific Incorporation of Lys-Leu via CFPS
Objective: To synthesize a model protein (e.g., Green Fluorescent Protein - GFP) containing a Lys-Leu dipeptide at a specific site by suppressing an amber (UAG) stop codon.
Core Principle: An in vitro transcription-translation system is programmed with a DNA template encoding a GFP variant with a UAG codon at the desired insertion site. The system is supplemented with a suppressor tRNA pre-charged with Lys-Leu, which will compete with the translation release factor to incorporate the dipeptide and allow readthrough to produce the full-length, modified protein.
Materials:
-
Lys-Leu Dipeptide: Acetate salt or similar, high purity (e.g., Sigma-Aldrich).
-
Cell-Free Expression Kit: Commercial E. coli S30 system (e.g., Promega, NEB) or lab-prepared extract.[15][16]
-
DNA Template: Plasmid encoding GFP with an internal amber (TAG) codon.
-
Control DNA: Wild-type GFP plasmid (no TAG codon).
-
Suppressor tRNA: Purified amber suppressor tRNA transcript (tRNACUA).
-
Aminoacylation Reagents: S100 extract for enzymatic ligation or chemical synthesis reagents.
-
Radiolabeled Amino Acid: ³⁵S-Methionine for detection by autoradiography.
-
Standard Lab Equipment: Incubator, SDS-PAGE apparatus, phosphor imager, mass spectrometer.
Step-by-Step Methodology:
-
Preparation of Lys-Leu-tRNACUA (Highly Critical Step):
-
The suppressor tRNA must be charged with the Lys-Leu dipeptide. This can be achieved via established chemo-enzymatic methods. Briefly, the dipeptide is activated and ligated to a pdCpA dinucleotide, which is then enzymatically attached to the 3' end of the truncated suppressor tRNA using RNA ligase.
-
Causality: This step is crucial as the fidelity of the entire experiment rests on the successful and specific acylation of the suppressor tRNA with the dipeptide. Incomplete or incorrect charging will lead to failed incorporation or misincorporation.
-
-
Cell-Free Protein Synthesis (CFPS) Reaction Setup:
-
On ice, prepare the following reaction mixes in separate tubes. The table below outlines a typical 25 µL reaction.
-
| Component | Experimental | Positive Control | Negative Control | Final Concentration |
| S30 Extract/Premix | 10 µL | 10 µL | 10 µL | Per manufacturer |
| Amino Acid Mix (minus Met) | 2 µL | 2 µL | 2 µL | Per manufacturer |
| ³⁵S-Methionine | 1 µL | 1 µL | 1 µL | ~1 µCi/µL |
| DNA Template (UAG) | 2 µL (250 ng) | - | 2 µL (250 ng) | 10 ng/µL |
| DNA Template (WT) | - | 2 µL (250 ng) | - | 10 ng/µL |
| Lys-Leu-tRNACUA | 2 µL (~5 µg) | - | - | ~200 µg/mL |
| Nuclease-Free Water | to 25 µL | to 25 µL | to 25 µL | - |
-
Incubation:
-
Mix the reactions gently by pipetting.
-
Incubate at 37°C for 2-4 hours. For some systems, a 30°C incubation may improve protein folding.[17]
-
-
Termination and Analysis:
-
Stop the reaction by placing tubes on ice.
-
Add an equal volume of 2x SDS-PAGE loading buffer.
-
Boil samples for 5 minutes at 95°C.
-
Proceed to Protocol 2 for analysis.
-
Protocol 2: Verification of Lys-Leu Incorporation
Objective: To confirm the synthesis of the correct full-length protein and verify the presence of the Lys-Leu dipeptide.
Method 1: SDS-PAGE and Autoradiography
-
Load 10-15 µL of each terminated reaction onto a 12% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Dry the gel and expose it to a phosphor screen overnight.
-
Image the screen using a phosphor imager.
Expected Results & Interpretation:
| Lane | Expected Bands | Interpretation |
| Experimental | A prominent band at the MW of full-length GFP. A faint band at the truncated MW may be visible. | Successful readthrough of the UAG codon via Lys-Leu-tRNACUA incorporation. |
| Positive Control | A strong band at the MW of full-length GFP. | The CFPS reaction components are active and efficient. |
| Negative Control | A prominent band at the lower MW of the truncated GFP fragment. | The UAG codon is functioning as a stop signal in the absence of the charged suppressor tRNA. |
Method 2: Mass Spectrometry (Definitive Confirmation)
-
Protein Purification: Scale up the CFPS reaction (if necessary) and purify the synthesized GFP (e.g., using a His-tag and Ni-NTA chromatography).
-
In-Gel Digestion: Run the purified protein on an SDS-PAGE gel, stain with Coomassie, excise the full-length band from the "Experimental" lane, and perform an in-gel digest with a specific protease (e.g., Trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS spectra against the GFP sequence, including a modification corresponding to the mass of Lys-Leu replacing the single amino acid encoded by the suppressed codon.
Expected Outcome: The analysis should unambiguously identify a peptide fragment whose mass corresponds to the theoretical mass of the fragment containing the Lys-Leu dipeptide. For example, if the UAG codon replaced a Serine residue (87 Da), the resulting peptide fragment will show a mass increase corresponding to (Mass of Lys-Leu) - (Mass of Ser) = (128.17 + 113.16 - 87.08) = +154.25 Da. Fragmentation (MS/MS) of this peptide will confirm the Lys-Leu sequence at the specific location. This provides unequivocal proof of successful incorporation.[18][19]
Part 4: Troubleshooting and Advanced Considerations
-
Low Incorporation Efficiency: If the full-length product in the experimental lane is faint, consider optimizing the concentration of Lys-Leu-tRNACUA, using a CFPS system derived from an E. coli strain with modified release factor activity, or employing modified ribosomes selected for dipeptide incorporation.[2][11]
-
Dipeptide Stability: While Lys-Leu is generally stable, some dipeptides can be susceptible to degradation by peptidases in the cell extract.[20] If degradation is suspected, stability can be assessed by incubating the dipeptide in the extract and analyzing it over time by HPLC or LC-MS.
-
Expanding the Toolkit: The principles and protocols described here are not limited to Lys-Leu. They form a robust framework for incorporating a wide variety of dipeptides and dipeptide mimetics, allowing for the systematic exploration of protein structure and function.[1]
References
-
Bain, J. D., et al. (2001). Ribosome-Mediated Incorporation of Dipeptides and Dipeptide Analogues into Proteins in Vitro. Journal of the American Chemical Society. Available at: [Link]
-
Hartman, M. C. T., et al. (2007). Facilitated synthesis of proteins containing modified dipeptides. PMC. Available at: [Link]
-
Tung, C.-H., & Weissleder, R. (2005). Synthesis of cell-penetrating peptides for cargo delivery. Methods in Molecular Biology. Available at: [Link]
-
LCGC International. (2023). New Method Developed for Comprehensive Analysis of Dipeptides. LCGC International. Available at: [Link]
-
JPT Peptide Technologies. Cell Penetrating Peptides for Research. Available at: [Link]
-
Häring, M., et al. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. MDPI. Available at: [Link]
-
Wikipedia. Dipeptide. Available at: [Link]
-
Mai, K., et al. (2020). Effects of lysine and leucine in free and different dipeptide forms on the growth, amino acid profile and transcription of intestinal peptide, and amino acid transporters in turbot (Scophthalmus maximus). PubMed. Available at: [Link]
-
UIC Today. (2022). A new method for studying ribosome function. University of Illinois Chicago. Available at: [Link]
-
Hecht, S. M. (2010). Expanding the Scope of Protein Synthesis Using Modified Ribosomes. PMC. Available at: [Link]
-
Taylor & Francis Online. Dipeptides – Knowledge and References. Available at: [Link]
-
Boyar, A., et al. (2024). Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. MDPI. Available at: [Link]
-
Onobrudu, P., et al. (2020). Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking. Frontiers in Chemistry. Available at: [Link]
-
Bionity. (2022). A new method for studying ribosome function. Available at: [Link]
-
Onishi, K., et al. (2023). Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans. PMC. Available at: [Link]
-
Wikipedia. Cell-penetrating peptide. Available at: [Link]
-
Bartleby. Formation Of Dipeptides And Polypeptides From Amino Acids. Available at: [Link]
-
Henriques, S. T., et al. (2017). Cell-Penetrating Peptides: Design Strategies beyond Primary Structure and Amphipathicity. PMC. Available at: [Link]
-
Niebling, S., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Available at: [Link]
-
Katzen, F. (2008). Cell-free protein synthesis: Methods and protocols. PMC. Available at: [Link]
-
Oza, J. P., et al. (2015). A User's Guide to Cell-Free Protein Synthesis. PMC. Available at: [Link]
-
Fetzer, I., et al. (2010). Calculation of partial isotope incorporation into peptides measured by mass spectrometry. BMC Bioinformatics. Available at: [Link]
-
ResearchGate. (2008). Cell-Free Protein Synthesis: Methods and Protocols. Available at: [Link]
-
Yin, G., et al. (2021). Usage of Cell-Free Protein Synthesis in Post-Translational Modification of μ-Conopeptide PIIIA. MDPI. Available at: [Link]
-
Jang, S.-H., et al. (2003). A Leu-Lys-rich antimicrobial peptide: activity and mechanism. PubMed. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facilitated synthesis of proteins containing modified dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Leu-Lys-rich antimicrobial peptide: activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 6. Dipeptide - Wikipedia [en.wikipedia.org]
- 7. Effects of lysine and leucine in free and different dipeptide forms on the growth, amino acid profile and transcription of intestinal peptide, and amino acid transporters in turbot (Scophthalmus maximus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpt.com [jpt.com]
- 9. Cell-Penetrating Peptides: Design Strategies beyond Primary Structure and Amphipathicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new method for studying ribosome function | UIC today [today.uic.edu]
- 11. Expanding the Scope of Protein Synthesis Using Modified Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new method for studying ribosome function - UIC scientists use native chemical ligation to fuse peptides to tRNAs [bionity.com]
- 13. Synthesis of cell-penetrating peptides for cargo delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking [frontiersin.org]
- 15. Cell-free protein synthesis: Methods and protocols, edited by Alexander S. Spirin and James R. Swartz. 2008. Wiley-VCH, Weinheim, Germany. 262 pp. $110 (hardcover) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Calculation of partial isotope incorporation into peptides measured by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive Guide to the Dissolution of Lys-Leu Acetate Salt for Scientific Research
Abstract: This document provides a detailed protocol for the solubilization of Lys-Leu acetate salt, a dipeptide frequently utilized in cellular and biochemical assays. The protocol emphasizes best practices for achieving complete dissolution while maintaining the structural integrity and biological activity of the peptide. It addresses solvent selection, stock solution preparation, and long-term storage, offering a systematic approach for researchers, scientists, and drug development professionals.
Introduction: Understanding the Physicochemical Landscape of Lys-Leu Acetate Salt
Lys-Leu acetate salt is a dipeptide composed of L-lysine and L-leucine, supplied as an acetate salt to enhance its stability and solubility. A thorough understanding of its chemical properties is paramount for successful experimental design.
Table 1: Physicochemical Properties of Lys-Leu Acetate Salt
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₅N₃O₃ · C₂H₄O₂ | [1][2] |
| Molecular Weight | 259.35 g/mol (peptide) + 60.05 g/mol (acetate) = 319.4 g/mol (total) | [2] |
| Amino Acid Sequence | Lys-Leu | [2] |
| Appearance | Typically a white, crystalline powder | |
| Storage Temperature | -20°C | [2] |
To devise an effective dissolution strategy, one must first assess the overall charge of the peptide at a neutral pH.[3]
-
L-Lysine (K): Possesses a primary amine in its side chain, rendering it basic. At neutral pH, this group is protonated, carrying a positive charge (+1).
-
L-Leucine (L): Features a nonpolar, aliphatic side chain, making it hydrophobic.
-
N-terminus: The free amino group at the N-terminus is typically protonated at neutral pH (+1).
-
C-terminus: The free carboxyl group at the C-terminus is typically deprotonated at neutral pH (-1).
Net Charge Calculation: (+1 for Lys) + (+1 for N-terminus) + (-1 for C-terminus) = +1 .
The net positive charge of the Lys-Leu dipeptide categorizes it as a basic peptide .[4] This characteristic is the primary determinant for solvent selection.
Pre-Dissolution Checklist and Best Practices
Prior to opening the peptide vial, adhere to the following steps to prevent contamination and degradation:
-
Equilibration: Allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes in a desiccator.[5][6] This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic peptide powder, which can significantly compromise its long-term stability.[7]
-
Aseptic Technique: Whenever possible, work within a laminar flow hood and utilize sterile equipment and solvents to minimize microbial contamination, especially for cell-based assays.
-
Solubility Test: Before dissolving the entire sample, it is prudent to test the solubility of a small aliquot.[3] This precautionary measure prevents the potential loss of valuable peptide in an inappropriate solvent.
Systematic Dissolution Protocol for Lys-Leu Acetate Salt
This protocol follows a tiered approach, starting with the most benign solvents to preserve peptide integrity.
Primary Solvent: Sterile, Deionized Water
Given its basic nature, Lys-Leu acetate salt is anticipated to have good solubility in aqueous solutions.
Step-by-Step Protocol:
-
Calculate the required volume of solvent to achieve the desired stock solution concentration (e.g., 1-5 mg/mL).[8]
-
Using a sterile pipette, add the calculated volume of sterile, deionized water to the vial containing the lyophilized peptide.
-
Gently vortex or sonicate the vial for short intervals to facilitate dissolution.[4][9] Avoid excessive heating during sonication.[4]
-
Visually inspect the solution for any particulate matter. If the solution is clear, the peptide is successfully dissolved.
Secondary Solvent: Dilute Acetic Acid
If complete dissolution is not achieved in water, the addition of a mild acid can improve the solubility of this basic peptide.[10]
Step-by-Step Protocol:
-
If the peptide remains insoluble in water, add a small volume of 0.1% acetic acid in sterile water.[8]
-
Alternatively, for a fresh attempt, directly dissolve the peptide in a 10% acetic acid solution and then dilute to the desired concentration with sterile water.[3]
-
Gently mix until the peptide is fully dissolved. Sonication can be applied if necessary.[11]
Tertiary Approach for Hydrophobic Peptides: Organic Co-solvents
While Lys-Leu is not considered highly hydrophobic, this section provides guidance for peptides with challenging solubility characteristics. For peptides with significant hydrophobic character (typically >50% hydrophobic residues), a small amount of an organic solvent may be required.[12]
Step-by-Step Protocol:
-
Add a minimal volume of dimethyl sulfoxide (DMSO) to the lyophilized peptide (e.g., 30-50 µL).[11]
-
Ensure the peptide is fully dissolved in the organic solvent.
-
Slowly add this concentrated peptide solution dropwise to a stirring aqueous buffer (e.g., PBS) to reach the final desired concentration.[11] This technique prevents localized high concentrations that can lead to precipitation.
-
Important Note for Cell Culture: The final concentration of DMSO should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic.[11]
Diagram 1: Decision Workflow for Dissolving Lys-Leu Acetate Salt
Caption: A flowchart guiding solvent selection for Lys-Leu acetate salt.
Preparation of Working Solutions
Stock solutions are typically prepared at a higher concentration than the final working concentration. This allows for subsequent dilution in the appropriate experimental buffer (e.g., PBS, cell culture media).
Protocol for Dilution:
-
Calculate the volume of the stock solution required to achieve the final concentration in your experimental volume.
-
Add the calculated volume of the stock solution to your assay buffer.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Always centrifuge the peptide solution before use to pellet any undissolved residues.[9]
Storage and Stability of Lys-Leu Acetate Salt Solutions
The stability of peptides in solution is limited and significantly less than in their lyophilized form.[7][13]
Table 2: Storage Recommendations
| Form | Storage Temperature | Duration | Rationale |
| Lyophilized Powder | -20°C or -80°C | Years | Prevents bacterial degradation, oxidation, and hydrolysis.[11] |
| Stock Solution | -20°C or -80°C | Weeks to months | Minimizes degradation.[4] |
Best Practices for Storing Solutions:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, store the stock solution in single-use aliquots.[8][13]
-
pH: Maintain a storage pH between 5 and 7 for optimal stability.[13]
-
Peptide Sequence Considerations: Peptides containing amino acids such as Cys, Met, Trp, Asn, or Gln are more prone to degradation in solution.[8][13] While Lys-Leu does not contain these residues, this is a critical consideration for other peptides.
Diagram 2: Peptide Handling and Storage Workflow
Caption: Workflow for proper handling and storage of peptides.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Turbidity upon dilution in buffer | The peptide's solubility limit has been exceeded in the final buffer. | Lower the final concentration. Alternatively, slowly add the peptide stock to the stirring buffer to avoid localized high concentrations. |
| Loss of biological activity | Peptide degradation due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage in solution). | Prepare fresh solutions from lyophilized powder. Always aliquot stock solutions.[13] |
| Inconsistent experimental results | Inaccurate peptide concentration due to water absorption or incomplete dissolution. | Always equilibrate the vial to room temperature before weighing/dissolving.[6] Ensure the peptide is fully dissolved before making working solutions. |
References
-
LifeTein®. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]
-
Biovera. (2024, November 13). Peptide Reconstitution and Solution Preparation Protocols. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Dipeptide-based strategy for enhancing stability and solubility in.... Retrieved from [Link]
-
Synpeptide. (n.d.). Guidelines for Peptide Dissolving. Retrieved from [Link]
-
Innovagen. (n.d.). How to dissolve a peptide?. Retrieved from [Link]
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
Ataman Kimya. (n.d.). L-LYSINE ACETATE. Retrieved from [Link]
Sources
- 1. H-LYS-LEU-OH ACETATE SALT | 103404-72-4 [amp.chemicalbook.com]
- 2. Lys-Leu 103404-72-4 [sigmaaldrich.com]
- 3. genscript.com [genscript.com]
- 4. bachem.com [bachem.com]
- 5. biovera.com.au [biovera.com.au]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. jpt.com [jpt.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. lifetein.com [lifetein.com]
- 12. agrisera.com [agrisera.com]
- 13. bachem.com [bachem.com]
HPLC analysis of Lys-Leu acetate salt purity
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Lys-Leu Acetate Salt Purity
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide and a robust protocol for the purity determination of the dipeptide Lys-Leu, supplied as an acetate salt, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The inherent analytical challenges of this molecule, namely its lack of a strong UV chromophore and the presence of a potentially interfering acetate counter-ion, are addressed through a systematic method development approach. We detail the rationale behind the selection of chromatographic parameters, including column chemistry, mobile phase composition with an ion-pairing agent, and a sensitive detection strategy. The protocol is designed to be self-validating through rigorous system suitability criteria, ensuring trustworthy and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Peptide Purity
Peptides are of paramount importance in biochemistry and medicine, serving as critical components in various biological processes and as active pharmaceutical ingredients (APIs).[1] The purity of a synthetic peptide like Lysyl-leucine (Lys-Leu) is a critical quality attribute that directly impacts its biological activity, safety, and therapeutic efficacy.[2] Even minor impurities, such as deletion sequences, incompletely deprotected peptides, or by-products from synthesis, can alter biological performance and introduce toxicological risks.[2][3]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purity analysis due to its high resolving power, which allows for the separation of the main peptide from closely related impurities.[1][4][5] This application note presents a detailed methodology specifically tailored for the analysis of Lys-Leu acetate salt.
Foundational Principles & Methodological Rationale
The successful analysis of Lys-Leu acetate salt requires a deep understanding of its physicochemical properties and how they interact with the chromatographic system.
The Challenge of Detection
Lys-Leu is a dipeptide composed of lysine and leucine. Neither of these amino acids possesses an aromatic side chain (like Tryptophan, Tyrosine, or Phenylalanine), which would provide a strong chromophore for UV detection at 280 nm.[6] This necessitates a different detection strategy. The peptide bond itself absorbs UV light at low wavelengths, typically between 210-220 nm.[3][7] Therefore, monitoring at this range is the most direct approach for UV-based detection.
However, a significant drawback of low-wavelength detection is its non-specificity; many organic molecules, including solvents and potential impurities, also absorb in this region, which can lead to baseline interference and complicate analysis.[8] For unambiguous quantification, especially in complex matrices or at low concentrations, alternative universal detection methods are superior. These include:
-
Charged Aerosol Detection (CAD): This technique nebulizes the eluent, evaporates the solvent, and imparts a charge to the remaining non-volatile analyte particles, which are then measured by an electrometer.[9] CAD provides a near-uniform response for non-volatile analytes, independent of their optical properties, making it ideal for compounds without chromophores.[10][11][12]
-
Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD involves nebulization and solvent evaporation, but it measures the light scattered by the resulting analyte particles.[13][14] It is a universal detector for all compounds less volatile than the mobile phase.[14]
For this protocol, we will focus on the widely accessible UV detection at 214 nm while acknowledging that CAD or ELSD would provide enhanced performance.
The Role of the Mobile Phase and Ion-Pairing
The mobile phase composition is critical for achieving retention and sharp, symmetrical peaks.
-
Column Chemistry: A C18 (octadecylsilane) stationary phase is the standard for peptide analysis, offering excellent hydrophobic retention.[15][16] Wide-pore (e.g., 300 Å) columns are often recommended for larger peptides and proteins to allow access to the bonded phase within the pores, but for a small dipeptide like Lys-Leu, a standard pore size (e.g., 100-120 Å) is sufficient.[4]
-
Gradient Elution: Peptides are typically analyzed using a gradient of increasing organic solvent (usually acetonitrile) concentration.[15][17] This is because peptides often bind strongly to the stationary phase and require a higher organic concentration to elute, while a gradient ensures that both early and late-eluting impurities are resolved within a reasonable timeframe.[18] A shallow gradient is often optimal for resolving closely related peptide impurities.[18]
-
Ion-Pairing Agent: Lys-Leu is a basic peptide due to the two primary amine groups on the lysine side chains. Without a mobile phase additive, these basic groups can interact with residual acidic silanols on the silica-based column, leading to poor peak shape (tailing). Trifluoroacetic acid (TFA) is a strong ion-pairing agent commonly used in peptide separations. At a concentration of 0.1%, TFA serves two purposes: it lowers the mobile phase pH to protonate the peptide's carboxyl groups and suppress silanol ionization, and the trifluoroacetate anion pairs with the protonated amine groups on the peptide, masking their charge and improving hydrophobic interaction with the C18 stationary phase, resulting in sharper peaks and better resolution.[16][19]
Managing the Acetate Counter-Ion
The sample is an acetate salt, meaning acetate is the counter-ion to the protonated peptide. During chromatography, this acetate will elute as a distinct peak, typically in the solvent front since it is highly polar and unretained on a C18 column. It is crucial to ensure that the acetate peak does not interfere with any early-eluting impurities. The use of a TFA-containing mobile phase helps to standardize the ionic environment, and the large excess of trifluoroacetate ions effectively displaces the acetate, minimizing its impact on the retention of the Lys-Leu peptide itself.
Experimental Workflow Diagram
The following diagram outlines the complete analytical process from sample preparation to the final purity assessment.
Caption: Workflow for HPLC purity analysis of Lys-Leu acetate salt.
Detailed Analytical Protocol
This protocol is designed for a standard analytical HPLC system equipped with a UV detector.
Instrumentation and Materials
-
HPLC System: A system capable of binary gradient elution, equipped with a degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[19]
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
Reagents:
-
Lys-Leu Acetate Salt: Sample and reference standard.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Trifluoroacetic Acid (TFA): HPLC grade, >99.5% purity.
-
Water: Deionized (DI) water, 18.2 MΩ·cm resistivity or HPLC grade.
-
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reversed-phase chemistry for peptide separation. |
| Mobile Phase A | 0.1% (v/v) TFA in Water | Aqueous phase with TFA for ion-pairing and pH control.[19] |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | Organic phase with TFA to maintain consistent ion-pairing.[19] |
| Gradient | 0-2 min: 5% B2-22 min: 5% to 35% B22-23 min: 35% to 95% B23-26 min: 95% B26-27 min: 95% to 5% B27-35 min: 5% B | A shallow gradient is used for optimal resolution of the hydrophilic peptide from potential impurities. A wash step removes strongly bound components, and re-equilibration ensures reproducibility.[18] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability and improves peak shape.[20] |
| Detection | UV at 214 nm | Wavelength for detecting the peptide bond.[3][7] |
| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Sample Diluent | Mobile Phase A | Ensures compatibility with the initial mobile phase and good peak shape. |
Solution Preparation
-
Mobile Phase A (0.1% TFA in Water): Carefully add 1.0 mL of TFA to 999 mL of HPLC grade water in a 1 L flask. Mix thoroughly and degas.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Carefully add 1.0 mL of TFA to 999 mL of acetonitrile in a 1 L flask. Mix thoroughly and degas.
-
Sample Solution (approx. 1.0 mg/mL): Accurately weigh about 10 mg of Lys-Leu acetate salt into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A. Mix well.
-
Reference Standard Solution (approx. 1.0 mg/mL): Prepare in the same manner as the Sample Solution using the Lys-Leu reference standard.
Analytical Procedure
-
System Preparation: Set up the HPLC system according to the conditions in the table above. Purge all solvent lines to remove air bubbles.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Testing (SST):
-
Inject the Sample Diluent (Mobile Phase A) to ensure no interfering peaks are present at the retention time of Lys-Leu.
-
Make five replicate injections of the Reference Standard Solution (1.0 mg/mL).
-
Evaluate the results against the acceptance criteria defined in Section 5. The system is deemed suitable for analysis only if all criteria are met.
-
-
Sample Analysis:
-
Once SST is passed, inject the Sample Solution in duplicate.
-
-
Data Processing:
-
Integrate all peaks in the chromatograms from the diluent, standard, and sample injections, disregarding any peaks from the diluent.
-
Identify the main Lys-Leu peak based on the retention time from the reference standard injection.
-
Calculate the % Area for the main peak and all impurity peaks.
-
System Suitability & Self-Validation
System Suitability Testing (SST) is a mandatory part of the analytical procedure that ensures the chromatography system is performing as expected.[19] It is the self-validating mechanism of the protocol.
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| Retention Time RSD | ≤ 1.0% | Demonstrates the precision of the pump and the stability of the system over time. |
| Peak Area RSD | ≤ 2.0% | Demonstrates the precision of the injector and the detector response. |
Data Analysis & Purity Calculation
The purity of the Lys-Leu sample is determined by the area percent method. This calculation assumes that the response factor for the main peptide and its impurities are similar at 214 nm.
Formula: % Purity = (Area of Lys-Leu Peak / Total Area of All Peaks) x 100
Sample Data Table (Hypothetical):
| Peak ID | Retention Time (min) | Area (mAU*s) | % Area |
| Impurity 1 | 4.85 | 15,230 | 0.45 |
| Impurity 2 | 8.12 | 8,450 | 0.25 |
| Lys-Leu | 9.53 | 3,345,600 | 98.98 |
| Impurity 3 | 11.20 | 10,140 | 0.30 |
| Impurity 4 | 14.67 | 2,700 | 0.02 |
| Total | 3,382,120 | 100.00 |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust protocol for determining the purity of Lys-Leu acetate salt. By utilizing a standard C18 column, a TFA-based mobile phase system for ion-pairing, and UV detection at 214 nm, this method effectively separates the main peptide from potential impurities. The inclusion of stringent system suitability criteria ensures the trustworthiness and reproducibility of the generated data, making this protocol a valuable tool for quality control and characterization in both research and pharmaceutical development settings. For applications requiring higher sensitivity and universality, coupling this separation method with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is highly recommended.
References
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies.
- HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex.
- Wang, L. (n.d.). Peptide analysis using reverse phase liquid chromatography. Separation Science.
-
Reversed-phase isolation of peptides. (2001). Current Protocols in Protein Science. Retrieved from [Link]
- Reverse-phase HPLC Peptide Purification. (n.d.). Creative Peptides.
- Workflow of HPLC in Peptide Purity Analysis. (n.g.). Mtoz Biolabs.
- HPLC Analysis Methods for Peptide Characterization. (2024). Biovera.
- Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
- Evaporative light scattering detector ELSD. (n.d.). Advion Interchim Scientific.
- Asa, D. (n.d.). Protein, Peptide, and Amino Acid Analysis with Corona CAD: A New Universal HPLC Detector. BioProcessing Journal.
-
HPLC METHOD DEVELOPMENT FOR PROTEINS AND POLYPEPTIDES. (2018). ResearchGate. Retrieved from [Link]
- Bongers, J., & Chen, T. K. (2000). RP-HPLC PEPTIDE MAPPING OF PROTEINS WITH AN EVAPORATIVE LIGHT SCATTERING DETECTOR. Journal of Liquid Chromatography & Related Technologies.
-
Bongers, J., & Chen, T. K. (2000). RP-HPLC peptide mapping of proteins with an evaporative light scattering detector. ResearchGate. Retrieved from [Link]
- The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. (n.d.). YMC America.
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Retrieved from [Link]
- Mobile Phase Additives for Peptide Characterization. (2019). Waters Blog.
- Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC). (2024). Thermo Fisher Scientific.
-
Evaporative light scattering detector. (n.d.). Wikipedia. Retrieved from [Link]
-
Charged aerosol detector. (n.d.). Wikipedia. Retrieved from [Link]
-
Is it possible to check the purity of peptides using HPLC with UV detector? (2015). ResearchGate. Retrieved from [Link]
-
What is the best wave length for measuring the absorbance of peptides during the HPLC run? (2014). ResearchGate. Retrieved from [Link]
-
Evaporative Light Scattering Detectors. (n.d.). Biocompare. Retrieved from [Link]
- Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (2020). Pharma Beginners.
- Peptide Purification and Product Analysis. (n.d.). AltaBioscience.
-
How to measure small peptide concentration? (2016). ResearchGate. Retrieved from [Link]
- Buffers and Eluent Additives for HPLC Method Development. (n.d.). Element Lab Solutions.
- acetate buffer gives interfering peaks in size exclusion chr. (2011). Chromatography Forum.
- Principle of Peptide Purity Analysis Using HPLC. (n.d.). Mtoz Biolabs.
-
Influence of Solvent Additive Composition on Chromatographic Separation and Sodium Adduct Formation of Peptides in HPLC–ESI MS. (2007). ResearchGate. Retrieved from [Link]
- HPLC solvents and mobile phase additives. (n.d.). University College London.
-
An, S., & Scult, D. (2014). Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm. Analytical Biochemistry. Retrieved from [Link]
-
Application of combined acetate salt based multiple analyte adduct formation in signal separated quantification performed for the purposes of forensic toxicology with liquid chromatography-tandem mass spectrometry - Discussion on the basis of salicylic acid applied as a model drug. (2019). Forensic Science International. Retrieved from [Link]
- The Basics of HPLC Peptide Analysis. (2019). LCGC International.
- HPLC of Peptides and Proteins. (n.d.). In: Peptide Synthesis and Applications. Humana Press.
- Peptide Characterization by RP-HPLC for Regulatory Submissions. (2024). ResolveMass.
Sources
- 1. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. hplc.eu [hplc.eu]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 10. bioprocessingjournal.com [bioprocessingjournal.com]
- 11. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 12. veeprho.com [veeprho.com]
- 13. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 14. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 15. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 16. bachem.com [bachem.com]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 19. biovera.com.au [biovera.com.au]
- 20. ymcamerica.com [ymcamerica.com]
Application Notes and Protocols: Mass Spectrometry of Lys-Leu Dipeptide
Introduction: The Significance of Dipeptide Analysis in Modern Research
Dipeptides, the simplest peptide structures consisting of two amino acids linked by a single peptide bond, are fundamental building blocks of proteins and possess significant biological activities. Their analysis is crucial across various scientific disciplines, including proteomics, drug discovery and development, and clinical diagnostics.[1][2][3][4] Mass spectrometry (MS) has emerged as an indispensable tool for the detailed characterization of these molecules, offering unparalleled sensitivity and structural elucidation capabilities.[2][3][5] This application note provides a comprehensive guide to the analysis of the dipeptide Lysyl-Leucine (Lys-Leu) using electrospray ionization tandem mass spectrometry (ESI-MS/MS), detailing the underlying principles, experimental protocols, and data interpretation. Understanding the mass spectrometric behavior of simple dipeptides like Lys-Leu provides a foundational framework for tackling more complex proteomic challenges.[6][7]
PART 1: EXPERIMENTAL DESIGN & METHODOLOGY
A successful mass spectrometry experiment hinges on a well-designed workflow, from sample preparation to data acquisition. This section outlines the critical steps and the rationale behind each choice for the analysis of Lys-Leu.
Sample Preparation: Ensuring Signal Integrity
The quality of the mass spectrum is directly dependent on the purity of the sample. Contaminants such as salts, detergents, and polymers can interfere with the ionization process and suppress the analyte signal.[8][9][10][11]
Protocol 1: Standard Lys-Leu Sample Preparation
-
Reconstitution: Dissolve the synthetic Lys-Leu dipeptide in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of 10 µM. The organic solvent aids in the electrospray desolvation process, while the acid promotes protonation of the analyte, which is essential for positive-ion mode ESI.[11]
-
Desalting (if necessary): If the sample is suspected to contain high salt concentrations, a desalting step is crucial. Use a C18 ZipTip or a similar reversed-phase chromatography medium.
-
Equilibrate the tip with 100% acetonitrile.
-
Wash the tip with the 50:50 acetonitrile/water with 0.1% formic acid solution.
-
Bind the Lys-Leu sample to the tip.
-
Wash the bound sample with the same solution to remove salts.
-
Elute the desalted peptide with a higher concentration of acetonitrile (e.g., 70-80%) with 0.1% formic acid.
-
-
Final Dilution: Dilute the sample to the desired final concentration (typically in the low micromolar to nanomolar range) using the 50:50 acetonitrile/water with 0.1% formic acid solution.
Mass Spectrometry Analysis: Ionization and Fragmentation
Electrospray ionization (ESI) is the preferred method for generating intact gas-phase ions of peptides from a liquid solution.[12][13][14] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the selected precursor ion, providing valuable sequence information.[15][16][17]
Protocol 2: ESI-MS/MS Data Acquisition for Lys-Leu
-
Instrumentation: Utilize a tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an ESI source.[3][4]
-
Infusion: Introduce the prepared Lys-Leu sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion ([M+H]⁺) of Lys-Leu.
-
Expected m/z: The theoretical monoisotopic mass of Lys-Leu is 259.1896 Da. Therefore, the singly protonated ion ([M+H]⁺) will have an m/z of approximately 260.1969.
-
-
Adduct Identification: Be aware of potential adduct ions, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), which can be present even with proper sample cleanup.[18][19][20][21][22] These will appear at m/z values of approximately 282.1788 and 298.1527, respectively.
-
MS/MS Scan (Product Ion Scan): Isolate the [M+H]⁺ precursor ion (m/z 260.2) in the first mass analyzer.
-
Collision-Induced Dissociation (CID): Fragment the isolated precursor ion in the collision cell by colliding it with an inert gas (e.g., argon or nitrogen).[23][24][25] The collision energy should be optimized to achieve a good balance of precursor ion depletion and fragment ion generation.
-
MS2 Scan: Acquire the product ion spectrum in the second mass analyzer to detect the resulting fragment ions.
Caption: Experimental workflow for Lys-Leu dipeptide analysis.
PART 2: DATA ANALYSIS AND INTERPRETATION
The resulting mass spectra contain a wealth of information about the structure of the Lys-Leu dipeptide. Proper interpretation is key to extracting this information.
Expected Mass-to-Charge Ratios
The following table summarizes the theoretical monoisotopic masses of the Lys-Leu dipeptide and its expected primary fragment ions.
| Ion Type | Sequence | Theoretical m/z |
| Precursor Ion | ||
| [M+H]⁺ | Lys-Leu | 260.1969 |
| Fragment Ions (b- and y-ions) | ||
| b₁ | Lys | 129.1023 |
| y₁ | Leu | 132.1023 |
| Immonium Ions | ||
| i(Lys) | 84.0811 | |
| i(Leu) | 86.0964 |
Fragmentation Pathway of Lys-Leu
Under low-energy CID conditions, peptide fragmentation primarily occurs at the amide bond, leading to the formation of b- and y-type fragment ions.[25][26][27] The nomenclature for peptide fragmentation designates b-ions as containing the N-terminus and y-ions as containing the C-terminus.[15]
For the dipeptide Lys-Leu, cleavage of the peptide bond between the lysine and leucine residues will result in a b₁ ion (corresponding to the lysine residue) and a y₁ ion (corresponding to the leucine residue). Due to the basic nature of the lysine residue at the N-terminus, the charge is often preferentially retained on the N-terminal fragment, leading to a more intense b₁ ion signal.[28][29]
Immonium ions, which are internal fragment ions characteristic of specific amino acid residues, can also be observed and aid in confirming the peptide's composition.
Caption: Fragmentation of Lys-Leu dipeptide.
PART 3: TROUBLESHOOTING AND OPTIMIZATION
Even with established protocols, challenges can arise. This section provides insights into common issues and their resolutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | - Low sample concentration.- Sample degradation.- Ion suppression from contaminants. | - Concentrate the sample.- Use low-binding tubes and optimize desalting/cleanup steps.[30]- Acidify the sample with formic or trifluoroacetic acid (TFA) to a pH <3 to improve protonation.[30]- Calibrate the mass spectrometer using a known standard.[30] |
| Unexpected or Unidentifiable Peaks | - Contamination from solvents, reagents (e.g., PEG), or keratin.[30]- Presence of salt adducts (e.g., Na⁺, K⁺).[30]- Unintended modifications during sample handling (e.g., carbamylation from urea).[30] | - Use high-purity, LC-MS grade solvents and reagents.[30]- Perform sample desalting prior to MS analysis.[30]- Avoid using urea in lysis buffers if possible, or be aware of potential carbamylation.[30] |
| Dominance of b-ions over y-ions | The presence of a basic residue (Lysine) at the N-terminus can favor the retention of charge on the N-terminal fragment, leading to more intense b-ions.[30] | This is an expected fragmentation pattern for peptides with N-terminal basic residues and can aid in spectral interpretation. |
| Ambiguous Fragment Ion Assignment | - Low resolution or mass accuracy.- Presence of internal fragments or neutral losses.[30] | - Ensure the mass spectrometer is properly calibrated for high resolution and mass accuracy.- Look for characteristic neutral losses, such as the loss of ammonia from the lysine side chain. |
Conclusion
This application note provides a detailed protocol and theoretical background for the mass spectrometric analysis of the Lys-Leu dipeptide. By following these guidelines, researchers can confidently identify and characterize this and other simple dipeptides. The principles of sample preparation, ionization, fragmentation, and spectral interpretation discussed here are foundational to the broader field of proteomics and are directly applicable to the analysis of more complex peptides and proteins in various research and development settings.[4][5]
References
-
Sleno, L., & Volmer, D. A. (2005). Collision-induced dissociation of peptides and proteins. Methods in Enzymology, 402, 148–185. [Link]
-
Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]
-
G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]
-
Harrison, A. G. (2009). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of the American Society for Mass Spectrometry, 20(2), 230–235. [Link]
-
Drug Discovery World. (2021, February 18). Mass spectrometry applications for drug discovery and development. Retrieved from [Link]
-
Wojtkiewicz, B. A., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(6), e163. [Link]
-
Chen, Y., et al. (2015). A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics, 14(10), 2713–2723. [Link]
-
University of California, Irvine. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. Retrieved from [Link]
-
Jackson, G. P., et al. (2004). Dynamic Collision-Induced Dissociation of Peptides in a Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 76(22), 6539–6545. [Link]
-
Wojtkiewicz, B. A., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols in Protein Science, 1(6), e163. [Link]
-
Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]
-
LCGC. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, July 30). Collision-Based Ion-activation and Dissociation. AnalyteGuru. Retrieved from [Link]
-
Scribd. (n.d.). Adduits ESI MS. Retrieved from [Link]
-
Labcompare. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]
-
Mabion. (n.d.). Mass Spectrometry in Peptide and Protein Analysis. Retrieved from [Link]
-
Spectroscopy. (2018, April 1). The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development. Retrieved from [Link]
-
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2019, January 8). LC-MS(ESI+) Common Adducts question? Retrieved from [Link]
-
Smith, R. D., et al. (1990). Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry. Analytical Chemistry, 62(9), 882–899. [Link]
-
Gabelica, V., et al. (1999). Separation of Isomeric Peptides Using Electrospray Ionization/High-Resolution Ion Mobility Spectrometry. Analytical Chemistry, 71(14), 2858–2865. [Link]
-
Kjeldsen, F., & Haselmann, K. F. (2005). Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. In The Proteomics Protocols Handbook (pp. 535-546). Humana Press. [Link]
-
European Pharmaceutical Review. (2013, October 22). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. Retrieved from [Link]
-
Lee, A. J., et al. (2019). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry, 30(6), 1045–1055. [Link]
-
PubChem. (n.d.). Lys-Leu-Ala. Retrieved from [Link]
-
Cech, N. B., & Enke, C. G. (2001). Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization. Analytical Chemistry, 73(19), 4632–4639. [Link]
-
Wiatr, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6982. [Link]
-
Mortensen, R. M., et al. (2002). Interpreting peptide mass spectra by VEMS. Bioinformatics, 18(11), 1546–1547. [Link]
-
Leprevost, F. de V., et al. (2021). Interpreting mass spectra differing from their peptide models by several modifications. BMC Bioinformatics, 22(1), 598. [Link]
-
Baitai Paike Biotechnology. (n.d.). How to Analyze Peptide Mass Spectra. Retrieved from [Link]
-
Avelar, G. A., et al. (2019). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. Current Protein & Peptide Science, 20(5), 452–464. [Link]
-
PubChem. (n.d.). Met-Lys-Leu. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Retrieved from [Link]
-
PubChem. (n.d.). Lys-His-Leu. Retrieved from [Link]
-
Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]
-
SciSpace. (2012, February 29). Tandem Mass Spectrometry of Peptides. Retrieved from [Link]
-
Seitz, J., et al. (2020). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. Metabolites, 10(5), 184. [Link]
-
ResearchGate. (n.d.). G (Gly), H (His), I (Ile), K (Lys), L (Leu). For details see the caption to. Retrieved from [Link]
-
Dai, L., et al. (2014). Discovery of lysine post-translational modifications through mass spectrometric detection. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(1 Pt B), 243–249. [Link]
-
Dancik, V., et al. (1999). A Dynamic Programming Approach to De Novo Peptide Sequencing via Tandem Mass Spectrometry. Journal of Computational Biology, 6(3-4), 327–342. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Peptides and Proteins. Retrieved from [Link]
-
Guo, Y. C., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23(3-4), 131–139. [Link]
-
Novor. (2025, November 6). Peptide Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
de Graaf, E. L., et al. (2011). Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase. Journal of Proteome Research, 10(10), 4817–4823. [Link]
-
Gholami, M., & Ghasempour, A. (2021). Li+ and Na+ attachment to some dipeptides via LDI-TOF mass spectrometry: Fragmentation patterns. Journal of Mass Spectrometry, 56(6), e4721. [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. pharmafocusamerica.com [pharmafocusamerica.com]
- 6. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 11. massspec.unm.edu [massspec.unm.edu]
- 12. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 16. scispace.com [scispace.com]
- 17. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 18. support.waters.com [support.waters.com]
- 19. learning.sepscience.com [learning.sepscience.com]
- 20. scribd.com [scribd.com]
- 21. acdlabs.com [acdlabs.com]
- 22. researchgate.net [researchgate.net]
- 23. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Collision-Based Ion-activation and Dissociation - AnalyteGuru [thermofisher.com]
- 25. verifiedpeptides.com [verifiedpeptides.com]
- 26. researchgate.net [researchgate.net]
- 27. academic.oup.com [academic.oup.com]
- 28. Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Multi-Assay Approach for Characterizing the Antioxidant Properties of the Lys-Leu Dipeptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathology of numerous diseases.[1][2] Bioactive peptides derived from food proteins are gaining significant attention as potential natural antioxidants that can mitigate this damage.[2][3][4] These peptides can exert antioxidant effects through various mechanisms, including direct scavenging of free radicals, chelation of pro-oxidant metal ions, and modulation of endogenous antioxidant enzyme systems.[3][4][5]
The dipeptide Lysyl-Leucine (Lys-Leu) is composed of a basic amino acid (Lysine) and a hydrophobic amino acid (Leucine). This combination is of particular interest, as both lysine and hydrophobic residues have been associated with the antioxidant capacity of peptides.[5][6] Specifically, lysine possesses groups that may chelate metal ions, while leucine can contribute to interactions with lipid-rich environments where peroxidation occurs.[7] Research has demonstrated that dipeptides containing Lysine and Leucine exhibit antioxidant activities in vitro and can extend the lifespan of model organisms like C. elegans by suppressing oxidative and glycative stress.[6][8]
This application note provides a comprehensive, multi-assay framework for the initial in vitro characterization of the antioxidant properties of the Lys-Leu dipeptide. We present a tiered experimental strategy, detailed protocols for three robust chemical assays, and guidance on data interpretation, establishing a foundational methodology for evaluating novel peptide antioxidants.
Section 1: Foundational Principles of Antioxidant Action
The antioxidant capacity of a peptide is not a single property but a composite of activities across different mechanisms. A thorough investigation, therefore, requires multiple assays that probe distinct modes of action. The primary chemical mechanisms include:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to quench a free radical, thereby terminating the radical chain reaction.
-
Single Electron Transfer (SET): The antioxidant donates an electron to reduce a radical or pro-oxidant metal. The peptide itself becomes a radical cation, which is typically more stable and less reactive.[3]
Most chemical assays are based on one or a combination of these mechanisms.[9] For instance, the DPPH and ABTS assays operate via a mixed HAT/SET mechanism, while the FRAP assay is based exclusively on the SET mechanism.[3] By combining results from these assays, a more complete profile of Lys-Leu's antioxidant potential can be constructed.
Section 2: Experimental Strategy: A Tiered Approach
We propose a systematic workflow to efficiently characterize the antioxidant potential of Lys-Leu. This approach begins with fundamental chemical assays to establish baseline activity and progresses toward more complex biological validation.
Caption: Experimental workflow for antioxidant characterization.
Section 3: Protocols for In Vitro Antioxidant Capacity Assessment
These protocols are designed for a 96-well microplate format, which is efficient and requires smaller reagent volumes compared to cuvette-based methods.[10] For all assays, a known antioxidant such as Ascorbic Acid or Trolox should be used as a positive control.
General Sample Preparation
-
Lys-Leu Stock Solution (e.g., 10 mg/mL): Accurately weigh Lys-Leu dipeptide and dissolve in an appropriate solvent (e.g., ultrapure water or PBS).
-
Positive Control Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of Ascorbic Acid or Trolox in the same solvent.
-
Serial Dilutions: From the stock solutions, prepare a series of working dilutions to determine the concentration-dependent activity. A typical range for peptides might be from 0.1 to 5 mg/mL.
DPPH Radical Scavenging Assay
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on the reduction of the stable DPPH radical. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the violet-colored DPPH is reduced to the yellow-colored, non-radical diphenylpicrylhydrazine.[11] The degree of color change, measured as a decrease in absorbance at 517 nm, is proportional to the antioxidant's scavenging capacity.[11][12]
Caption: Principle of the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation: Prepare a ~0.1 mM solution of DPPH in methanol. The absorbance of this working solution at 517 nm should be adjusted to approximately 1.0 ± 0.2.[11] This solution must be prepared fresh and kept in the dark.[11][13]
-
Plate Setup: In a 96-well plate, add 50 µL of the various concentrations of Lys-Leu, positive control, and solvent (as a blank) to respective wells.
-
Reaction Initiation: Add 150 µL of the DPPH working solution to all wells. Mix gently.
-
Incubation: Incubate the plate for 30 minutes at room temperature in the dark.[13]
-
Measurement: Read the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100[11] Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test compound.
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with potassium persulfate.[14] The resulting blue-green radical solution is decolorized by the addition of an antioxidant.[15] The reduction in absorbance at 734 nm is proportional to the antioxidant activity. This assay is applicable to both hydrophilic and lipophilic compounds.[14]
Protocol:
-
Reagent Preparation (ABTS•+ Stock): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[15][16]
-
Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[14][15]
-
Plate Setup: Add 20 µL of the various concentrations of Lys-Leu, positive control, and solvent blank to the wells of a 96-well plate.
-
Reaction Initiation: Add 180 µL of the ABTS•+ working solution to each well.
-
Incubation: Incubate for 6-10 minutes at room temperature.[17]
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay directly measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[18] The reaction takes place in an acidic medium (pH 3.6), where an antioxidant reduces the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has an intense blue color with an absorption maximum at 593 nm.[19][20]
Protocol:
-
Reagent Preparation (FRAP Reagent): Prepare the FRAP reagent fresh by mixing:
-
Standard Curve: Prepare a standard curve using a known concentration of FeSO₄·7H₂O (e.g., 0 to 1000 µM).
-
Plate Setup: Add 20 µL of the Lys-Leu dilutions, positive control, standards, and solvent blank to appropriate wells.
-
Reaction Initiation: Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubation: Incubate the plate at 37°C for at least 4-10 minutes.[1][18] Some antioxidants may require longer reaction times.[1]
-
Measurement: Read the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to the standard curve and is expressed as µM of Fe²⁺ equivalents.
Section 4: Data Interpretation and Presentation
For the DPPH and ABTS assays, the results are typically expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity. This value is determined by plotting the percentage of inhibition against the concentration of the sample.
For the FRAP assay, results are expressed as Ferrous Iron Equivalents (e.g., µmol Fe²⁺/g of peptide) by using the standard curve.
Table 1: Hypothetical Antioxidant Activity Data for Lys-Leu Dipeptide
| Assay | Parameter | Lys-Leu | Ascorbic Acid (Control) |
| DPPH Assay | IC50 (mg/mL) | 1.25 | 0.05 |
| ABTS Assay | IC50 (mg/mL) | 0.88 | 0.03 |
| FRAP Assay | Fe²⁺ Equiv. (µM/mg) | 150 | 850 |
This table presents example data for illustrative purposes.
Section 5: Mechanistic Insights and Further Investigations
The collective results from these three assays provide a robust initial profile of Lys-Leu's antioxidant potential.
-
Strong activity in DPPH and ABTS assays would suggest that Lys-Leu is an effective radical scavenger, capable of donating either a hydrogen atom or an electron.[3]
-
Significant activity in the FRAP assay confirms the peptide's capacity to act as a reducing agent by donating an electron.[18]
Discrepancies in activity between the assays can also be informative. For example, steric hindrance might affect the interaction of a large peptide with the DPPH radical, while the ABTS radical is more accessible.
Future Outlook: While these chemical assays are crucial for initial screening, they do not fully replicate biological conditions.[21][22] Promising results should be followed by:
-
Metal Chelation Assays: To specifically investigate the ability of the lysine residue to bind pro-oxidant metals like Fe²⁺ or Cu²⁺.
-
Cell-Based Assays: Using cell lines (e.g., Caco-2, HepG2) to assess the peptide's ability to protect against induced oxidative stress, measure intracellular ROS levels, and evaluate its influence on endogenous antioxidant enzyme expression (e.g., SOD, CAT, GPx).[21][23]
Conclusion
This application note outlines a validated and systematic approach for the primary characterization of the antioxidant properties of the Lys-Leu dipeptide. By employing a panel of assays including DPPH, ABTS, and FRAP, researchers can obtain a reliable and multi-faceted understanding of the peptide's in vitro antioxidant capacity. This foundational data is essential for guiding further research into its potential as a functional food ingredient or therapeutic agent.
References
-
National Institutes of Health (PMC).
-
MDPI.
-
MDPI.
-
Boster Biological Technology.
-
International Journal of Creative Research Thoughts.
-
ResearchGate.
-
ResearchGate.
-
Cell Biolabs, Inc.
-
protocols.io.
-
International Journal of Novel Research and Development.
-
ResearchGate.
-
Taylor & Francis Online.
-
BenchChem.
-
Protocol Online.
-
PubMed Central.
-
ResearchGate.
-
G-Biosciences.
-
protocols.io.
-
Assay Genie.
-
ResearchGate.
-
Bio-protocol.
-
CIIMAR.
-
National Institutes of Health (PMC).
-
Zen-Bio.
-
National Institutes of Health (PMC).
-
ResearchGate.
-
ResearchGate.
-
MDPI.
-
MDPI.
-
PubMed Central.
Sources
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Antioxidant Function and Application of Plant-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Food Protein-Derived Antioxidant Peptides: Molecular Mechanism, Stability and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ijnrd.org [ijnrd.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. marinebiology.pt [marinebiology.pt]
- 14. mdpi.com [mdpi.com]
- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Doubts - ABTS Radical Cation Decolorization Assay - Biochemistry [protocol-online.org]
- 18. ultimatetreat.com.au [ultimatetreat.com.au]
- 19. researchgate.net [researchgate.net]
- 20. zen-bio.com [zen-bio.com]
- 21. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Effects of Lys-Leu Dipeptide on Cell Proliferation and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Dipeptides in Cellular Regulation
Dipeptides, consisting of two amino acids linked by a peptide bond, have long been considered simple building blocks for protein synthesis. However, emerging evidence reveals their significant roles as bioactive molecules that can modulate a variety of cellular processes.[1] These small molecules can be transported into cells, where they can influence signaling pathways, metabolism, and cell fate decisions.[2][3]
The dipeptide Lys-Leu (L-Leucyl-L-Lysine) is of particular interest due to the distinct and sometimes opposing roles of its constituent amino acids. Lysine is an essential amino acid crucial for protein synthesis and modification, while Leucine is known for its role in activating metabolic pathways. Recent studies have highlighted Lys-Leu's potential antioxidant and anti-glycation properties, suggesting a role in mitigating cellular stress.[4] This application note provides a comprehensive guide to understanding and investigating the specific effects of the Lys-Leu dipeptide on two fundamental cellular processes: proliferation and apoptosis. We present the scientific rationale, detailed experimental protocols, and data interpretation guidelines to empower researchers to explore the therapeutic and biological potential of this intriguing molecule.
Mechanism of Action: The Duality of Lys-Leu in Cell Fate
Preliminary research suggests that Lys-Leu exerts a nuanced influence on cell survival and growth, primarily by modulating key regulatory proteins. In organotypic cultures of rat spleen tissue, Lys-Leu has been shown to promote cell proliferation while simultaneously inhibiting apoptosis.[1][5]
Stimulation of Cell Proliferation
The proliferative effect of Lys-Leu appears to be linked to the upregulation of Ki67 , a well-established nuclear protein marker for cell proliferation.[1] An increase in Ki67 expression indicates that cells are actively progressing through the cell cycle. The Lys-Leu dipeptide, at concentrations as low as 0.001–10 ng/ml, has been observed to produce a distinct stimulating effect on cell proliferation in lymphoid tissue cultures.[1] This suggests that Lys-Leu may trigger signaling cascades that promote cell cycle entry and division.
Inhibition of Apoptosis
Concurrently with stimulating proliferation, Lys-Leu has been shown to decrease the expression of the tumor suppressor protein p53 .[1] p53 plays a critical role in inducing apoptosis (programmed cell death) in response to cellular stress or DNA damage.[6][7][8] By reducing p53 levels, Lys-Leu may lower the apoptotic threshold, allowing cells to survive and proliferate even under suboptimal conditions. This anti-apoptotic effect, coupled with its pro-proliferative action, positions Lys-Leu as a potential agent for tissue regeneration and repair.
Postulated Signaling Pathway
The precise molecular pathway by which Lys-Leu modulates Ki67 and p53 is still under investigation. However, a plausible mechanism involves its transport into the cell, followed by hydrolysis into Lysine and Leucine, or direct interaction with cellular receptors or enzymes. These events could initiate a signaling cascade that converges on the transcriptional regulation of genes controlling cell cycle progression and apoptosis.
Caption: Postulated signaling pathway of Lys-Leu dipeptide.
Experimental Investigation: A Validated Workflow
To accurately assess the impact of Lys-Leu on cell fate, a systematic approach is essential. This involves a logical progression from cell culture and treatment to specific assays for proliferation and apoptosis, followed by robust data analysis.
Sources
- 1. appliedcellbiology.com [appliedcellbiology.com]
- 2. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. appliedcellbiology.com [appliedcellbiology.com]
- 6. mdpi.com [mdpi.com]
- 7. Expression of Ki67 and p53 Proteins: Breast Cancer Aggressivity Markers in Brazilian Young Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predictive Role of p53 Protein as a Single Marker or Associated to Ki67 Antigen in Oral Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sterile Filtration of Lys-Leu Acetate Salt Solutions for Pharmaceutical Applications
Abstract
This application note provides a comprehensive guide for the sterile filtration of Lys-Leu (Lysyl-leucine) acetate salt solutions, a critical step in the manufacturing of parenteral drug products. It outlines the scientific principles, key challenges, and a detailed, validated protocol for achieving sterility while maximizing product recovery. Emphasis is placed on the rationale behind material selection, process parameters, and the importance of filter integrity testing. This document is intended for researchers, scientists, and drug development professionals engaged in aseptic processing of peptide-based therapeutics.
Introduction: The Criticality of Sterile Filtration for Peptide Therapeutics
The dipeptide Lys-Leu, often formulated as an acetate salt, is a component of interest in various therapeutic applications.[1][2] For parenteral administration, ensuring the sterility of the final drug product is paramount to patient safety. Sterile filtration is the established method for removing microbial contamination from heat-sensitive solutions, such as those containing peptides, without degrading the active pharmaceutical ingredient (API).[3][4]
However, the sterile filtration of peptide solutions is not without its challenges. Peptides are prone to adsorption onto surfaces, which can lead to significant yield loss.[5][6][7] Furthermore, factors like solution pH, ionic strength, and the presence of counter-ions (such as acetate) can influence peptide stability, aggregation, and interaction with the filter membrane.[8][9][10] Acetate is a common and preferred counter-ion in peptide formulations due to its physiological compatibility and favorable stability profiles compared to alternatives like trifluoroacetate (TFA).[10][11][12]
This guide provides a robust framework for developing and executing a sterile filtration process for Lys-Leu acetate solutions, focusing on maximizing product recovery and ensuring the integrity of the final sterile product in line with regulatory expectations.[13][14][15]
Key Considerations for Filtering Lys-Leu Acetate
Success in sterile filtration hinges on a thorough understanding of the interactions between the product, the process, and the filtration hardware.
2.1. Peptide Adsorption and Membrane Selection The primary cause of product loss during peptide filtration is adsorption to the filter membrane.[5][16] This is a complex phenomenon governed by electrostatic and hydrophobic interactions between the peptide and the membrane surface.[5]
-
Rationale: The choice of membrane material is the most critical factor in mitigating product loss.[17] Low-protein-binding membranes are essential. Studies have shown that for peptides and proteins, the order of affinity for common filter materials is generally: Polyvinylidene Fluoride (PVDF) < Nylon < Cellulose Nitrate.[5][6] Therefore, hydrophilic PVDF and Polyethersulfone (PES) are the preferred materials for this application.[18][19][20] Both exhibit very low protein binding, high flow rates, and broad chemical compatibility.[19][21][22]
2.2. Influence of the Acetate Salt and Solution pH The acetate counter-ion and the solution's pH play a significant role in the behavior of Lys-Leu during filtration.
-
Rationale: The pH of the solution relative to the isoelectric point (pI) of Lys-Leu determines the peptide's net charge. Operating at a pH away from the pI can help minimize aggregation and reduce electrostatic interactions that may lead to adsorption.[9] The acetate salt contributes to the ionic strength of the solution, which can also modulate protein-surface interactions.[5][8] It is crucial to perform filter compatibility studies with the specific Lys-Leu acetate formulation to confirm minimal product loss.
2.3. Filter Pore Size and Sterility Assurance For sterilizing-grade filtration, a 0.22 µm absolute-rated filter is the industry standard.
-
Rationale: A 0.22 µm pore size is validated to retain the bacterium Brevundimonas diminuta, ensuring the removal of all bacteria and achieving a sterile effluent as required by regulatory bodies like the FDA.[3][23] Prefiltration with a larger pore size (e.g., 0.45 µm) may be considered if the solution contains significant particulates or aggregates to protect the final sterilizing filter and improve overall throughput.[4]
Filter Membrane Selection Guide
Choosing the correct filter membrane is a critical first step. The following table summarizes the properties of recommended membranes for Lys-Leu acetate filtration.
| Membrane Material | Binding Characteristics | Key Advantages | Considerations |
| Hydrophilic PVDF | Extremely Low Protein Binding[19][21] | Maximizes peptide recovery, high flow rates, broad chemical compatibility.[19] | Recommended for most peptide solutions. |
| Polyethersulfone (PES) | Very Low Protein Binding[18][20] | High flow rates, good thermal stability, ideal for aqueous biological solutions.[18] | Excellent alternative to PVDF. |
| Nylon | Moderate Protein Binding[5][6] | Mechanically strong. | Higher potential for peptide adsorption compared to PVDF and PES.[5] |
| Cellulose Nitrate/Acetate | High Protein Binding[5][6] | Not recommended due to significant potential for product loss.[5][6] |
Recommendation: For Lys-Leu acetate solutions, Hydrophilic PVDF or PES membranes are strongly recommended to minimize product loss and ensure process efficiency.
Experimental Workflow and Protocol
This section details a comprehensive, step-by-step protocol for the sterile filtration of a Lys-Leu acetate solution. This workflow is designed to be a self-validating system, incorporating critical integrity tests before and after the filtration process.
Workflow Diagram: Sterile Filtration of Lys-Leu Acetate
Caption: End-to-end workflow for sterile filtration of Lys-Leu acetate solutions.
Materials and Equipment
-
Lys-Leu acetate solution, prepared in a suitable buffer (e.g., Water for Injection - WFI).
-
Sterilizing-grade filter capsule or disc (0.22 µm absolute pore size, Hydrophilic PVDF or PES).
-
Sterile receiving vessel.
-
Peristaltic pump with sterile tubing or a pressure vessel.
-
Calibrated pressure gauge.
-
Filter integrity test instrument (e.g., Bubble Point Tester).
-
Laminar flow hood or isolator for aseptic operations.
-
Wetting fluid (e.g., sterile WFI or the formulation buffer without the peptide).
Step-by-Step Protocol
Phase 1: Pre-Filtration Preparation
-
Solution Preparation: Prepare the Lys-Leu acetate solution to the final target concentration in a certified low-endotoxin, sterile buffer.
-
Filter Selection: Based on preliminary compatibility studies, select a sterilizing-grade 0.22 µm hydrophilic PVDF or PES filter with the appropriate surface area for the batch volume.
-
Assembly: Under aseptic conditions (e.g., in a laminar flow hood), assemble the filtration train. Connect the sterile filter to the solution vessel and the sterile receiving vessel using sterile tubing and connectors.
-
Filter Wetting & Flushing:
-
Rationale: Proper wetting is critical for ensuring the accuracy of the bubble point integrity test and for removing any potential extractables from the filter membrane.[24] Flushing also helps saturate any non-specific binding sites on the membrane, potentially reducing subsequent peptide adsorption.[7]
-
Procedure: Pass a sufficient volume of wetting fluid (e.g., sterile WFI or buffer) through the filter. The volume should be in accordance with the manufacturer's recommendations. Ensure all air is purged from the system.
-
Phase 2: Pre-Use Filter Integrity Testing
-
Bubble Point Test (Pre-Use):
-
Rationale: A pre-use integrity test confirms that the filter was not damaged during shipping, handling, or installation and is integral prior to coming into contact with the product.[25][26] The bubble point test is a non-destructive method that correlates the pressure required to force gas through the largest, liquid-filled pore with the filter's pore size.[27]
-
Procedure: a. Following the wetting step, connect a regulated, pressurized gas source (typically nitrogen or clean air) to the upstream side of the filter housing.[25] b. Submerge the outlet tubing in a beaker of water.[28] c. Slowly and gradually increase the gas pressure in small increments.[25] d. Observe the submerged tubing for the emergence of bubbles. The pressure at which a steady, continuous stream of bubbles appears is the bubble point pressure.[24][28] e. Compare the observed bubble point value to the manufacturer's specification for the wetted filter. The measured value must be at or above the minimum specification to pass.[28]
-
Phase 3: Sterile Filtration
-
Initiate Filtration: Once the filter has passed the pre-use integrity test, initiate the filtration of the Lys-Leu acetate solution. Use a peristaltic pump or apply pressure to the source vessel.
-
Monitor Process Parameters:
-
Rationale: Maintaining a consistent, controlled flow rate and pressure is important.[13] Excessive pressure can compromise the filter structure, while fluctuations can affect filtration efficiency.[9][13]
-
Procedure: Monitor the upstream pressure throughout the filtration process. The pressure should not exceed the manufacturer's maximum recommended operating pressure. Record the pressure, flow rate, and total filtration time in the batch record.
-
-
Product Collection: Collect the sterile filtrate in the pre-sterilized receiving vessel under strict aseptic conditions.
-
System Flush (Optional): To maximize product recovery, a small-volume flush with sterile buffer can be passed through the filter after the bulk solution has been processed. Account for the potential dilution of the final product pool.[26]
Phase 4: Post-Use Validation and Quality Control
-
Bubble Point Test (Post-Use):
-
Rationale: The post-use integrity test is a regulatory requirement that confirms the filter maintained its integrity throughout the entire filtration process.[26][28] A failed post-use test indicates a potential breach in sterility and requires quarantining the batch and conducting a thorough investigation.[28]
-
Procedure: After filtration, re-wet the filter with the appropriate fluid (if necessary, after flushing out the product) and repeat the bubble point test as described in Phase 2. The result must meet the manufacturer's specification.
-
-
Documentation: Record all process parameters, integrity test results (both pre- and post-use), filter lot number, and operator details in the official batch record.[28]
-
QC Sampling: Aseptically collect samples from the final sterile bulk product for quality control testing, including:
-
Sterility Testing (per USP/Ph. Eur. standards).
-
Endotoxin Analysis (LAL test).
-
Peptide Concentration and Purity (e.g., via HPLC).
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Product Yield | - Peptide adsorption to the filter membrane.[5][17]- Incorrect filter material choice (e.g., high-binding membrane). | - Ensure a low-protein-binding membrane (PVDF, PES) is used.- Consider pre-flushing the filter with buffer to saturate binding sites.- Optimize solution pH to be away from the peptide's pI. |
| Filter Clogging / High Upstream Pressure | - Peptide aggregation in the bulk solution.[9][29]- High solution viscosity.[17]- Particulates in the solution. | - Investigate the stability of the Lys-Leu solution; adjust pH or concentration if necessary.[9]- Consider adding a pre-filter (e.g., 0.45 µm) upstream of the sterilizing filter.- Reduce the flow rate to lower differential pressure. |
| Integrity Test Failure (Pre- or Post-Use) | - Improperly wetted filter.[24]- Damaged filter membrane or O-rings.- Incorrect test parameters or equipment setup.- System leaks (e.g., loose connections).[24] | - Re-wet the filter according to manufacturer's instructions and repeat the test.[24]- Inspect the filter and housing for any visible damage or improper seating.- Verify all connections are secure and the test equipment is calibrated and functioning correctly.- If post-use test fails, quarantine the product batch and initiate a deviation investigation.[28] |
Conclusion
The sterile filtration of Lys-Leu acetate salt solutions is a manageable but critical process that requires careful planning and execution. By selecting appropriate low-protein-binding filter materials such as hydrophilic PVDF or PES, optimizing solution parameters, and adhering to a robust, validated protocol that includes both pre- and post-use integrity testing, researchers and manufacturers can confidently ensure the sterility of their peptide products while maximizing yield and maintaining product quality. Adherence to these principles is fundamental for regulatory compliance and, most importantly, for patient safety.
References
-
van den Oetelaar, P., Hentink, I., & Brinks, G. (1989). Loss of Peptides and Proteins Upon Sterile Filtration Due to Adsorption to Membrane Filters. Drug Development and Industrial Pharmacy. [Link]
-
Single Use Support. (2024, March 20). Bubble point test: Purpose & Procedure. [Link]
-
ResearchGate. Loss of Peptides and Proteins Upon Sterile Filtration Due to Adsorption to Membrane Filters. [Link]
-
Econe Filtration. Procedure for Bubble Point Filter Integrity Test. [Link]
-
Nevada State Board of Pharmacy. (2018, March). Bubble Point Testing Procedure. [Link]
- Google Patents.
-
Pharmaguideline. SOP for Bubble Point Test. [Link]
-
Stellar Scientific. Globe Scientific PVDF Syringe Filter, 0.22μm, 13mm, Sterile for Liquid Filtration. [Link]
-
Scott Laboratories. (2022, August 28). How to Perform a Bubble Point Integrity Test. [Link]
-
Hawach Scientific. Difference Between PES and PVDF Filter Membrane. [Link]
-
Sterlitech Corporation. Hydrophilic PVDF Membranes. [Link]
-
Iright. Merck Lab Filter Membranes – MCE, PES, PVDF & PTFE Series. [Link]
-
ResearchGate. Loss of Peptides and Proteins Upon Sterile Filtration Due to Adsorption to Membrane Filters | Request PDF. [Link]
-
Semantic Scholar. Loss of Peptides and Proteins Upon Sterile Filtration Due to Adsorption to Membrane Filters. [Link]
-
Wiley Online Library. (2020, August). Study of Protein Adsorption During Sterile Filtration of Protein Formulations by ILC. [Link]
- Google Patents.
-
BioProcess International. (2016, May 11). Best Practices for Critical Sterile Filter Operation: A Case Study. [Link]
-
BioProcess International. (2023, November 14). Sterile Filtration Process Control: Meeting Regulatory Expectations. [Link]
-
MDPI. (2023, August 23). Effects of pH and Salts on the Aggregation State of Semaglutide and Membrane Filtration Performance. [Link]
-
ComplianceOnline. Sterile Filtration of Pharmaceutical Products: Validation and Regulatory Requirements. [Link]
-
Pharmaceutical Technology. (2018, August 1). Considerations for Sterile Filtration of Biologic Drugs. [Link]
-
National Center for Biotechnology Information. (2020, December 3). The Role of Counter-Ions in Peptides—An Overview. [Link]
-
BioPharm International. (2008, October 2). Filter Clogging Issues in Sterile Filtration. [Link]
-
Regulations.gov. (2003, August 22). Guidance for Industry - Sterile Drug Products Produced by Aseptic Processing. [Link]
-
AmbioPharm. Which salt form should I choose for my peptide?. [Link]
-
ResearchGate. Filter clogging issues in sterile filtration | Request PDF. [Link]
-
Critical Process Filtration. Sterile Filtration and Bioburden Control for the Processing of Biologics. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry. [Link]
-
PubMed. (2015, July 6). Sterile Filtration of Highly Concentrated Protein Formulations: Impact of Protein Concentration, Formulation Composition, and Filter Material. [Link]
-
U.S. Validation Services. FDA Guidelines on Sterilization. [Link]
-
National Center for Biotechnology Information. (2023, February 10). Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans. [Link]
-
National Center for Biotechnology Information. (2019, September 29). Formulation Composition and Process Affect Counterion for CSP7 Peptide. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 145456673, Lys-His-Leu. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13968430, Lys-Leu-Ala. [Link]
Sources
- 1. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lys-Leu-Ala | C15H30N4O4 | CID 13968430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sterile Filtration of Pharmaceutical Products: Validation and Regulatory Requirements [complianceiq.com]
- 4. criticalprocess.com [criticalprocess.com]
- 5. tandfonline.com [tandfonline.com]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 11. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioprocessintl.com [bioprocessintl.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. usvalidation.com [usvalidation.com]
- 16. d-nb.info [d-nb.info]
- 17. pharmtech.com [pharmtech.com]
- 18. hawachmembrane.com [hawachmembrane.com]
- 19. sterlitech.com [sterlitech.com]
- 20. iright.com [iright.com]
- 21. stellarscientific.com [stellarscientific.com]
- 22. Thomas Scientific Vacuum Filtration System, PVDF Membrane, .22um, 1000mL, | Fisher Scientific [fishersci.com]
- 23. ptacts.uspto.gov [ptacts.uspto.gov]
- 24. youtube.com [youtube.com]
- 25. econefiltration.com [econefiltration.com]
- 26. bioprocessintl.com [bioprocessintl.com]
- 27. susupport.com [susupport.com]
- 28. Request Rejected [bop.nv.gov]
- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Lys-Leu Dipeptide Synthesis
Welcome to the technical support center for Lys-Leu dipeptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the successful synthesis of this important dipeptide. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate the complexities of peptide synthesis and optimize your yields.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of Lys-Leu dipeptides.
Q1: Which protecting groups are recommended for the α-amino groups of Lysine and Leucine?
The choice of α-amino protecting group is fundamental to your synthesis strategy. The two most widely used protecting groups in solid-phase peptide synthesis (SPPS) are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl)[1][2][3].
-
Fmoc (9-fluorenylmethyloxycarbonyl): This is the preferred choice for many researchers due to its base-lability. It is removed under mild basic conditions, typically with a solution of piperidine in DMF, which are orthogonal to the acid-labile side-chain protecting groups and the cleavage of the peptide from the resin[2][3][4]. This strategy minimizes exposure of the peptide to strong acids, which can cause side reactions.
-
Boc (tert-butoxycarbonyl): The Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA)[3]. While a robust and historically significant protecting group, the repeated acid exposure during synthesis can be a limitation for sensitive sequences.
Q2: What are the best side-chain protecting groups for Lysine?
Protecting the ε-amino group of the lysine side chain is crucial to prevent branching and other side reactions[5][6]. The choice of the side-chain protecting group must be compatible with the overall protection strategy (Fmoc or Boc).
-
For Fmoc-based synthesis: The most commonly used side-chain protecting group for lysine is the Boc (tert-butyloxycarbonyl) group. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by the final TFA cocktail used to release the peptide from the resin[1][6]. Other options offering different orthogonality include Mtt, Dde, and Aloc, which can be removed under specific conditions if selective modification of the lysine side chain is desired while the peptide is still on the resin[1].
-
For Boc-based synthesis: A common choice is the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. It is stable to the TFA used for Nα-Boc deprotection but can be removed during the final cleavage with strong acids like HF[1][2].
Q3: Which coupling reagent should I use for optimal yield and minimal side reactions?
The selection of a coupling reagent is critical for efficient peptide bond formation while minimizing racemization[7][8]. Modern coupling reagents are highly efficient and can be categorized into several classes:
-
Uronium/Aminium Salts (e.g., HBTU, HATU, TBTU): These are among the most popular and efficient coupling reagents. They react with the carboxylic acid to form a highly reactive activated ester, leading to rapid peptide bond formation[7][8][9]. HATU is particularly effective for sterically hindered couplings. It's important to note that excess uronium reagents can react with the N-terminal amine of the peptide, leading to a guanidinylation side reaction that terminates the chain[9].
-
Phosphonium Salts (e.g., BOP, PyBOP): These reagents are also very effective and are known for low racemization risk[7]. PyBOP is often preferred over BOP because its byproducts are less hazardous[9].
-
Carbodiimides (e.g., DCC, EDC): While historically significant, carbodiimides like DCC can lead to the formation of N-acylurea byproducts that can be difficult to remove. They are often used in conjunction with additives like HOBt or OxymaPure to improve efficiency and suppress racemization[7][10].
For most standard Lys-Leu couplings, HATU or HBTU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) is an excellent starting point.
Q4: What is the most common method for purifying Lys-Leu dipeptide?
The standard and most versatile method for the purification of synthetic peptides, including dipeptides, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [11][12]. This technique separates the target dipeptide from impurities based on hydrophobicity. A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape[11].
Q5: My Lys-Leu dipeptide is showing poor retention on a C18 column. What can I do?
Poor retention of hydrophilic peptides is a common challenge in RP-HPLC[11]. Here are several strategies to improve retention:
-
Use a different stationary phase: Consider a column with a different bonded phase, such as C8, or one specifically designed for polar compounds[11].
-
Adjust the mobile phase: Decrease the initial concentration of the organic solvent (e.g., acetonitrile) in your gradient.
-
Use a different ion-pairing agent: While TFA is common, other agents like formic acid can alter selectivity, though they may result in broader peaks[11].
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of very polar compounds that are not well-retained in reversed-phase chromatography[11].
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during Lys-Leu dipeptide synthesis.
Problem 1: Low Final Yield
A low yield of the final dipeptide product is a frequent issue that can be attributed to several factors throughout the synthesis process.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Coupling | The peptide bond formation between Lysine and Leucine did not go to completion. This is one of the most significant factors affecting overall yield[4]. | - Optimize Coupling Reagent and Conditions: Use a highly efficient coupling reagent like HATU or HBTU with an appropriate base (e.g., DIEA)[7][8][9]. Increase the equivalents of the activated amino acid and coupling reagent. Consider a double coupling, where the coupling step is repeated before proceeding to the next deprotection step[13].- Monitor the Reaction: Use a qualitative test like the Kaiser test to check for the presence of free primary amines after coupling. A positive result indicates incomplete coupling. |
| Peptide Aggregation | The growing peptide chain can aggregate on the solid support, hindering access of reagents to the reactive sites[14][15]. While less common for a dipeptide, it can still occur. | - Choose Appropriate Solvents: Use solvents known to disrupt secondary structures, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)[13][16]. In some cases, adding a small amount of dimethyl sulfoxide (DMSO) can be beneficial[13]. |
| Premature Cleavage or Instability of Protecting Groups | The protecting groups, particularly the side-chain protecting group on Lysine, may not be fully stable to the repeated deprotection steps, leading to side reactions. | - Verify Orthogonality: Ensure that your protecting group strategy is truly orthogonal. For Fmoc synthesis, Fmoc-Lys(Boc)-OH is a robust choice as the Boc group is stable to piperidine[1][6]. |
| Loss During Workup and Purification | Significant amounts of the product can be lost during the final cleavage, precipitation, and purification steps. Shorter peptides may not precipitate well[16]. | - Optimize Precipitation: If precipitating with cold diethyl ether, ensure the peptide is not soluble in the ether. If precipitation is poor, consider concentrating the cleavage cocktail under a stream of nitrogen before precipitation[16].- Refine Purification Protocol: Optimize your HPLC purification to minimize peak broadening and loss of product. This includes selecting the right column, gradient, and flow rate. |
Problem 2: Presence of Impurities and Side Products
The presence of unexpected peaks in your analytical chromatogram indicates the formation of impurities or side products.
| Potential Cause | Explanation | Recommended Solution |
| Racemization | The chiral center of the amino acid being activated can epimerize during the coupling reaction, leading to the formation of a diastereomeric dipeptide. | - Use Racemization-Suppressing Additives: Always include an additive like HOBt or OxymaPure in your coupling reaction, especially when using carbodiimides[7]. Uronium and phosphonium reagents inherently have a lower risk of racemization but the addition of these additives is still good practice[9].- Control Reaction Temperature: Avoid excessive heat during the coupling step, unless using a microwave synthesizer with a validated high-temperature protocol[17]. |
| Diketopiperazine Formation | The deprotected N-terminal amine of the second amino acid (Leucine) can attack the ester linkage to the resin, cleaving the dipeptide from the support and forming a cyclic diketopiperazine. | - Use a Sterically Hindered Resin: Employing a 2-chlorotrityl chloride (2-CTC) resin can significantly reduce diketopiperazine formation due to its steric bulk[18].- Immediate Coupling after Deprotection: Proceed with the coupling of the next amino acid immediately after the N-terminal deprotection and washing steps. |
| Incomplete Deprotection | Failure to completely remove the Nα-protecting group (e.g., Fmoc) will result in a deletion sequence where the next amino acid is not incorporated. | - Increase Deprotection Time/Repetitions: If you suspect incomplete deprotection, increase the duration of the deprotection step or perform it twice. Monitor the deprotection using a UV detector to observe the release of the Fmoc-piperidine adduct[19]. |
| Byproducts from Coupling Reagents | Some coupling reagents can generate byproducts that are difficult to remove. For example, DCC can form N,N'-dicyclohexylurea. | - Choose a "Cleaner" Reagent: Opt for coupling reagents like HATU or PyBOP, which generally produce more soluble byproducts that are easily washed away[7][9]. |
| TFA Salt Contamination | Trifluoroacetic acid (TFA) used for cleavage and in the HPLC mobile phase can form salts with the peptide, which can be challenging to remove completely[20][21]. | - Post-Purification Salt Exchange: After HPLC purification, the peptide can be subjected to a salt exchange step, for example, by using a suitable ion-exchange resin or by repeated lyophilization from a dilute HCl or acetic acid solution, followed by lyophilization from water. |
Experimental Protocols
Optimized Solid-Phase Synthesis of H-Lys-Leu-OH using Fmoc/tBu Chemistry
This protocol outlines a standard and robust method for the synthesis of Lys-Leu dipeptide on a 2-chlorotrityl chloride (2-CTC) resin.
Materials and Reagents:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-Leu-OH
-
Fmoc-Lys(Boc)-OH
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF (v/v)
-
Methanol (MeOH)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling and Loading of the First Amino Acid (Fmoc-Leu-OH):
-
Swell the 2-CTC resin in DCM for 30 minutes.
-
Dissolve Fmoc-Leu-OH (1.5 eq. relative to resin loading) and DIEA (3.0 eq.) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2-4 hours.
-
To cap any remaining unreacted sites on the resin, add a small amount of methanol and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Fmoc Deprotection of Leucine:
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF and DCM to remove all traces of piperidine.
-
-
Coupling of the Second Amino Acid (Fmoc-Lys(Boc)-OH):
-
In a separate vessel, pre-activate Fmoc-Lys(Boc)-OH (3.0 eq.) with HATU (2.9 eq.) and DIEA (6.0 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected Leu-resin.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection procedure as described in step 2 to deprotect the N-terminus of Lysine.
-
Wash the resin thoroughly with DMF and DCM, and finally with methanol.
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail (TFA/H₂O/TIS) to the dry resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen.
-
Precipitate the crude dipeptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile.
-
Purify the dipeptide by RP-HPLC using a C18 column and a suitable gradient of water and acetonitrile containing 0.1% TFA.
-
Collect the fractions containing the pure product.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final Lys-Leu dipeptide as a white powder.
-
Visualizations
Workflow for Solid-Phase Lys-Leu Synthesis
Caption: Workflow for the solid-phase synthesis of Lys-Leu dipeptide.
Protecting Group Strategy for Lys-Leu Synthesis
Caption: Orthogonal protecting group strategy for Fmoc-based Lys-Leu synthesis.
References
-
First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. (2017). CrystEngComm, 19(47), 7174-7177. Retrieved from [Link]
-
Ma, Y. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Journal of Peptides, 1(1), 34-42. Retrieved from [Link]
-
First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. (2017). CrystEngComm, 19(47), 7174-7177. Retrieved from [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Purification and characterization of a new enzyme dipeptidase from human lens. (1993). Experimental Eye Research, 56(1), 35-44. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]
-
Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. (2019). Journal of the American Chemical Society, 141(38), 15119–15127. Retrieved from [Link]
-
Describe the synthesis of the dipeptide Lys-Ala by Merrifield's solid phase chemical method of... (n.d.). Homework.Study.com. Retrieved from [Link]
-
Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. (2021). Molecules, 26(16), 4987. Retrieved from [Link]
-
Varkey, J. T. (2017). Protecting Groups in Peptide Synthesis. In Methods in Molecular Biology (Vol. 1563, pp. 1-18). Humana Press. Retrieved from [Link]
-
26.7: Peptide Synthesis. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Aspects of industrial purification of peptides using large-scale chromatography. (n.d.). Polypeptide. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2016). Organic Process Research & Development, 20(2), 414-426. Retrieved from [Link]
-
Protecting Groups in Peptide Synthesis. (2017). Springer Nature Experiments. Retrieved from [Link]
-
Deep Learning for Prediction and Optimization of Fast-Flow Peptide Synthesis. (2021). Journal of the American Chemical Society, 143(30), 11621–11631. Retrieved from [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. (2023). ChemRxiv. Retrieved from [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2018). The Journal of Organic Chemistry, 83(8), 4315-4325. Retrieved from [Link]
-
Can anyone suggest how to improve peptide yield by solid phase method, whenever I am synthesizing peptide, I am getting around 60% yield. Why? (2014). ResearchGate. Retrieved from [Link]
-
Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure. (2010). Dalton Transactions, 39(35), 8195-8197. Retrieved from [Link]
-
What are the Sustainability Challenges in Peptide Synthesis and Purification? (2022). Biomatik. Retrieved from [Link]
-
Peptide synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- Synthesis of Peptides. (2004). In Houben-Weyl Methods of Organic Chemistry (Vol. E 22a). Thieme.
-
Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. (2023). Journal of the American Chemical Society, 145(5), 2845–2853. Retrieved from [Link]
-
Synthesis and conformational studies of poly(L-lysine) based branched polypeptides with Ser and Glu/Leu in the side chains. (1998). Journal of Molecular Recognition, 11(1-6), 184-186. Retrieved from [Link]
-
Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans. (2023). Food Science & Nutrition, 11(2), 1017-1025. Retrieved from [Link]
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020). ACS Combinatorial Science, 22(10), 508-518. Retrieved from [Link]
-
Synthesis of Antioxidant Peptide SCAP1 (Leu-Ala-Asn-Ala-Lys). (2019). Molekul, 14(2), 133-141. Retrieved from [Link]
-
Amino-Li-Resin—A Fiber Polyacrylamide Resin for Solid-Phase Peptide Synthesis. (2022). Molecules, 27(19), 6649. Retrieved from [Link]
-
In Merrifield's solid phase synthesis of Lys-Leu the amino acid ______ is covalently bonded to a solid resin. (2020). Chegg. Retrieved from [Link]
-
Introduction to Peptide Synthesis. (2011). Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]
-
High-Efficiency Solid Phase Synthesis of Peptides and Peptidomimetics. (n.d.). CEM. Retrieved from [Link]
-
Describe the synthesis of the dipeptide Lys-Ala by Merrifield's solidphas.. (2024). Filo. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. jpt.com [jpt.com]
- 8. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. polypeptide.com [polypeptide.com]
- 13. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. peptidetherapeutics.org [peptidetherapeutics.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Deep Learning for Prediction and Optimization of Fast-Flow Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Lys-Leu Acetate Salt
Section 1: Understanding the Unique Challenges of Lys-Leu Acetate Salt
Welcome to the technical support guide for Lys-Leu (Lysine-Leucine) acetate salt. This dipeptide salt presents a unique combination of properties that can pose significant challenges during purification, handling, and analysis. As drug development professionals know, ensuring the purity, stability, and correct salt form is paramount for reproducible downstream applications.
This guide is structured to provide direct, actionable advice, moving from frequently asked questions to in-depth troubleshooting protocols. Our goal is to explain the causality behind experimental choices, empowering you to not only solve immediate issues but also to proactively design more robust purification workflows.
The primary challenges associated with Lys-Leu acetate salt stem from three core properties:
-
Hygroscopicity: Like many peptide salts, Lys-Leu acetate readily absorbs moisture from the atmosphere.[1][2] This can lead to handling difficulties (e.g., inaccurate weighing), chemical instability, and degradation.[3]
-
Amphiphilicity: The combination of the basic lysine side chain and the hydrophobic leucine side chain gives the dipeptide amphiphilic character. This can lead to aggregation, especially during concentration, lyophilization, or in certain buffer systems, complicating both purification and solubilization.[4][5]
-
Counter-Ion Integrity: Peptides are often synthesized and purified using trifluoroacetic acid (TFA), which can be toxic to cells.[6][7] Ensuring complete exchange to the pharmaceutically acceptable acetate counter-ion is a critical, and often challenging, final step.[8][9]
Table 1: Physicochemical Profile of Lys-Leu Dipeptide
| Property | Value | Significance for Purification |
| Molecular Formula (Free Base) | C₁₂H₂₅N₃O₃ | Used for mass spectrometry confirmation. |
| Molecular Weight (Free Base) | 259.35 g/mol | Foundational for all concentration and yield calculations. |
| Molecular Weight (Acetate Salt) | 319.39 g/mol | The correct weight to use when preparing solutions from the solid salt. |
| Isoelectric Point (pI) (Est.) | ~9.5 | The peptide is positively charged at neutral or acidic pH, making cation-exchange chromatography a primary purification strategy. |
| Key Functional Groups | α-amino, ε-amino (Lys), Carboxyl, Isopropyl (Leu) | Dictates solubility, charge state at different pH values, and potential for side reactions. |
Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial queries and issues encountered by researchers.
Q1: My vial of Lys-Leu acetate arrived as a sticky or clumpy solid. Is it compromised?
A1: Not necessarily. This is a classic sign of the compound's hygroscopic nature.[3] Peptide salts readily absorb atmospheric moisture, causing the lyophilized powder to collapse into a gum or sticky solid.
Immediate Action:
-
Before opening, always allow the vial to warm to room temperature in a desiccator (30-60 minutes is typical).[1] This prevents condensation from forming on the cold powder.
-
Work quickly in a low-humidity environment or a glove box if possible.[2]
-
Weigh out the required amount and promptly reseal the vial, purging with an inert gas like argon or nitrogen before storage.
Q2: I'm struggling to dissolve the Lys-Leu acetate salt. What is the best solvent?
A2: The solubility of peptides is notoriously difficult to predict.[10] A systematic approach is best. Since Lys-Leu is a basic peptide (pI ~9.5), it will be most soluble in a slightly acidic aqueous solution.
Recommended Solubilization Workflow:
-
Start with Sterile, Deionized Water: This is the most benign solvent and often works for acetate salts of short, charged peptides.[5] Use gentle swirling or vortexing; avoid vigorous shaking which can promote aggregation.[5]
-
If Insoluble, Add Dilute Acetic Acid: Add 10% acetic acid dropwise until the peptide dissolves. This ensures the peptide is fully protonated and cationic, enhancing solubility. The added acetate will not interfere with the salt form.
-
For Stubborn Cases (e.g., downstream organic chemistry): If aqueous solutions are not suitable for your experiment, you may test solubility in organic solvents like DMSO or DMF.[11] However, be aware that these can be difficult to remove and may affect biological assays.[10]
Below is a decision tree to guide your solubilization strategy.
Caption: Decision tree for solubilizing Lys-Leu acetate.
Q3: The Certificate of Analysis (CoA) for my peptide lists purity by HPLC as >98%, but the peptide content is only 80%. What does this mean?
A3: This is a crucial and often misunderstood point.
-
Purity by HPLC (>98%) refers to the percentage of the target peptide relative to other peptide-related impurities (e.g., deletion sequences from synthesis).
-
Peptide Content (80%) is the actual mass percentage of the peptide in the lyophilized powder. The remaining ~20% consists of non-peptide components, primarily bound water (due to hygroscopicity) and the acetate counter-ion.[1]
Practical Implication: To make a solution of a specific molarity (e.g., 10 mM), you must account for the peptide content. Corrected Mass = (Desired Mass) / (Peptide Content as a decimal) Example: To get 10 mg of pure peptide from a batch with 80% content, you need to weigh out 10 mg / 0.80 = 12.5 mg of the powder.
Section 3: In-Depth Troubleshooting Guides
Guide 1: Low Purity After Synthesis or Storage
Symptom: Your analytical HPLC shows multiple peaks, and the purity of the main peak is below the required specification.
Underlying Cause: Impurities in peptide preparations can arise from the synthesis process (e.g., incomplete coupling, side reactions) or from degradation during storage (e.g., hydrolysis). The main challenge in purification is the structural similarity between the target peptide and its impurities.[12]
Troubleshooting Workflow:
Caption: Workflow for purifying crude Lys-Leu acetate.
Experimental Protocol: Preparative RP-HPLC Purification
This protocol is designed to separate the target Lys-Leu dipeptide from common hydrophobic and hydrophilic impurities.
-
Column Selection: A C18 reversed-phase column is the standard choice for peptide purification.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Acetic Acid in Deionized Water. (Using acetic acid instead of TFA avoids the need for a separate counter-ion exchange step if purity is sufficient).
-
Solvent B: 0.1% Acetic Acid in Acetonitrile.
-
-
Sample Preparation: Dissolve the crude peptide in Solvent A at the highest possible concentration without precipitation. Filter through a 0.22 µm syringe filter.
-
Gradient Elution:
-
Develop a shallow gradient based on analytical HPLC results. A typical starting point for a dipeptide might be:
-
0-5 min: 5% B
-
5-45 min: 5% to 35% B (linear gradient)
-
45-50 min: 35% to 95% B (column wash)
-
50-60 min: 95% to 5% B (re-equilibration)
-
-
-
Fraction Collection & Analysis: Collect fractions across the main peak and analyze each by analytical HPLC to identify those meeting the purity specification.
-
Pooling and Lyophilization: Pool the pure fractions and freeze-dry to obtain the final purified Lys-Leu acetate salt.
Guide 2: Ensuring Complete Counter-Ion Exchange from TFA to Acetate
Symptom: Your peptide was purified using a standard TFA-based mobile phase, and you need to switch to the acetate form for biological experiments.
Underlying Cause: Trifluoroacetate (TFA) is an excellent ion-pairing agent for RP-HPLC but can be cytotoxic and interfere with biological assays.[6][7] Ion-exchange chromatography is the most robust method for swapping the counter-ion.[13][14]
Experimental Protocol: Ion-Exchange Chromatography (IEX)
-
Resin Selection: Use a strong cation-exchange (SCX) resin. Lys-Leu is positively charged at neutral/acidic pH and will bind tightly.
-
Column Equilibration: Equilibrate the SCX column with a low-concentration acetate buffer (e.g., 20 mM ammonium acetate, pH 5.0).
-
Loading: Dissolve the TFA salt of the peptide in the equilibration buffer and load it onto the column. The peptide will bind to the resin, while the TFA anions will flow through.
-
Washing: Wash the column thoroughly with the equilibration buffer to remove any residual TFA.
-
Elution: Elute the peptide using a high-concentration acetate buffer or by increasing the pH. A common method is to use a gradient of ammonium acetate (e.g., 20 mM to 1 M).
-
Desalting and Lyophilization: The eluted fractions will contain the peptide acetate salt and the elution buffer salts (e.g., ammonium acetate). Since ammonium acetate is volatile, it can be removed by repeated cycles of lyophilization (co-evaporation).[10] The final product will be the desired Lys-Leu acetate.
Guide 3: Overcoming Crystallization Failure
Symptom: You are attempting to crystallize the Lys-Leu acetate salt as a final purification step, but it either remains as an oil or precipitates as an amorphous solid.
Underlying Cause: Peptide crystallization is notoriously challenging due to their conformational flexibility and the presence of multiple charged groups.[15][16] Success often depends on systematically screening different solvent/anti-solvent systems.
Table 2: Common Solvent Systems for Dipeptide Crystallization
| Solvent (Peptide is soluble) | Anti-Solvent (Peptide is insoluble) | Technique |
| Water | Acetonitrile | Vapor Diffusion, Slow Addition |
| Water | Ethanol | Vapor Diffusion, Slow Addition |
| Water | Isopropanol | Vapor Diffusion, Slow Addition |
| Methanol | Diethyl Ether | Vapor Diffusion |
| Dilute Acetic Acid | Acetone | Slow Addition |
Experimental Protocol: Vapor Diffusion (Hanging Drop Method)
This is a common, small-scale method for screening crystallization conditions.
-
Prepare a Concentrated Peptide Solution: Dissolve the highly pure Lys-Leu acetate in a suitable solvent (e.g., water) to near-saturation.
-
Set up the Drop: Pipette a small volume (2-5 µL) of the peptide solution onto a siliconized glass coverslip. Mix this drop with an equal volume of the reservoir solution.
-
Prepare the Reservoir: Fill the well of a crystallization plate with 500-1000 µL of a solution containing the anti-solvent at a higher concentration than the drop.
-
Seal and Incubate: Invert the coverslip and seal the well. The anti-solvent vapor from the reservoir will slowly diffuse into the drop, gradually reducing the peptide's solubility and, ideally, inducing crystal formation.
-
Monitor: Check for crystal growth over several days to weeks.
Section 4: Quality Control and Analysis
Verifying the purity, identity, and salt form of your final product is a non-negotiable step.
-
Purity (HPLC): Use a validated analytical RP-HPLC method. The final product should show a single major peak with >98% purity.[17]
-
Identity (Mass Spectrometry): Confirm the molecular weight of the dipeptide via LC-MS. You should observe the mass corresponding to the [M+H]⁺ ion of the free base (260.19 m/z).
-
Counter-Ion Content (Ion Chromatography): To confirm the presence of acetate and absence of TFA, ion chromatography is the gold standard.[14]
-
Amino Acid Analysis (AAA): For quantitative confirmation, AAA will verify the 1:1 molar ratio of Lysine and Leucine.
Section 5: References
-
HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
-
Ataman Kimya. (n.d.). L-LYSINE ACETATE. Retrieved from [Link]
-
García-Ramos, Y., et al. (2021). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Pharmaceuticals, 14(10), 1025. Retrieved from [Link]
-
Jaremko, M., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. International Journal of Molecular Sciences, 21(23), 9239. Retrieved from [Link]
-
Peptide Institute, Inc. (n.d.). Ion Exchange Service. Retrieved from [Link]
-
Google Patents. (n.d.). EP1709065B1 - A counterion exchange process for peptides. Retrieved from
-
Kuklin, A. I., et al. (2021). Features of the crystallization of multicomponent solutions: a dipeptide, its salt and potassium carbonate. CrystEngComm, 23(4), 899-911. Retrieved from [Link]
-
ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? Retrieved from [Link]
-
MDPI. (2023). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]
-
Peptides.co. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
ResearchGate. (2012). Purification of L-Lysine in simulated moving bed and fixed-bed chromatography. Retrieved from [Link]
-
Bio-synthesis. (2024). How to Reconstitute Lyophilized Peptides: Best Practices. Retrieved from [Link]
-
Neuland Labs. (2018). Overcoming Challenges in Complex Peptide Purification. Retrieved from [Link]
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
ResearchGate. (2018). Has anyone encountered that for some short peptide sequences, the way you handle/lyophilize it after SPPS synthesis affects its behavior? Retrieved from [Link]
-
Reddit. (2024). Preparation of lyophilized peptides (from Grok). Retrieved from [Link]
-
MDPI. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
-
MDPI. (2021). Underivatized Amino Acid Chromatographic Separation. Retrieved from [Link]
-
MDPI. (2023). Advances in Therapeutic Peptides Separation and Purification. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Peptide Crystallization. Retrieved from [Link]
-
APC. (2024). Peptide Crystallization: Techniques, Challenges, and Solutions. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. researchgate.net [researchgate.net]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.co.jp [peptide.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. EP1709065B1 - A counterion exchange process for peptides - Google Patents [patents.google.com]
- 10. peptide.com [peptide.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Advances in Therapeutic Peptides Separation and Purification [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of Lys-Leu acetate salt in solution
Welcome to the technical support center for Lys-Leu acetate salt. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in maintaining the stability of this dipeptide in solution. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.
Quick Troubleshooting & FAQs
This section provides rapid answers to the most common issues encountered when working with Lys-Leu acetate solutions.
Q1: I've prepared a fresh solution of Lys-Leu acetate, but my HPLC analysis shows two new peaks corresponding to Lysine and Leucine. What is happening?
A: You are observing the primary degradation pathway for your dipeptide: hydrolysis. The peptide bond linking Lysine and Leucine is susceptible to cleavage by water, breaking the dipeptide back into its constituent amino acids.[1][2][3] This reaction is often accelerated by non-optimal pH and elevated temperatures.[4][5]
Q2: My peptide solution appears slightly cloudy or has visible precipitates after thawing. Is this degradation?
A: This is likely a sign of physical instability, such as aggregation or precipitation, rather than chemical degradation.[6] Poor solubility can be influenced by pH, ionic strength, and peptide concentration.[6][7] While the peptide itself may not be chemically altered, aggregation can lead to a loss of effective concentration and bioactivity. Repeated freeze-thaw cycles are a common cause of aggregation.[8][9]
Q3: Can I store my Lys-Leu acetate stock solution at 4°C for a few weeks?
A: For short-term storage (a few days), 4°C may be acceptable, but it is not recommended for periods longer than a week. For any storage beyond a few days, freezing the solution at -20°C or -80°C is critical to minimize the rate of hydrolysis and other potential degradation reactions.[10][11] Lyophilized (dry powder) peptide is the most stable format for long-term storage.[7]
Q4: Does the acetate counter-ion contribute to the degradation?
A: Acetate is generally considered a biocompatible and stabilizing counter-ion for peptides, making it a preferred choice over others like trifluoroacetate (TFA) for many applications.[12] It is unlikely to be the primary driver of degradation. The stability issues you encounter are almost certainly due to environmental factors like pH, temperature, and solution purity.[9][13]
In-Depth Guide to Preventing Degradation
Understanding the mechanisms of degradation is the first step toward preventing it. For a dipeptide like Lys-Leu, the principal threat is chemical hydrolysis, though other factors can compromise sample integrity.
The Primary Culprit: Hydrolysis of the Peptide Bond
Hydrolysis is the chemical breakdown of a compound due to reaction with water. In the case of Lys-Leu, a water molecule attacks the carbonyl carbon of the peptide bond, leading to its cleavage.
Mechanism of Hydrolysis
This reaction is heavily influenced by two key parameters: pH and temperature .
The Critical Role of pH
The rate of peptide bond hydrolysis is pH-dependent. The reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis (Low pH): At low pH, the carbonyl oxygen of the peptide bond can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[2][14]
-
Base-Catalyzed Hydrolysis (High pH): At high pH, the attacking nucleophile is the more potent hydroxide ion (OH⁻) rather than water, significantly accelerating the rate of cleavage.
For most simple peptides, there is a pH "sweet spot" where the rate of hydrolysis is minimized. Extensive studies on various peptides have shown this optimal pH is often in the mildly acidic range.[15][16] For a hexapeptide containing both Lysine and Leucine, the greatest stability was observed around pH 4.[17]
| pH of Solution | Relative Rate of Hydrolysis | Stability Outlook |
| < 3 | High | Poor (Acid-catalyzed) |
| 4 - 5 | Minimal | Optimal |
| 6 - 7 | Moderate | Fair |
| > 8 | High | Poor (Base-catalyzed) |
| Caption: Table 1. Influence of pH on the stability of peptides in solution. |
The Impact of Temperature
Like most chemical reactions, the rate of hydrolysis increases with temperature.[18] Higher temperatures provide the necessary activation energy for the reaction to proceed. Therefore, controlling the temperature of your peptide solution is one of the most effective ways to preserve its integrity. Storing peptide solutions at -20°C or -80°C dramatically slows down degradation kinetics.[10]
Troubleshooting Workflow for Lys-Leu Degradation
If you suspect your Lys-Leu solution is degrading, follow this logical workflow to diagnose and solve the problem.
Best Practices & Experimental Protocols
Protocol 1: Preparation of a Stable Lys-Leu Acetate Stock Solution
This protocol outlines the steps to prepare a stock solution with optimal stability.
-
Pre-Requisites:
-
High-purity, lyophilized Lys-Leu acetate salt.
-
HPLC-grade or sterile water for injection (WFI).
-
A suitable, sterile buffer concentrate (e.g., 1 M Sodium Acetate Buffer, pH 4.5).
-
Sterile, low-protein-binding microcentrifuge tubes.
-
Calibrated pH meter.
-
-
Procedure:
-
Equilibrate Peptide: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can compromise the stability of the dry powder.[11]
-
Solvent Preparation: Prepare the final buffer by diluting the concentrate with high-purity water. For example, to make a 10 mM acetate buffer at pH 4.5, dilute your sterile stock accordingly. Verify the final pH.
-
Dissolution: Carefully weigh the desired amount of peptide and dissolve it in the prepared buffer to your target concentration (e.g., 10 mg/mL). Ensure complete dissolution with gentle vortexing. Avoid vigorous shaking, which can promote aggregation.
-
Sterilization (Optional but Recommended): If the application requires a sterile solution, filter the final peptide solution through a 0.22 µm sterile syringe filter. Use a filter material known for low protein binding, such as PVDF.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in sterile, low-protein-binding tubes. The volume of the aliquot should correspond to the amount needed for a single experiment to avoid wasting material and prevent freeze-thaw cycles.
-
Storage: Promptly flash-freeze the aliquots and store them at -20°C for short-to-medium term storage (months) or -80°C for long-term storage (up to a year).[10]
-
Protocol 2: Stability Assessment using RP-HPLC
A stability-indicating method is crucial to confirm that your analytical method can separate the intact peptide from its degradation products.[4]
-
Objective: To quantify the amount of intact Lys-Leu and detect the formation of Lys and Leu over time under specific storage conditions.
-
Instrumentation & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-Phase C18 column.
-
Mobile Phase A: 0.1% Formic Acid or TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.
-
Lys-Leu, Lysine, and Leucine analytical standards.
-
-
Methodology:
-
Standard Preparation: Prepare standard solutions of Lys-Leu, Lysine, and Leucine to determine their retention times.
-
Sample Preparation: Prepare your Lys-Leu solution according to Protocol 1 at different conditions you wish to test (e.g., pH 4.5 vs. pH 7.0; storage at 4°C vs. 25°C).
-
Initial Analysis (T=0): Immediately after preparation, inject a sample onto the HPLC. This will be your baseline measurement.
-
Time-Point Analysis: Store the prepared samples under their respective conditions. At designated time points (e.g., 24h, 48h, 1 week), withdraw an aliquot, and inject it into the HPLC.
-
Chromatographic Conditions (Example):
-
Detection Wavelength: 214 nm (for the peptide bond).[19]
-
Flow Rate: 1.0 mL/min.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 15 minutes. (This must be optimized for your specific column and system).
-
-
Data Analysis:
-
Identify the peaks for Lys-Leu, Lysine, and Leucine based on the retention times of your standards.
-
Calculate the peak area for each component at each time point.
-
Determine the percentage of remaining Lys-Leu at each time point relative to T=0. The formula is: (% Intact Peptide) = (Peak Area at T=x / Peak Area at T=0) * 100.
-
Plot the percentage of intact peptide versus time for each condition to visualize the degradation rate.
-
-
By following these guidelines and understanding the chemical principles at play, you can significantly improve the stability and reproducibility of your experiments involving Lys-Leu acetate salt solutions.
References
Sources
- 1. Hydrolysis of a dipeptide [biotopics.co.uk]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. youtube.com [youtube.com]
- 4. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 5. professorpeptides.org [professorpeptides.org]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pepdoopeptides.com [pepdoopeptides.com]
- 8. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptidesuk.com [peptidesuk.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. peptide.com [peptide.com]
- 12. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 13. seekpeptides.com [seekpeptides.com]
- 14. General instability of dipeptides in concentrated sulfuric acid as relevant for the Venus cloud habitability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stability of a novel hexapeptide, (Me)Arg-Lys-Pro-Trp-tert-Leu-Leu-OEt, with neurotensin activity, in aqueous solution and in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. asu.elsevierpure.com [asu.elsevierpure.com]
- 19. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
Technical Support Center: Navigating Solubility Challenges of Lys-Leu Acetate in Organic Solvents
Welcome to the technical support guide for Lys-Leu acetate salt. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this dipeptide in organic solvents. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and validated protocols to ensure the successful incorporation of Lys-Leu acetate into your experimental workflows.
Section 1: Understanding the Molecule: Why is Solubility a Challenge?
Lys-Leu acetate is a dipeptide composed of a basic amino acid (Lysine) and a hydrophobic amino acid (Leucine).[1] Its solubility is governed by a complex interplay of its structural features.
-
Zwitterionic Character: At a neutral state, the N-terminal amine and the C-terminal carboxylic acid are charged (-NH3+ and -COO-), and the lysine side chain also carries a positive charge. This high charge density favors interaction with polar, protic solvents like water.
-
Hydrophobic & Hydrophilic Balance: The leucine side chain provides a significant hydrophobic character, while the charged lysine side chain is strongly hydrophilic. This amphipathic nature can lead to difficult solubility profiles in solvents that are not equipped to solvate both domains effectively.
-
Intermolecular Forces: In its solid, lyophilized state, Lys-Leu acetate is stabilized by strong intermolecular ionic bonds and hydrogen bonding. A suitable solvent must provide enough energy to overcome these strong solid-state interactions.
-
The Acetate Counter-ion: The acetate ion is associated with the positively charged amine groups (N-terminus and Lysine side chain).[2][3] While often considered more biocompatible than alternatives like trifluoroacetate (TFA), its presence still contributes to the overall ionic character of the compound, influencing which solvents can effectively dissolve it.[4][5][6]
Caption: Key functional groups of Lys-Leu acetate influencing its solubility.
Section 2: Troubleshooting Guide: Step-by-Step Solutions
Before attempting to dissolve the entire batch of your peptide, always perform a small-scale solubility test with 1-2 mg to conserve valuable material.[7][8]
Caption: A workflow for troubleshooting the dissolution of Lys-Leu acetate.
Q: My Lys-Leu acetate formed a gel or suspension in Acetonitrile (ACN). What should I do?
A: This is a common issue. Acetonitrile is a polar aprotic solvent, but it is a poor hydrogen bond donor. It cannot effectively disrupt the strong intermolecular hydrogen bonds and ionic interactions of the peptide salt.
-
Causality: The peptide is likely aggregating because the ACN cannot sufficiently solvate the charged termini and the lysine side chain.
-
Solution: Use a co-solvent strategy. First, attempt to dissolve the peptide in a minimal volume of a stronger solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[9][10] Once fully dissolved, you can slowly add this stock solution dropwise into the desired volume of ACN while vortexing. If turbidity appears, you have exceeded the solubility limit in that final solvent mixture.[9]
Q: I tried dissolving the peptide in methanol, but it's not working well. Why?
A: Methanol is a polar protic solvent and a better choice than ACN, but it may still struggle with the dual hydrophobic/hydrophilic nature of Lys-Leu.
-
Causality: While methanol can solvate the charged groups, its small alkyl group may not be sufficient to favorably interact with the hydrophobic leucine side chain, potentially leading to incomplete dissolution.
-
Solution 1 (Acidification): Since Lys-Leu is a basic peptide (net positive charge), adding a small amount of acid can help.[8][11][12] Try adding 10-30% aqueous acetic acid dropwise to your methanolic suspension.[8][9] This ensures all basic sites are protonated, which can improve solvation.
-
Solution 2 (Physical Assistance): Gentle warming (to <40°C) or brief sonication can provide the energy needed to break the crystal lattice of the peptide powder and promote dissolution.[7][9][11] Always centrifuge the solution afterward to pellet any undissolved material.[7][9]
Q: The peptide dissolved in DMSO, but crashed out when I diluted it into my nonpolar organic solvent (e.g., Dichloromethane). What happened?
A: This indicates that the final solvent system is not polar enough to maintain the peptide in solution.
-
Causality: DMSO is an excellent solvent for many peptides, but when you dilute it into a nonpolar environment, the peptide's charged groups are no longer effectively solvated, causing it to precipitate.
-
Solution: This is a fundamental solvent incompatibility. You cannot maintain a charged species like Lys-Leu acetate in a truly nonpolar solvent. You must either (a) change your final solvent to something more polar, or (b) investigate if chemical modification of the peptide (e.g., N-terminal acetylation, C-terminal amidation) is an option to reduce its net charge for future experiments.[9]
Section 3: Detailed Experimental Protocols
Protocol 1: Systematic Solubility Assessment
This protocol helps you systematically determine the best solvent for Lys-Leu acetate.
-
Preparation: Aliquot ~1 mg of Lys-Leu acetate into several separate, small, clear vials.
-
Initial Solvent Addition: To the first vial, add 100 µL of your primary solvent of choice (e.g., Methanol).
-
Mechanical Agitation: Vortex the vial for 30 seconds. Observe for dissolution.
-
Sonication: If not dissolved, place the vial in a bath sonicator for 2-5 minutes.[7] Avoid excessive heating.
-
Observation: Check for a clear solution. If particles are still visible, the peptide is insoluble at this concentration (~10 mg/mL).
-
Co-Solvent / Additive Test: If insoluble in the primary solvent, take a new 1 mg aliquot.
-
Verification: Once you achieve a clear solution, centrifuge at >10,000 x g for 5 minutes to ensure no micro-particulates are present.[7][9] The supernatant is your validated stock solution.
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
This is the most reliable method for preparing a stock of a challenging peptide.
-
Weigh Peptide: Accurately weigh the desired amount of Lys-Leu acetate into a suitable vial.
-
Add DMSO: Add the smallest practical volume of high-purity, anhydrous DMSO to achieve a high concentration (e.g., 20-50 mg/mL). For peptides containing Met or Cys, DMF is a safer alternative to avoid oxidation.[8][10]
-
Dissolve: Vortex vigorously. If needed, sonicate for 5 minutes. The solution should become completely clear.
-
Aliquot and Store: Immediately aliquot the stock solution into smaller, single-use volumes.
-
Storage: Store the aliquots at -20°C or -80°C. Lyophilized peptides are stable for years at -20°C, but solutions should be used within a few months to avoid degradation from freeze-thaw cycles.[8][13]
Section 4: FAQ - Deeper Insights
What are the best starting solvents for a basic peptide like Lys-Leu acetate? For basic peptides, the recommended starting point is sterile deionized water. If that fails, an acidic solution like 10% acetic acid is the next logical step.[8][9][11] For use in organic systems, polar aprotic solvents like DMSO and DMF are generally the most effective at dissolving peptides with mixed characteristics.[9][10][12]
How does trace water in my organic solvent affect solubility? For highly charged peptides, a small amount of water in an organic solvent (like DMSO or DMF) can actually be beneficial. Water is excellent at solvating the charged amine and carboxyl groups. However, in less polar solvents like acetonitrile or THF, excess water can cause the peptide to partition out of the organic phase and precipitate. Always use anhydrous grade solvents where possible unless water is being used strategically as a co-solvent.
Is there a risk of degradation when using acidic or basic solutions? Yes. While brief exposure to mild acids (like acetic acid) is generally safe for dissolution, prolonged storage in strong acidic or basic solutions can lead to hydrolysis of the peptide bond.[2] It is best practice to neutralize the solution with a suitable buffer as soon as possible if required for your downstream application.
Why is the acetate salt form used? Acetate is a common counter-ion for peptide drugs because it is generally more biocompatible and less toxic than TFA, which is often a remnant from the HPLC purification process.[4][5][6] However, the specific counter-ion can influence physicochemical properties like solubility and stability.[2][4]
Section 5: Solvent Selection Guide for Lys-Leu Acetate
This table provides general guidance. Empirical testing is always required.
| Solvent | Type | Polarity Index | Dielectric Constant (20°C) | Expected Solubility of Lys-Leu Acetate | Notes |
| Water | Polar Protic | 10.2 | 80.1 | High | Ideal for solvating charged groups. Add acid if needed. |
| Methanol | Polar Protic | 5.1 | 32.7 | Moderate | May require acidification or sonication. |
| Ethanol | Polar Protic | 4.3 | 24.5 | Low to Moderate | Less effective than methanol due to lower polarity. |
| DMSO | Polar Aprotic | 7.2 | 46.7 | High | Excellent choice for creating concentrated stock solutions.[7][10] |
| DMF | Polar Aprotic | 6.4 | 36.7 | High | Good alternative to DMSO, especially for Cys/Met peptides.[10][12] |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Very Low | Poor H-bond donor; generally unsuitable alone. Requires co-solvents.[9] |
| Dichloromethane | Apolar | 3.1 | 9.1 | Insoluble | Cannot solvate the charged groups of the peptide. |
| Hexane | Apolar | 0.1 | 1.9 | Insoluble | Fundamentally incompatible. |
Data sourced from various chemical supplier databases and general chemistry resources.
References
- JPT Peptide Technologies. (n.d.). Peptide Solubilization.
- Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
- LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides.
- GenScript. (n.d.). Guidelines for Dissolving Peptides.
- Biorbyt. (n.d.). Dissolving Peptides.
-
Sikora, K., Jaśkiewicz, M., & Kamysz, W. (2020). The Role of Counter-Ions in Peptides—An Overview. Pharmaceuticals, 13(12), 441. [Link]
-
Sikora, K., Jaśkiewicz, M., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. Semantic Scholar. [Link]
-
Stevenson, C. L. (2000). Characterization of Protein and Peptide Stability and Solubility in Non-Aqueous Solvents. Current Pharmaceutical Biotechnology, 1(2), 165-182. [Link]
-
Stevenson, C. L. (2000). Characterization of protein and peptide stability and solubility in non-aqueous solvents. ResearchGate. [Link]
-
Liu, Y., Huang, Y., et al. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Biomolecules, 15(1), 1. [Link]
- Bio Basic. (n.d.). Peptide Solubility.
- Bachem. (2021). Peptide solubility.
-
Tang, W. L., & Li, S. (2019). Formulation Composition and Process Affect Counterion for CSP7 Peptide. Pharmaceutics, 11(10), 503. [Link]
- GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields.
- MedchemExpress. (n.d.). Peptide Solubility and Storage Guidelines.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9816627, Leucyl-lysine. Retrieved from PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145457001, Met-Lys-Leu. Retrieved from PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13968430, Lys-Leu-Ala. Retrieved from PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145456673, Lys-His-Leu. Retrieved from PubChem. [Link]
-
Anand, K., de Oliveira, P. M., & Mazzotti, M. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5023-5035. [Link]
-
Anand, K., de Oliveira, P. M., & Mazzotti, M. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]
- MedchemExpress. (n.d.). Leu-Leu-OH (L-Leucyl-L-leucine).
-
Goralczyk, A., Paus, R., & Sadowski, G. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. Physical Chemistry Chemical Physics, 21(41), 22992-23004. [Link]
Sources
- 1. Leucyl-lysine | C12H25N3O3 | CID 9816627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The Role of Counter-Ions in Peptides—An Overview | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. jpt.com [jpt.com]
- 8. genscript.com [genscript.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. lifetein.com [lifetein.com]
- 11. biorbyt.com [biorbyt.com]
- 12. bachem.com [bachem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. biobasic.com [biobasic.com]
Technical Support Center: Optimizing Lys-Leu Acetate Salt Concentration in Cell Culture
Welcome to the technical support center for the optimization of Lys-Leu acetate salt in cell culture media. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance. Here, we move beyond simple protocols to explain the why behind the how, ensuring your experiments are built on a solid foundation of scientific understanding.
Foundational Knowledge: Understanding Lys-Leu Acetate in Cell Culture
The supplementation of cell culture media with specific nutrients is a cornerstone of bioprocess optimization, aimed at enhancing cell growth, viability, and recombinant protein production.[1] Lysine and Leucine are essential amino acids, meaning most mammalian cell lines, including the workhorse CHO (Chinese Hamster Ovary) cells, cannot synthesize them de novo.[1] They are fundamental building blocks for protein synthesis and play crucial roles in various metabolic pathways.[2][3]
Why use a dipeptide like Lys-Leu?
-
Enhanced Solubility and Stability: Certain amino acids, like tyrosine and cysteine, have poor solubility at neutral pH, complicating the formulation of concentrated feed media.[4] While lysine and leucine are generally more soluble, using dipeptides can be part of a broader strategy to create highly concentrated, pH-neutral feed solutions, simplifying fed-batch processes.[4] Dipeptides can also be more stable during storage and heat treatment compared to free amino acids.
-
Controlled Nutrient Release: Dipeptides are taken up by cells via specific transporters (like PepT1) and then cleaved intracellularly into their constituent amino acids.[5][6] This can lead to a more controlled release of amino acids, potentially preventing the metabolic overflow and byproduct formation that can occur with high concentrations of free amino acids.[7]
The Role of the Acetate Counter-ion
Lys-Leu is often supplied as an acetate salt to improve its stability and solubility. However, the acetate itself is a critical factor to consider. Acetate can be metabolized by cells and, at high concentrations, can contribute to changes in culture pH and potentially impact cell growth and metabolism.[7][8] While studies suggest that acetate has a lower acidification capacity compared to lactate and limited inhibitory effects below 20 mM in CHO cells, monitoring its accumulation is crucial for process control.[7][9]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter when incorporating Lys-Leu acetate into your cell culture workflow.
Issue 1: Precipitation in Media or Stock Solution
Question: I observed a white precipitate in my basal medium or feed solution after adding the Lys-Leu acetate stock. What is causing this and how can I resolve it?
Answer: Precipitation is a common issue when adding concentrated supplements to complex cell culture media.[10] The cause is often related to exceeding the solubility limit of a component, interactions between different ions, or shifts in pH and temperature.[11][12]
Troubleshooting Workflow: Precipitation
Caption: Decision tree for troubleshooting precipitation issues.
Causality and In-Depth Solutions:
-
Solubility Limits: Lysine acetate itself is highly soluble in water.[13] However, the complete Lys-Leu dipeptide acetate salt's solubility in a complex, ion-rich medium can be different. High concentrations of other salts, like phosphates, can lead to the precipitation of less soluble complexes.
-
Self-Validation: Perform a simple solubility test. Prepare serial dilutions of your Lys-Leu acetate stock in your specific basal medium. Incubate these under your experimental conditions (e.g., 37°C for 24-48 hours) and visually inspect for precipitation to determine the maximum practical working concentration.[14]
-
-
Temperature Effects: Many media components, especially salts, are less soluble at lower temperatures (e.g., 4°C).[10][12] Adding a concentrated stock to cold media can cause components to crash out of solution.
-
Protocol Standard: Always pre-warm your basal media and other solutions to the final culture temperature (typically 37°C) before adding concentrated supplements.[14]
-
-
pH and Ionic Interactions: The pH of your stock solution and media is critical. Lys-Leu contains basic lysine residues. Adding a highly concentrated, potentially high-pH stock could shift the local pH of the media, causing other components, like calcium phosphate, to precipitate.
-
Protocol Standard: When preparing concentrated stock solutions, it is best practice to dissolve the salt in water first, check the pH, and adjust if necessary before adding it to the complex medium. Add the Lys-Leu acetate solution slowly while gently stirring to avoid localized high concentrations.[11]
-
Issue 2: Decreased Cell Growth or Viability
Question: After adding Lys-Leu acetate, my cell growth has slowed, or the viability has dropped. Why is this happening?
Answer: While Lys-Leu is intended to be beneficial, suboptimal concentrations or the accumulation of the acetate counter-ion can have negative effects. This could be due to direct toxicity, metabolic burden, or osmotic stress.
Troubleshooting Workflow: Poor Cell Performance
Caption: Systematic approach to diagnosing poor cell performance.
Causality and In-Depth Solutions:
-
Acetate Accumulation: CHO cells can produce acetate endogenously, especially under conditions of high glucose consumption.[7][8] Adding a significant amount via Lys-Leu acetate supplementation can push the total concentration into an inhibitory range. While generally less impactful than lactate, high acetate levels can contribute to a drop in pH and negatively affect cell metabolism.[9]
-
Self-Validation: If you suspect acetate toxicity, measure the acetate concentration in your spent media. If it exceeds ~20-40 mM, consider reducing the Lys-Leu acetate concentration or switching to a different salt form (e.g., Lys-Leu HCl) for a portion of the supplement.
-
-
Amino Acid Imbalance: While lysine and leucine are essential, an excessive concentration of any single amino acid can be detrimental. It can lead to feedback inhibition of metabolic pathways or interfere with the transport of other amino acids, creating an unforeseen deficiency.[1] Leucine, in particular, is a potent activator of the mTORC1 signaling pathway, which regulates cell growth and protein synthesis.[15] Over-stimulation could lead to metabolic dysregulation.
-
Self-Validation: The most reliable way to address this is through a dose-response (titration) experiment. This is a foundational experiment for any new supplement. See the detailed protocol in Section 4.0.
-
-
Osmotic Stress: Adding a concentrated salt solution will increase the osmolality of the culture medium. Most mammalian cells can tolerate a range of 260 to 350 mOsm/kg, but a sudden or excessive increase can induce an osmotic stress response, diverting cellular energy from growth and protein production to maintaining osmotic balance.[12]
-
Protocol Standard: Measure the osmolality of your basal medium and the final medium after supplementation. If the addition of your feed strategy increases the osmolality by more than 30-40 mOsm/kg, consider using a more concentrated feed at a lower volume or adjusting the feed strategy over time.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for optimizing Lys-Leu acetate? A typical starting point for a dose-response experiment would be to test concentrations ranging from 2 mM to 20 mM in the final culture volume. The optimal concentration is highly dependent on the specific cell line, media formulation, and process (batch vs. fed-batch).
Q2: How should I prepare and store a concentrated stock solution of Lys-Leu acetate? For a stock solution, you can typically dissolve Lys-Leu acetate in cell culture grade water to a concentration of 100-200 mM. Ensure it is fully dissolved. Sterile filter the solution through a 0.22 µm filter. Store the stock solution at 2-8°C for short-term use (up to 2 weeks) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[10]
Q3: Can I replace free L-Lysine and L-Leucine in my medium entirely with Lys-Leu acetate? Yes, this is a primary application. The dipeptide is efficiently taken up and metabolized by the cells to provide both amino acids.[4][5] However, you must perform a titration experiment to find the equivalent optimal concentration, as the uptake kinetics and metabolic effects may differ from free amino acids.
Q4: How does the acetate from the salt affect my culture's pH management? Acetate is the conjugate base of a weak acid and will have a buffering effect. However, as cells consume it or as it accumulates, it can contribute to the overall acidification of the culture, similar to lactate.[7] Your process control strategy (e.g., addition of sodium bicarbonate or another base) will need to account for this additional acid load. Monitor the pH and base consumption closely after introducing Lys-Leu acetate.
Experimental Protocol: Dose-Response Study for Optimal Lys-Leu Acetate Concentration
This protocol provides a framework for systematically determining the optimal concentration of Lys-Leu acetate for your specific cell line and process.
Objective: To identify the concentration of Lys-Leu acetate that maximizes viable cell density (VCD), viability, and/or product titer without causing inhibitory effects.
Methodology:
-
Prepare Stock Solution: Prepare a sterile-filtered 100 mM stock solution of Lys-Leu acetate in cell culture grade water.
-
Cell Seeding: Seed multiple replicate shake flasks (or wells in a multi-well plate) with your cells at a standard seeding density (e.g., 0.3-0.5 x 10^6 cells/mL) in your production medium.
-
Create Titration Groups: Establish a series of experimental groups with varying final concentrations of Lys-Leu acetate. Include a negative control (0 mM).
-
Example Groups: 0 mM, 2 mM, 4 mM, 8 mM, 12 mM, 16 mM, 20 mM.
-
Calculate the volume of the 100 mM stock needed for each flask to reach the target concentration. Add an equivalent volume of water to the control group to account for any dilution effects.
-
-
Incubation: Culture the cells under your standard process conditions (e.g., 37°C, 5% CO2, 125 RPM).
-
Daily Monitoring & Sampling:
-
Every 24 hours, take a sample from each replicate.
-
Measure Viable Cell Density (VCD) and Viability (e.g., using a trypan blue exclusion method).
-
Measure key metabolite concentrations (glucose, lactate, ammonia, and if possible, acetate).
-
Measure culture pH and osmolality.
-
-
End-Point Analysis: At the end of the culture (e.g., Day 14 or when viability drops below a set point), harvest the supernatant.
-
Measure the final product titer (e.g., via ELISA or HPLC).
-
-
Data Analysis:
-
Plot the growth curves (VCD vs. Time) and viability curves for each concentration.
-
Calculate the Integrated Viable Cell Density (IVCD).
-
Plot the end-point titer as a function of Lys-Leu acetate concentration.
-
Analyze the data to identify the concentration that provides the best balance of growth, viability, and productivity.
-
Data Presentation: Example Dose-Response Results
| Lys-Leu Acetate (mM) | Peak VCD (x10^6 cells/mL) | Viability on Day 10 (%) | Final Titer (mg/L) | Acetate on Day 10 (mM) |
| 0 (Control) | 8.5 | 85% | 450 | 5 |
| 2 | 9.1 | 88% | 510 | 7 |
| 4 | 10.2 | 90% | 590 | 10 |
| 8 | 11.5 | 92% | 680 | 15 |
| 12 | 11.8 | 91% | 710 | 21 |
| 16 | 10.9 | 84% | 650 | 28 |
| 20 | 9.3 | 75% | 580 | 36 |
Note: This is example data. Your results will vary based on your system.
From this example data, the optimal concentration appears to be in the 8-12 mM range , as it yields the highest peak cell density and final product titer without a significant drop in viability or excessive acetate accumulation.
References
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
Gao, Y., et al. (2022). Acetate accumulation and regulation by process parameters control in Chinese hamster ovary cell culture. Biotechnology Progress. Retrieved from [Link]
-
Wiley Analytical Science. (2022). Acetate Accumulation and Regulation by Process Parameters Control in CHO Cell Culture. Retrieved from [Link]
-
Torkashvand, F., et al. (2019). Amino Acid Requirements of the Chinese Hamster Ovary Cell Metabolism during Recombinant Protein Production. bioRxiv. Retrieved from [Link]
-
Riesenberg, D., et al. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. AMB Express. Retrieved from [Link]
-
American Chemical Society. (2023). Amino acid metabolism in CHO cells. Retrieved from [Link]
-
LCGC International. (2023). New Method Developed for Comprehensive Analysis of Dipeptides. Retrieved from [Link]
-
ResearchGate. (2022). Acetate accumulation and regulation by process parameters control in Chinese hamster ovary cell culture. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Streamlined High-Throughput LC–MS Assay for Quantifying Peptide Degradation in Cell Culture. Retrieved from [Link]
-
Altamirano, C., et al. (2014). Amino acid consumption in naïve and recombinant CHO cell cultures: producers of a monoclonal antibody. Journal of Industrial Microbiology & Biotechnology. Retrieved from [Link]
-
MDPI. (2022). Metabolic Profiling of CHO Cells during the Production of Biotherapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell culture performance and acetate accumulation at different temperatures. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Retrieved from [Link]
-
O'Brien, T. A., et al. (2018). Improving culture performance and antibody production in CHO cell culture processes by reducing the Warburg effect. Biotechnology and Bioengineering. Retrieved from [Link]
-
bioRxiv. (2019). Amino Acid Requirements of the Chinese Hamster Ovary Cell Metabolism during Recombinant Protein Production. Retrieved from [Link]
-
PubMed. (2021). Effect of vitamins and metal ions on productivity and charge heterogeneity of IgG1 expressed in CHO cells. Retrieved from [Link]
-
Bioprocess Online. (2019). Optimizing Fed Batch Culture – Developing New Tools and Methods to Improve Production. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Progress in fed-batch culture for recombinant protein production in CHO cells. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Retrieved from [Link]
-
INFORS HT. (2021). Optimizing a microbial fed-batch bioprocess. Retrieved from [Link]
-
MDPI. (n.d.). Dynamic Optimization of a Fed-Batch Nosiheptide Reactor. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Vitamins in cell culture media: Stability and stabilization strategies. Retrieved from [Link]
-
PubMed. (2020). Effects of lysine and leucine in free and different dipeptide forms on the growth, amino acid profile and transcription of intestinal peptide, and amino acid transporters in turbot (Scophthalmus maximus). Retrieved from [Link]
-
MDPI. (n.d.). The Role of Counter-Ions in Peptides—An Overview. Retrieved from [Link]
-
Ataman Kimya. (n.d.). L-LYSINE ACETATE. Retrieved from [Link]
-
ResearchGate. (2020). The Role of Counter-Ions in Peptides—An Overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Leucine elicits myotube hypertrophy and enhances maximal contractile force in tissue engineered skeletal muscle in vitro. Retrieved from [Link]
-
PubMed. (2025). Enhanced Production of Leucine-Leucine Dipeptide by Whole-Cell Catalysis. Retrieved from [Link]
Sources
- 1. Amino acid consumption in naïve and recombinant CHO cell cultures: producers of a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of lysine and leucine in free and different dipeptide forms on the growth, amino acid profile and transcription of intestinal peptide, and amino acid transporters in turbot (Scophthalmus maximus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetate accumulation and regulation by process parameters control in Chinese hamster ovary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetate Accumulation and Regulation by Process Parameters Control in CHO Cell Culture | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 13. L-Lysine Acetate [evonik.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Leucine elicits myotube hypertrophy and enhances maximal contractile force in tissue engineered skeletal muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthetic Lys-Leu Dipeptides
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of Lys-Leu dipeptides. Here, we delve into the root causes of impurity formation and provide actionable troubleshooting strategies and frequently asked questions to ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Common Impurities in Synthetic Lys-Leu Dipeptides
The synthesis of even a simple dipeptide like Lys-Leu can be fraught with challenges, leading to a variety of impurities that can complicate downstream applications. Below is a summary of common issues, their probable causes, and recommended solutions.
| Observed Problem | Potential Root Cause(s) | Recommended Solutions & Preventative Measures |
| Unexpected peaks in HPLC/LC-MS | Deletion peptides (e.g., missing Leu or Lys), truncated sequences.[1][2][3][4] | Cause: Incomplete deprotection of the N-terminal protecting group (e.g., Fmoc or Boc) or inefficient coupling of the subsequent amino acid.[1][5][6] Solution: Optimize deprotection and coupling reaction times. Use a different coupling reagent or a higher excess of the amino acid. Monitor reaction completion using tests like the Kaiser test for free amines.[7] |
| Mass spectrum shows peaks with M+1 Da | Deamidation of the Lysine side-chain amide.[8] | Cause: Can occur under acidic or basic conditions during synthesis or cleavage.[8] Solution: Minimize exposure to harsh pH conditions. Use milder cleavage cocktails and optimize purification conditions. |
| Presence of diastereomers | Racemization of either the Lysine or Leucine residue.[1][9] | Cause: Activation of the carboxylic acid group during coupling can lead to the formation of an oxazolone intermediate, which is prone to racemization.[10][11][12] Solution: Use racemization-suppressing additives like HOBt or HOAt during coupling.[10][11] Employ coupling reagents known for low racemization potential.[12] |
| Peaks corresponding to residual protecting groups | Incomplete removal of side-chain protecting groups from Lysine (e.g., Boc, Cbz) or the N-terminal protecting group.[1][2] | Cause: Insufficient cleavage time or inappropriate cleavage cocktail.[13] Solution: Ensure the correct cleavage cocktail is used for the specific protecting groups. Increase cleavage reaction time and use scavengers to prevent re-attachment of protecting groups.[14] |
| Broad peaks or evidence of aggregation | Formation of covalent or non-covalent peptide aggregates.[1] | Cause: Hydrophobic interactions between peptide chains, especially at high concentrations.[1] Solution: Purify and handle the peptide at lower concentrations. Use chaotropic agents or organic modifiers in the purification buffers. |
| Insertion of an extra amino acid | Inefficient washing after a coupling step, leaving excess activated amino acid.[1][2][15] | Cause: Inadequate washing procedures between synthesis cycles.[1] Solution: Implement thorough and rigorous washing steps after each coupling reaction to completely remove any unreacted reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in synthetic Lys-Leu dipeptides?
The most frequently encountered impurities include:
-
Deletion Sequences: Peptides where either the Lys or Leu residue is missing due to incomplete coupling or deprotection steps.[1][2][4]
-
Racemized Dipeptides (Diastereomers): Impurities where the stereochemistry of one of the amino acids has inverted (e.g., D-Lys-L-Leu instead of L-Lys-L-Leu). This is a significant concern as it can drastically alter the biological activity of the peptide.[1][9][16]
-
Residual Protecting Groups: Incomplete removal of protecting groups from the N-terminus or the lysine side chain.[1][2]
-
Insertion Sequences: The addition of an extra amino acid residue due to inefficient washing between coupling cycles.[1][2][15]
-
By-products from Side-Chain Reactions: The ε-amino group of lysine is nucleophilic and can participate in side reactions if not properly protected.[17][18][19][20]
Q2: How can I minimize the formation of deletion peptides during synthesis?
Deletion peptides arise from either incomplete deprotection of the N-terminal protecting group (like Fmoc or Boc) or an inefficient coupling reaction.[1][5][6] To minimize their formation:
-
Ensure Complete Deprotection: Use a sufficient concentration and reaction time for the deprotection reagent. For Fmoc chemistry, piperidine in DMF is common, while TFA is used for Boc deprotection.[5][13] Monitoring the deprotection reaction, for instance by UV absorbance of the fulvene-piperidine adduct in Fmoc synthesis, can confirm completion.[7]
-
Optimize Coupling: Use an appropriate excess of the activated amino acid and a suitable coupling reagent. For sterically hindered couplings, more powerful reagents or longer reaction times may be necessary.
-
Monitoring: Regularly perform qualitative tests like the Kaiser test (for primary amines) or the chloranil test (for secondary amines) to ensure complete coupling before proceeding to the next cycle.[7]
Q3: What are the best analytical techniques to identify impurities in my Lys-Leu dipeptide sample?
A combination of analytical techniques is crucial for comprehensive purity assessment:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for determining the purity of a peptide sample.[4][21][22] It separates the target peptide from most impurities, and the peak area percentage of the main peak is often used to quote purity.[21]
-
Mass Spectrometry (MS): This technique is essential for confirming the molecular weight of the desired dipeptide and identifying the mass of any impurities.[4][22] This is particularly useful for identifying deletion or insertion sequences.
-
Amino Acid Analysis (AAA): This method provides the relative ratio of the constituent amino acids after complete hydrolysis of the peptide.[22] It can help to confirm the correct amino acid composition and can be used to determine the net peptide content.[22]
-
Chiral Chromatography or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization: These techniques can be used to determine the enantiomeric purity and detect racemized impurities.[23]
Q4: How can I effectively remove residual solvents and reagents from my final product?
Residual solvents and reagents from the synthesis and cleavage steps (e.g., TFA, DCM) can be detrimental to biological assays.
-
Lyophilization: This is the most common method for removing volatile solvents and water. Multiple lyophilization cycles from a suitable solvent (like water or a water/acetonitrile mixture) can be effective.
-
Salt Exchange/Counter-ion Exchange: Peptides are often isolated as trifluoroacetate (TFA) salts, which can be toxic to cells. The TFA counter-ion can be exchanged for a more biocompatible one, such as acetate or chloride, using ion-exchange chromatography or repeated lyophilization from a solution containing the desired counter-ion.[22]
-
Size Exclusion Chromatography (SEC): This can be used to separate the peptide from small molecule impurities and salts.
Visualizing the Synthesis and Potential Pitfalls
The following diagram illustrates a simplified workflow for the solid-phase synthesis of Lys-Leu and highlights the stages where common impurities can be introduced.
Caption: SPPS workflow for Lys-Leu and points of impurity formation.
Experimental Protocol: Purity Analysis by RP-HPLC
This protocol outlines a general procedure for the analysis of synthetic Lys-Leu dipeptides.
Materials:
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Peptide sample dissolved in Mobile Phase A
Procedure:
-
Equilibrate the HPLC system and column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the dissolved peptide sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Monitor the absorbance at 214 nm or 220 nm.
-
Analyze the resulting chromatogram to determine the retention time of the main peak and the area percentage of all peaks to assess purity.
References
- Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International journal of peptide and protein research, 43(1), 1–9.
- Gaus, H. J., & Bayer, E. (1995). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 67(17), 3054–3058.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Retrieved from [Link]
- Nishiyama, Y., & Kurita, M. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 11(10), 643–648.
-
Slideshare. (n.d.). Racemization in peptide synthesis. Retrieved from [Link]
-
Medicilon. (2023). Classification of Impurities in Synthetic Peptide Drugs. Retrieved from [Link]
- De Spiegeleer, B., D'Hondt, M., & Vangenechten, J. (2014). Related impurities in peptide medicines. Journal of pharmaceutical and biomedical analysis, 101, 83–98.
-
ResearchGate. (2015). What is the usual nature of impurities in synthetic peptides?. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Muzaffar-Ur-Rehman, M., Jabeen, A., & Maimanath, M. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-10.
-
PubMed. (2025). Enhanced Production of Leucine-Leucine Dipeptide by Whole-Cell Catalysis. Retrieved from [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]
-
Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Retrieved from [Link]
-
PubMed. (2023). A potential primary method for peptide purity analysis by gas chromatography-isotope dilution infrared spectrometry. Retrieved from [Link]
-
Biology LibreTexts. (2025). 3.1: Amino Acids and Peptides. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Journal of the American Chemical Society. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Retrieved from [Link]
-
MDPI. (n.d.). Investigation of Impurities in Peptide Pools. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Managing Product-Related Impurities in Synthetic Peptides. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Retrieved from [Link]
Sources
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. peptide.com [peptide.com]
- 12. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 16. Racemization in peptide synthesis | PPTX [slideshare.net]
- 17. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 18. openaccesspub.org [openaccesspub.org]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. bachem.com [bachem.com]
- 22. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 23. biosynth.com [biosynth.com]
Technical Support Center: Trifluoroacetic Acid (TFA) Removal from Synthetic Lys-Leu Dipeptide
Welcome to the Technical Support Center for peptide chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the critical process of removing trifluoroacetic acid (TFA) from the synthetic dipeptide, Lys-Leu. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this essential post-synthesis purification step.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TFA from my synthetic Lys-Leu dipeptide?
Trifluoroacetic acid (TFA) is a strong acid commonly used in the cleavage step of solid-phase peptide synthesis (SPPS) and as an ion-pairing agent during reverse-phase HPLC purification.[1][2][3] While effective for these purposes, residual TFA can be detrimental to downstream applications for several reasons:
-
Biological Activity: The Lys-Leu dipeptide, due to the free amino group on the lysine side chain and the N-terminus, will form a salt with the TFA counterion.[2][3][4] This can alter the dipeptide's secondary structure and solubility, potentially impacting its biological function.[1][2] TFA itself can interfere with cellular assays, inhibit cell proliferation, and even act as an unintended modulator of receptors.[1][5][6] For in vivo studies, the toxicity of TFA is a significant concern.[1][7]
-
Physicochemical Properties: The presence of TFA as a counterion can affect the dipeptide's mass and conformation.[1][2] This can lead to inaccuracies in peptide quantification and characterization.
-
Analytical Techniques: TFA is a known signal suppressor in electrospray ionization mass spectrometry (ESI-MS), which can complicate molecular weight verification of your Lys-Leu dipeptide.[8][9] It can also interfere with spectroscopic methods like FTIR and CD spectroscopy used for structural analysis.[8]
Q2: What are the most common methods for removing TFA from my Lys-Leu dipeptide?
There are several established methods for TFA removal, each with its own advantages and disadvantages. The primary techniques include:
-
Salt Exchange with a Stronger Acid (e.g., HCl): This is a widely used and effective method that involves replacing the TFA counter-ion with a more biologically benign one like chloride.[1][10]
-
Ion-Exchange Chromatography: This technique utilizes a resin to capture the positively charged Lys-Leu dipeptide while allowing the negatively charged TFA to be washed away, followed by elution with a different salt solution.[1][11]
-
Reverse-Phase HPLC with a TFA-Free Mobile Phase: This method involves re-purifying the peptide using a mobile phase containing a different, more volatile, and MS-friendly acid like formic acid or acetic acid.[11][12]
-
Repeated Lyophilization: While lyophilization alone is not sufficient to remove TFA that is ionically bound to the peptide, repeated cycles of dissolving the peptide in a suitable solvent and lyophilizing can help remove residual, unbound TFA.[1]
Q3: How do I choose the best TFA removal method for my Lys-Leu dipeptide?
The choice of method depends on several factors, including the required final purity, the scale of the process, and the intended downstream application.
-
For most routine applications requiring a switch to a chloride salt for biological assays, the HCl salt exchange method is a robust and effective choice.[1][10]
-
Ion-exchange chromatography is particularly useful when a specific, non-chloride counterion is desired (e.g., acetate) or if the dipeptide is sensitive to the highly acidic conditions of the HCl exchange.[1][11]
-
Reverse-phase HPLC is a good option if further purification of the Lys-Leu dipeptide is needed alongside TFA removal.
Troubleshooting Guide
Q1: I performed several rounds of lyophilization with HCl, but I still detect TFA. What should I do?
This is a common issue, as TFA can be stubbornly bound to the positively charged lysine residue in your Lys-Leu dipeptide.[1][2]
-
Increase the number of exchange cycles: It may be necessary to repeat the process of dissolving in HCl and lyophilizing three or more times to achieve complete removal.[4][13]
-
Check your HCl concentration: Ensure you are using an appropriate concentration of HCl (typically in the range of 2-10 mM final concentration) to effectively displace the TFA.[4][13]
-
Consider an alternative method: If repeated lyophilization is ineffective, ion-exchange chromatography may be a more effective approach for your Lys-Leu dipeptide.[1]
Q2: My Lys-Leu dipeptide is precipitating out of solution during the HCl exchange process. How can I prevent this?
Peptide solubility can be a challenge, and changes in pH and counter-ion composition can lead to precipitation.
-
Adjust the peptide concentration: Try dissolving the dipeptide at a lower concentration in the initial step.
-
Use a co-solvent: If solubility in aqueous HCl is an issue, consider using a small amount of a water-miscible organic solvent like acetonitrile.
-
Consider a different salt form: Switching to an acetate salt via ion-exchange chromatography might improve solubility in your desired buffer for downstream applications.
Experimental Protocols
Protocol 1: TFA/HCl Salt Exchange via Lyophilization
This protocol describes the process of exchanging the TFA counterion for chloride.
Step-by-Step Methodology:
-
Dissolution: Dissolve the Lys-Leu dipeptide-TFA salt in distilled water at a concentration of approximately 1 mg/mL.[4][13]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[4][13]
-
Incubation: Allow the solution to stand at room temperature for at least one minute to facilitate the ion exchange.[4][14]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[14]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.[4][14]
-
Repeat: For complete TFA removal, it is recommended to repeat steps 1-5 at least two more times.[4][13]
Workflow for TFA/HCl Salt Exchange
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. genscript.com [genscript.com]
- 6. genscript.com [genscript.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 13. lifetein.com [lifetein.com]
- 14. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Validation & Comparative
A Comparative Guide to Lys-Leu Acetate and Lys-Leu Hydrochloride in Cell Culture Applications
For researchers, scientists, and drug development professionals, the nuanced choices made in the laboratory can have profound impacts on experimental outcomes. One such critical decision lies in the selection of reagents, where even seemingly minor variations, such as the salt form of a peptide, can introduce significant variability. This guide provides an in-depth technical comparison of Lys-Leu acetate and Lys-Leu hydrochloride, two common salt forms of the dipeptide Lysyl-Leucine, for use in cell culture. By understanding the distinct chemical and biological implications of the acetate and chloride counter-ions, researchers can make more informed decisions to enhance the reproducibility and reliability of their work.
Introduction: The Critical Role of Counter-Ions in Peptide Bioactivity
The dipeptide Lys-Leu, composed of the essential amino acids lysine and leucine, is increasingly utilized in cell culture media to improve the solubility and stability of these key nutrients.[1][2] Leucine is a critical regulator of the mTOR signaling pathway, which governs cell growth and proliferation, while lysine is essential for protein synthesis and post-translational modifications.[3] Recent studies have demonstrated that the L-Leu-Lys dipeptide can stimulate cell proliferation in spleen tissue cultures, highlighting its bioactive potential.[3]
However, the peptide's activity and physicochemical properties can be significantly influenced by its associated counter-ion. Peptides are typically purified using techniques that result in the formation of a salt, most commonly with trifluoroacetic acid (TFA). Due to potential toxicity and interference in biological assays, TFA is often exchanged for more biocompatible counter-ions like acetate or chloride.[4][5][6][7] The choice between these two is not trivial, as the counter-ion can affect the peptide's solubility, stability, and even its interaction with cells.[8][9]
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the chemical differences between Lys-Leu acetate and Lys-Leu hydrochloride is paramount for their effective application in cell culture.
| Property | Lys-Leu Acetate | Lys-Leu Hydrochloride | Rationale and Implications for Cell Culture |
| Molecular Formula | C12H25N3O3 · C2H4O2 | C12H25N3O3 · HCl | The difference in molecular weight is minor but should be accounted for when preparing stock solutions of precise molar concentrations. |
| Molecular Weight | ~319.4 g/mol | ~295.8 g/mol | Accurate molarity is crucial for dose-response studies and ensuring experimental reproducibility. |
| Solubility | Generally high in aqueous solutions. The acetate form of L-lysine is noted for enhancing water solubility.[10] | L-lysine hydrochloride is freely soluble in water.[11] | Both forms are expected to have good solubility in cell culture media. However, empirical testing in the specific basal medium is recommended, especially for concentrated stock solutions. |
| Hygroscopicity | May be more hygroscopic than the hydrochloride salt. | Generally less hygroscopic. | Proper storage in a desiccated environment is crucial to prevent absorption of moisture, which can affect weighing accuracy and stability. |
| pH of Stock Solutions | Aqueous solutions will be slightly acidic to neutral, buffered by the acetate. | Aqueous solutions will be more acidic due to the strong acid (HCl) salt. | The pH of the peptide stock solution should be considered, as it can locally alter the pH of the cell culture medium upon addition, potentially stressing the cells. Neutralization of the stock may be necessary. |
The Biological Impact of Acetate vs. Chloride Counter-Ions
Beyond their chemical properties, the acetate and chloride ions have distinct and well-documented biological roles that can influence cellular behavior.
The Metabolic Role of Acetate
Acetate is not an inert ion in cell culture; it is a key metabolite that can be actively utilized by cells.[12] Mammalian cells can take up acetate and convert it into acetyl-CoA by the enzyme acetyl-CoA synthetase (ACSS).[13] This acetyl-CoA can then enter central carbon metabolism to be used for energy production via the TCA cycle or for the synthesis of fatty acids and cholesterol.[14]
The implications of using Lys-Leu acetate are twofold:
-
Nutritional Support: The acetate counter-ion can serve as an additional energy and carbon source for the cells. This could be beneficial in metabolically demanding processes or in nutrient-depleted conditions.
-
Metabolic Perturbation: The introduction of an exogenous source of acetate can alter the cells' metabolic state. This could be a confounding factor in studies focused on cellular metabolism, signaling pathways sensitive to metabolic shifts, or when comparing results with experiments using the hydrochloride form.
The Physiological Importance of Chloride
Chloride is the most abundant anion in the extracellular fluid and plays a critical role in a multitude of physiological processes, including:
-
Cell Volume Regulation: Chloride channels are key players in maintaining osmotic balance and regulating cell volume.
-
Ion Homeostasis and Membrane Potential: The movement of chloride ions is essential for maintaining the electrochemical gradients across the cell membrane.
-
pH Regulation: Chloride transporters are involved in intracellular and extracellular pH regulation.
While basal cell culture media contain a significant concentration of chloride ions, the addition of Lys-Leu hydrochloride will contribute to the total chloride concentration.[15] For most standard cell culture applications, this slight increase is unlikely to have a significant impact. However, in sensitive systems such as neuronal cultures or studies on ion channel physiology, the altered chloride concentration could be a relevant variable.
Experimental Design for Comparative Analysis
To empirically determine the optimal salt form for a specific cell line and experimental context, a head-to-head comparison is recommended. Below are detailed protocols for evaluating the effects of Lys-Leu acetate and Lys-Leu hydrochloride on key cell culture parameters.
Experimental Workflow Overview
Caption: Workflow for comparing the effects of Lys-Leu salt forms.
Protocol: Cell Viability Assessment (MTT Assay)
This protocol is designed to assess the impact of the two salt forms on cell metabolic activity, which is often used as a proxy for cell viability.[16][17][18]
Materials:
-
Lys-Leu acetate and Lys-Leu hydrochloride
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment Preparation: Prepare a series of dilutions (e.g., 0.1, 1, 10, 100, 1000 µM) of the pH-adjusted, sterile-filtered Lys-Leu acetate and Lys-Leu hydrochloride stock solutions in complete medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared treatment solutions to the respective wells. Include wells with medium only (untreated control) and a vehicle control if applicable.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control and plot the percentage of cell viability against the peptide concentration.
Protocol: Peptide Stability Assessment
This protocol allows for a comparison of the stability of the two Lys-Leu salt forms in cell culture medium over time.[19][20]
Materials:
-
Lys-Leu acetate and Lys-Leu hydrochloride
-
Complete cell culture medium (serum-free and serum-containing)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (ACN) and Trifluoroacetic acid (TFA) for mobile phases
-
Centrifugal filters (e.g., 3 kDa MWCO)
Procedure:
-
Sample Preparation: Prepare solutions of Lys-Leu acetate and Lys-Leu hydrochloride at a final concentration of 1 mg/mL in both serum-free and serum-containing cell culture medium.
-
Incubation: Incubate the solutions at 37°C.
-
Time Points: At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each solution.
-
Protein Precipitation (for serum-containing medium): To the aliquots from serum-containing medium, add an equal volume of cold ACN, vortex, and centrifuge to precipitate proteins. Collect the supernatant. For serum-free samples, this step can be omitted.
-
Filtration: Filter the samples through a 3 kDa MWCO centrifugal filter to remove any remaining large molecules.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. The mobile phases can be A) 0.1% TFA in water and B) 0.1% TFA in ACN. Use a gradient to elute the peptide.
-
Data Analysis: Quantify the peak area of the intact Lys-Leu peptide at each time point. Plot the percentage of remaining peptide against time to determine the degradation kinetics and half-life of each salt form.
Summary and Recommendations
The choice between Lys-Leu acetate and Lys-Leu hydrochloride is not merely a matter of chemical equivalence but a critical experimental variable. This guide provides the foundational knowledge and practical protocols to navigate this decision.
Caption: Decision matrix for selecting the appropriate Lys-Leu salt form.
Key Recommendations:
-
For General Cell Culture: Lys-Leu acetate is often a suitable choice, with acetate being a common and generally well-tolerated counter-ion in biological systems.[21]
-
For Metabolic Studies: Lys-Leu hydrochloride is the preferred option to avoid the confounding metabolic effects of acetate.
-
For Sensitive Cell Types: It is highly recommended to perform a comparative cytotoxicity and proliferation assay as described above to determine the optimal salt form for your specific cell line.
-
Consistency is Key: Whichever salt form is chosen, it is crucial to use it consistently throughout a series of experiments to ensure data reproducibility.
-
Report the Salt Form: In publications and reports, always specify the salt form of the peptide used to allow for accurate interpretation and replication of the work by other researchers.
By carefully considering the information and protocols presented in this guide, researchers can optimize their cell culture conditions, minimize experimental variability, and enhance the scientific integrity of their findings.
References
- Schvartzman, J. M., et al. (2018). Acetate is a major nutrient that supports acetyl-coenzyme A (Ac-CoA)
- Khavinson, V. K., et al. (2019). Effect of synthesized dipeptide L-Leu-Lys on cell proliferation and apoptosis in organotypic tissue culture from rat spleen.
- BenchChem. (2025). A Comparative Guide to TFA and HCl Salts in Peptide Research and Development.
- Comerford, S. A., et al. (2014). Acetate and the related metabolism of acetyl-CoA confers numerous metabolic functions, including energy production, lipid synthesis and protein acetylation. Trends in Cell Biology, 24(11), 643-650.
- Böttger, R., et al. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields.
- Lee, S. H., et al. (2023). Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans. Food Science & Nutrition, 11(5), 2636-2645.
- Sikora, K., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. Pharmaceuticals, 13(12), 442.
- Liu, X., et al. (2018). Acetate Production from Glucose and Coupling to Mitochondrial Metabolism in Mammals. Cell, 175(2), 502-513.e13.
- MDPI. (2021). Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. International Journal of Molecular Sciences, 22(16), 8893.
- BenchChem. (2025).
- Kelly, C., et al. (2024). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Journal of Peptide Science, e3524.
- Mashimo, T., et al. (2014). Acetate is a major metabolic fuel for fatty acid synthesis in the brain. Journal of Neuroscience, 34(43), 14289-14298.
- Locasale, J. W. (2018). Acetate Production from Glucose and Coupling to Mitochondrial Metabolism in Mammals. Cell, 175(2), 502-513.e13.
- Sigma-Aldrich.
- ACS Publications. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Ataman Kimya. L-LYSINE HYDROCHLORIDE (HCL).
- ChemicalBook. L-Lysine hydrochloride.
- ResearchGate. (2021).
- ResearchGate. (2014).
- PubChem.
- BenchChem. (2025). Counter-ions in Peptides best Impact on research.
- AmbioPharm. Which salt form should I choose for my peptide?.
- Google Patents. US9243224B2 - Cell culture medium.
- PubChem. Lysine hydrochloride, D-.
- PubMed. (2005). A Leu-Lys-rich antimicrobial peptide: activity and mechanism. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1717(1), 39-50.
- PubChem.
- PubMed. (2014). Cell selectivity and anti-inflammatory activity of a Leu/Lys-rich alpha-helical model antimicrobial peptide and its diastereomeric peptides. Journal of Peptide Science, 20(9), 719-728.
- BenchChem. (2025). An In-depth Technical Guide on the Biological Activity of H-Lys-Lys-Pro-Tyr-Ile-Leu.
- Fisher Scientific. (2008).
- Ataman Kimya.
- MedchemExpress. Leu-Leu-OH (L-Leucyl-L-leucine).
- BioCat GmbH. Peptide Synthesis Frequently Asked Questions.
- ChemicalBook.
- Google Patents. US20110262965A1 - Cell culture medium comprising small peptides.
- Evonik Health Care. (2021). Optimizing the stability and solubility of cell culture media ingredients.
- Biology LibreTexts. (2025). 6.1: Principles of Mammalian Cell Culture.
- Sigma-Aldrich.
- Google Patents. ES2901134T3 - Culture medium comprising oligopeptides.
- PubMed Central. (2019). Strategies for Improving Peptide Stability and Delivery. Molecules, 24(19), 3585.
- PubMed. (2008). The functioning of mammalian ClC-2 chloride channel in Saccharomyces cerevisiae cells requires an increased level of Kha1p. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1783(11), 2169-2180.
- MedchemExpress. Peptide Solubility and Storage Guidelines.
- PubMed Central. (2002). Functional characterization of recombinant human ClC-4 chloride channels in cultured mammalian cells. The Journal of Physiology, 541(3), 695-706.
Sources
- 1. US20110262965A1 - Cell culture medium comprising small peptides - Google Patents [patents.google.com]
- 2. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 3. appliedcellbiology.com [appliedcellbiology.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. genscript.com [genscript.com]
- 6. Counter-ions in Peptides best Impact on research [peptideminds.com]
- 7. biocat.com [biocat.com]
- 8. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-Lysine acetate | 57282-49-2 [chemicalbook.com]
- 11. L-Lysine hydrochloride | 657-27-2 [chemicalbook.com]
- 12. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The metabolic fate of acetate in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sci-Hub. Acetate Production from Glucose and Coupling to Mitochondrial Metabolism in Mammals / Cell, 2018 [sci-hub.box]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
A Comparative Analysis of the Biological Activity of Lys-Leu Dipeptide Versus Its Constituent Free Amino Acids
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Beyond the Building Blocks
In the realm of biological molecules, amino acids are universally recognized as the fundamental units of proteins. However, their roles extend far beyond this structural function. When two amino acids are linked by a peptide bond, they form a dipeptide, a molecule that can exhibit unique biological properties distinct from its individual constituents. This guide provides an in-depth comparison of the biological activities of the dipeptide Lys-Leu against its free amino acid components, L-lysine and L-leucine.
While L-lysine is an essential amino acid crucial for protein synthesis, calcium absorption, and the production of hormones and enzymes, and L-leucine is a key branched-chain amino acid (BCAA) that stimulates muscle protein synthesis, their combination into a dipeptide entity—either as Lysyl-Leucine (Lys-Leu) or Leucyl-Lysine (Leu-Lys)—unlocks a new spectrum of bioactivities. We will explore the causal mechanisms behind their differential absorption, metabolism, and functional effects, supported by experimental data, to provide a clear perspective for researchers in nutraceuticals, functional foods, and drug development.
Part 1: Cellular Uptake and Metabolic Fate - A Tale of Two Pathways
A primary advantage of dipeptides over free amino acids lies in their distinct and often more efficient mechanism of intestinal absorption. While free amino acids are absorbed through a variety of sodium-dependent and sodium-independent carrier systems, which can compete with each other, di- and tripeptides are primarily transported by the high-capacity, low-specificity Peptide Transporter 1 (PepT1).
This difference in transport has significant implications:
-
Reduced Competition: The PepT1 pathway avoids the competition for transporters that can occur among free amino acids, potentially leading to a more rapid and efficient uptake of amino acid residues from dipeptides compared to an equivalent mixture of free amino acids.[1][2]
-
Energy Dependence: Peptide uptake via PepT1 is an active transport process coupled to a proton gradient, suggesting it is energy-dependent.[1]
-
Intracellular Fate: Once inside the enterocytes, dipeptides are rapidly hydrolyzed by cytosolic peptidases into their constituent amino acids, L-lysine and L-leucine.[1][3] These amino acids then join the intracellular pool to be used for local protein synthesis or transported into the bloodstream.[3][4]
The diagram below illustrates the parallel, yet distinct, absorption pathways for free amino acids and dipeptides.
Caption: Experimental workflow for the DPPH radical-scavenging assay.
Protocol 2: Cellular Uptake in Caco-2 Cells
The Caco-2 cell line, which differentiates into a monolayer of polarized intestinal epithelial cells, is the gold standard for studying intestinal drug and nutrient absorption, including that of peptides and amino acids.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for full differentiation and formation of tight junctions.
-
-
Transport Buffer Preparation:
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 6.0 for the apical (AP) side (to mimic the acidic microclimate of the gut) and pH 7.4 for the basolateral (BL) side.
-
-
Uptake Experiment:
-
Wash the Caco-2 monolayers with transport buffer.
-
Add the test compounds (e.g., Lys-Leu dipeptide and an equimolar mixture of free L-lysine and L-leucine) to the AP chamber.
-
At predetermined time intervals (e.g., 15, 30, 60, 120 minutes), collect samples from the BL chamber.
-
To measure intracellular accumulation, at the end of the experiment, wash the cells thoroughly and lyse them to release intracellular contents.
-
-
Quantification:
-
Analyze the concentration of the dipeptide and/or free amino acids in the BL and cell lysate samples using a suitable analytical method, such as LC-MS/MS. [5]5. Analysis:
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
-
Compare the transport rates and intracellular concentrations between the dipeptide and the free amino acid mixture.
-
Conclusion: The Dipeptide Advantage
The experimental evidence strongly indicates that the Lys-Leu dipeptide is not merely a sum of its parts. Its distinct biological profile offers significant advantages over a simple mixture of free L-lysine and L-leucine.
-
Superior Bioavailability: The Lys-Leu dipeptide utilizes the high-capacity PepT1 transport system, potentially leading to more efficient absorption and bypassing the competitive inhibition that can limit the uptake of free amino acids. [1][2]2. Novel Bioactivities: The peptide bond confers unique properties, resulting in potent antioxidant, antiglycation, and anti-aging activities that are significantly more pronounced than in the individual amino acids. [6][7][8][9]The specific sequence (e.g., Leu-Lys vs. Lys-Leu) is a critical determinant of the magnitude of these effects.
-
Enhanced Nutritional Efficiency: In nutritional contexts, the dipeptide form can lead to more efficient feed and protein utilization compared to crystalline amino acids. [10] For researchers and developers, these findings highlight the potential of Lys-Leu dipeptides as high-value functional ingredients in nutraceuticals aimed at promoting healthy aging, as well as lead structures for developing novel therapeutic agents, such as antimicrobials. The choice between using a dipeptide or its constituent free amino acids should be guided by the specific biological outcome desired, with a clear understanding that the dipeptide form offers a unique and often superior functional profile.
References
-
Miyamoto, T., et al. (2023). Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans. ProQuest. [Link]
-
Miyamoto, T., et al. (2023). Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans. ResearchGate. [Link]
-
Miyamoto, T., et al. (2023). Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans. PMC - NIH. [Link]
-
Jain, K., et al. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. PMC - NIH. [Link]
-
Miyamoto, T., et al. (2023). Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans. PubMed. [Link]
-
Matthews, D. M., et al. (1971). Mechanisms of Dipeptide Uptake by Rat Small Intestine in Vitro. Portland Press. [Link]
-
Lee, D. G., et al. (2004). A Leu-Lys-rich antimicrobial peptide: activity and mechanism. PubMed. [Link]
-
Han, H., et al. (1998). Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. PubMed. [Link]
-
Lisle, R. C., et al. (1979). Kinetics of Uptake of An Amino Acid and a Dipeptide into Hamster Jejunum and Ileum: The Effect of Semistarvation and Starvation. Clinical Science. [Link]
-
Zhang, Y., et al. (2020). Effects of lysine and leucine in free and different dipeptide forms on the growth, amino acid profile and transcription of intestinal peptide, and amino acid transporters in turbot (Scophthalmus maximus). PubMed. [Link]
-
Zhang, Y., et al. (2020). Effects of lysine and leucine in free and different dipeptide forms on the growth, amino acid profile and transcription of intestinal peptide, and amino acid transporters in turbot (Scophthalmus maximus). ResearchGate. [Link]
-
Silk, D. B., et al. (1976). Use of a peptide rather than free amino acid nitrogen source in chemically defined "elemental" diets. PubMed. [Link]
-
Park, Y., et al. (2010). Candidacidal mechanism of a Leu/Lys-rich α-helical amphipathic model antimicrobial peptide and its diastereomer composed of D,L-amino acids. PubMed. [Link]
-
He, Z., et al. (2022). Enhancement of Antioxidant Activity, Stability, and Structure of Heme-Peptides by L-Lysine. MDPI. [Link]
-
Park, Y., et al. (2008). Cell selectivity and anti-inflammatory activity of a Leu/Lys-rich alpha-helical model antimicrobial peptide and its diastereomeric peptides. PubMed. [Link]
-
Tan, B., et al. (2022). Effects of Lysine–Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets. Frontiers. [Link]
-
Tan, B., et al. (2022). Effects of Lysine–Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets. PMC - PubMed Central. [Link]
-
Park, Y., et al. (2007). Antimicrobial and anti-inflammatory activities of a Leu/Lys-rich antimicrobial peptide with Phe-peptoid residues. PubMed. [Link]
-
Fonteh, A. N., et al. (2007). Free amino acid and dipeptide changes in the body fluids from Alzheimer's disease subjects. Semantic Scholar. [Link]
-
Gardner, M. L. (1988). Uptake and fate of absorbed amino acids and peptides in the mammalian intestine. The American Journal of Clinical Nutrition. [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. Use of a peptide rather than free amino acid nitrogen source in chemically defined "elemental" diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uptake and fate of absorbed amino acids and peptides in the mammalian intestine. | Semantic Scholar [semanticscholar.org]
- 5. Free amino acid and dipeptide changes in the body fluids from Alzheimer’s disease subjects | Semantic Scholar [semanticscholar.org]
- 6. Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of lysine and leucine in free and different dipeptide forms on the growth, amino acid profile and transcription of intestinal peptide, and amino acid transporters in turbot (Scophthalmus maximus) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Efficacy of Lys-Leu Acetate vs. Other Dipeptide Salts
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Sequence – Why the Salt Form Matters
In the realm of peptide therapeutics, the amino acid sequence is rightfully viewed as the primary determinant of biological function. The specific arrangement of residues dictates target affinity, intrinsic activity, and metabolic profile. However, a critical, and often underestimated, factor in translating this intrinsic potential into tangible biological efficacy is the choice of the peptide's salt form. Peptides, by virtue of their free N-termini and basic or acidic side chains, are typically isolated and formulated as salts. The counterion paired with the peptide can profoundly influence its physicochemical properties, including solubility, stability, and even its behavior in biological assays.[1][2][3]
This guide provides an in-depth comparison of Lys-Leu (Lysine-Leucine) acetate, a dipeptide salt with significant therapeutic interest, against other dipeptide salts. We will move beyond a simple list of features, instead explaining the causal relationships between the salt form, physicochemical properties, cellular uptake, and specific biological activities. Our analysis is grounded in established experimental data and provides detailed protocols for researchers to validate these principles in their own work. The central thesis is that while the Lys-Leu sequence provides the inherent biological blueprint, the acetate counterion is a key enabler of its effective formulation, delivery, and ultimate performance.
Section 1: The Foundation - Physicochemical Properties and the Role of the Counterion
The journey from a synthesized peptide to a biologically active agent begins with its fundamental properties. The counterion—be it acetate, hydrochloride (HCl), or trifluoroacetate (TFA)—is not merely an inert passenger. It directly impacts the peptide's solid-state characteristics and stability in solution.
Causality Behind Salt Selection:
-
Trifluoroacetate (TFA): TFA is a common counterion in early research as it is a byproduct of the standard solid-phase peptide synthesis (SPPS) and reverse-phase HPLC purification process.[1] However, residual TFA can interfere with biological assays, alter peptide secondary structure, and raises toxicity concerns for clinical development.[2][4]
-
Hydrochloride (HCl): An HCl salt is a common alternative, often favored for its ability to improve the stability of peptides containing free sulfhydryl groups against oxidation.[1] It is widely accepted by regulatory agencies.[3][4]
-
Acetate: Acetate is arguably the most preferred salt form for therapeutic peptide development.[1] It is biologically compatible and generally results in a more stable, less "fluffy" lyophilized cake, which is advantageous for handling and formulation.[1] For peptides like Lys-Leu, which possess a basic lysine residue, the acetate counterion forms a stable salt that balances solubility and stability.
| Property | Acetate Salt | Hydrochloride (HCl) Salt | Trifluoroacetate (TFA) Salt |
| Regulatory Acceptance | High; preferred for clinical and therapeutic use.[3][4][5] | High; widely used in marketed therapeutics.[3][4][5] | Low for clinical use; potential toxicity concerns.[2][4] |
| Biological Assay Impact | Minimal; biologically compatible. | Generally low, but can alter pH of unbuffered solutions. | Can interfere with cell-based assays and IR spectroscopy.[2][4] |
| Lyophilized Product | Typically results in a good, dense cake.[1] | Variable. | Often results in a "fluffy," difficult-to-handle solid.[1] |
| Solubility | Generally provides good aqueous solubility. | Good aqueous solubility. | Excellent solubility, but may alter peptide conformation.[4] |
| Stability | Generally enhances stability. | Can offer superior stability for oxidation-prone peptides.[1] | Can influence secondary structure and aggregation propensity.[6] |
Experimental Protocol: Comparative Serum Stability Assay
A primary hurdle for any therapeutic peptide is its stability in biological fluids. Proteases in serum can rapidly degrade peptides, diminishing their bioavailability. This protocol allows for a direct comparison of the stability of different peptide salts.
Principle: The peptide is incubated in serum over time. At specific intervals, an aliquot is taken, and the serum proteins are precipitated. The amount of intact peptide remaining in the supernatant is then quantified by High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology:
-
Preparation:
-
Prepare stock solutions (e.g., 1 mg/mL) of Lys-Leu acetate, Lys-Leu HCl, and a control peptide (e.g., a known unstable peptide) in nuclease-free water.
-
Thaw human or mouse serum on ice. Centrifuge at 12,000 x g for 5 minutes to pellet any cryoprecipitates. Use the clear supernatant for the assay.
-
-
Incubation:
-
In separate microcentrifuge tubes, mix the peptide stock solution with the prepared serum to a final peptide concentration of ~30-50 µmol/L.
-
Incubate the tubes in a thermomixer at 37°C with gentle agitation (e.g., 750 rpm).[7]
-
-
Sampling and Precipitation:
-
At time points 0, 15, 30, 60, 120, and 240 minutes, withdraw a 40 µL aliquot from each tube.
-
Immediately add the aliquot to a new tube containing a protein precipitation agent. A common choice is 120 µL of a 1:1 (v/v) mixture of acetonitrile and methanol. Avoid strong acids like trichloroacetic acid (TCA) which can cause loss of certain peptides.[8]
-
Vortex vigorously for 30 seconds and incubate on ice for 10-15 minutes to allow for complete protein precipitation.
-
-
Analysis:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the samples by RP-HPLC, detecting the peptide at an absorbance of 214 nm.
-
Calculate the percentage of peptide remaining at each time point by comparing the peak area to the peak area at time point zero.[7]
-
Plot the percentage of remaining peptide versus time to determine the half-life (t½) for each peptide salt.
-
Self-Validation: The inclusion of a known unstable peptide serves as a positive control for degradation, ensuring the proteases in the serum are active. The T=0 sample serves as the baseline (100%) for each specific peptide, controlling for any initial differences in sample preparation.
Section 2: Cellular Uptake and Bioavailability - Crossing the Barrier
For orally administered dipeptides, biological efficacy is contingent upon their ability to cross the intestinal epithelium. This process is not merely passive diffusion; it is predominantly mediated by specific transporters.
Mechanism of Dipeptide Absorption: The primary gateway for di- and tripeptide absorption in the small intestine is the Peptide Transporter 1 (PEPT1) .[4] PEPT1 is a low-affinity, high-capacity, proton-coupled transporter that moves small peptides from the intestinal lumen into the enterocytes.[4] The structural features of Lys-Leu—specifically its small size and charged residues—make it an ideal substrate for PEPT1. The efficiency of this transport is a major determinant of oral bioavailability.
Diagram: PEPT1-Mediated Dipeptide Uptake
Caption: PEPT1 cotransports protons (H+) and dipeptides like Lys-Leu across the apical membrane.
Experimental Protocol: In Vitro Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, is the gold standard for in vitro prediction of intestinal drug absorption.[9][10] When cultured for ~21 days, these cells differentiate to form a polarized monolayer with tight junctions and microvilli, mimicking the intestinal barrier and expressing key transporters like PEPT1.[9]
Principle: The rate of transport of a peptide from the apical (lumen side) to the basolateral (blood side) chamber across the Caco-2 monolayer is measured. This provides an apparent permeability coefficient (Papp), which correlates with in vivo oral absorption.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto semipermeable membrane inserts (e.g., Transwell™ plates).
-
Culture for 20-22 days to allow for full differentiation and monolayer formation.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. A high TEER value confirms the integrity of the tight junctions.
-
Alternatively, perform a Lucifer Yellow permeability test. High rejection of this fluorescent marker indicates a tight monolayer.
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Carefully wash the monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Add the test compound (e.g., 10 µM Lys-Leu acetate) dissolved in transport buffer to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace the volume with fresh buffer.
-
-
Analysis:
-
Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of peptide appearance in the receiver chamber).
-
A is the surface area of the membrane insert.
-
C₀ is the initial concentration in the donor chamber.
-
-
-
-
Data Interpretation:
-
Compare the Papp value of Lys-Leu acetate to other dipeptide salts and to control compounds with known permeability (e.g., Atenolol for low permeability, Antipyrine for high permeability).[10] A higher Papp value suggests better potential for oral absorption.
-
Self-Validation: Running well-characterized control compounds (high and low permeability) in parallel validates the performance of the Caco-2 monolayers for each specific experiment. Assessing transport in the reverse direction (B to A) can also be performed to calculate an efflux ratio, identifying if the peptide is actively pumped out of the cells.[10]
Section 3: Biological Efficacy Case Study - Antioxidant Activity
Beyond its physical transport, the biological efficacy of Lys-Leu is defined by its molecular actions. A well-documented activity of dipeptides containing Lysine and Leucine is their ability to combat oxidative and glycative stress.
Mechanism of Antioxidant Action: The antioxidant capacity of Lys-Leu stems from its constituent amino acids. The free amino groups of Lysine can act as hydrogen donors to neutralize free radicals. The hydrophobic Leucine residue may facilitate interaction with lipid-rich cellular structures, protecting them from peroxidation. A study using C. elegans demonstrated that both Leu-Lys (LK) and Lys-Leu (KL) possess significant antioxidant and antiglycation activities, with LK showing a superior effect in extending lifespan and reducing reactive oxygen species (ROS).[11] This highlights that even the sequence of the dipeptide can fine-tune its efficacy.
| Dipeptide | Mean Lifespan Extension in C. elegans | Superoxide Radical Scavenging Activity | Advanced Glycation End-product (AGE) Inhibition |
| Leu-Lys (LK) | +20.9% | Higher than KL | Significant |
| Lys-Leu (KL) | +11.7% | Significant | Significant |
| Data synthesized from Yokoyama et al., 2023.[11] |
Experimental Protocol: DPPH Radical Scavenging Assay
This is a rapid and reliable colorimetric assay to measure the in vitro antioxidant capacity of a compound.
Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep purple color with an absorption maximum around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing the absorbance to decrease. The degree of discoloration is proportional to the antioxidant's scavenging ability.[12]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM). The solution should be freshly made and protected from light.
-
Prepare a series of dilutions of your test compounds (e.g., Lys-Leu acetate, Gly-Gly, etc.) and a positive control (e.g., Ascorbic Acid or Trolox) in the same solvent.
-
-
Assay Procedure (96-well plate format):
-
Measurement:
-
Read the absorbance of each well at 517 nm using a microplate reader.
-
A blank well should contain only the solvent to zero the reader. A control well contains the solvent plus the DPPH solution (no antioxidant).
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity for each concentration using the formula:
-
Scavenging Activity (%) = [(A_control – A_sample) / A_control] * 100 [12]
-
-
Plot the scavenging percentage against the concentration of each peptide.
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) for each compound. A lower IC₅₀ value indicates a higher antioxidant potency.
-
Self-Validation: The use of a well-known antioxidant like Ascorbic Acid as a positive control validates the assay's responsiveness. The control wells (DPPH + solvent) establish the baseline absorbance for a 0% scavenging reaction.
Section 4: Broader Therapeutic Potential - Antimicrobial Efficacy
The unique combination of a cationic residue (Lysine) and a hydrophobic residue (Leucine) positions Lys-Leu and related peptides as promising antimicrobial agents.
Mechanism of Antimicrobial Action: The primary mechanism for many cationic antimicrobial peptides is the disruption of the bacterial cell membrane.[15] The positively charged lysine residue initiates electrostatic interactions with the negatively charged components of the bacterial membrane (like lipopolysaccharides or teichoic acids). The hydrophobic leucine residue then facilitates the insertion of the peptide into the lipid bilayer, leading to pore formation, membrane depolarization, and ultimately, cell death.
Diagram: Proposed Antimicrobial Mechanism
Caption: Cationic peptides disrupt bacterial membranes via attraction, insertion, and lysis.
Conclusion
The biological efficacy of a dipeptide is a multifaceted property, determined by a hierarchy of factors. At the most fundamental level, the amino acid sequence—in this case, Lys-Leu—confers the intrinsic potential for specific biological activities such as antioxidant and antimicrobial effects. However, for this potential to be realized in a therapeutic or research context, the peptide must be stable, soluble, and capable of reaching its target.
This is where the critical role of the salt form becomes evident. The selection of acetate as the counterion for Lys-Leu is a strategic choice rooted in pharmaceutical science. It provides a biologically compatible salt that generally ensures good stability, facilitates optimal handling and formulation, and avoids the potential artifacts and toxicity concerns associated with other counterions like TFA.[1][3][4] While another salt like HCl may be suitable, acetate is often preferred for its favorable lyophilization properties and established safety profile.
Ultimately, researchers and drug developers must recognize that the final product is not just the peptide sequence, but the peptide salt. The experimental protocols provided herein offer a robust framework for objectively comparing different salt forms and dipeptide candidates. By systematically evaluating stability, permeability, and bioactivity, scientists can make informed decisions, ensuring that the chosen formulation gives the active dipeptide sequence the best possible chance to exert its full biological effect.
References
-
Al-Salami, H., Butt, G., & Tucker, I. (2022). Antibacterial and Antibiofilm Properties of Self-Assembled Dipeptide Nanotubes. International Journal of Molecular Sciences, 24(1), 328. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Creative Bioarray. Retrieved from [Link]
-
Han, X., et al. (2023). Purification, Identification and Evaluation of Antioxidant Peptides from Pea Protein Hydrolysates. Molecules, 28(7), 2933. Retrieved from [Link]
-
AmbioPharm. (n.d.). Which salt form should I choose for my peptide? AmbioPharm. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant activity of the dipeptides. ResearchGate. Retrieved from [Link]
-
European Commission Joint Research Centre. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Retrieved from [Link]
-
GenScript. (2019, July 18). Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript. Retrieved from [Link]
-
Zheng, L., et al. (2021). Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides. Foods, 10(12), 3047. Retrieved from [Link]
-
Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. Retrieved from [Link]
-
Knappe, D., et al. (2016). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 11(4), e0153413. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative Structure-activity Relationship Study on Antioxidant Dipeptides. ResearchGate. Retrieved from [Link]
-
Haym, I., et al. (2019). Discovery of Next-Generation Antimicrobials through Bacterial Self-Screening of Surface-Displayed Peptide Libraries. Cell Reports, 26(13), 3726-3736.e6. Retrieved from [Link]
-
Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. Retrieved from [Link]
-
SpringerLink. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Caco-2 Permeability Assay. Concept Life Sciences. Retrieved from [Link]
-
Saiga, A., Tanabe, S., & Nishimura, T. (2003). The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. Molecules, 8(5), 439-447. Retrieved from [Link]
-
Zhang, Y., & Schmit, J. D. (2014). Salt Effects on Surface Tethered Peptides in Solution. Biophysical Journal, 106(2), 438-447. Retrieved from [Link]
-
Yokoyama, S., et al. (2023). Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans. Food Science & Nutrition, 11(2), 1045-1054. Retrieved from [Link]
-
Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. Retrieved from [Link]
-
Wisdomlib. (n.d.). Physiochemical assessment of pharmaceutical salt forms. Wisdomlib. Retrieved from [Link]
-
ResearchGate. (n.d.). Serum-stability of tested peptides. ResearchGate. Retrieved from [Link]
-
Özyürek, M., et al. (2011). DPPH Radical Scavenging Assay. Molecules, 16(1), 218-249. Retrieved from [Link]
-
YouTube. (2025, January 18). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. YouTube. Retrieved from [Link]
-
Preprints.org. (2024, August 6). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. Preprints.org. Retrieved from [Link]
-
Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618-3625. Retrieved from [Link]
-
de Souza, C. M., et al. (2023). Evaluating the Antimicrobial Efficacy of a Designed Synthetic Peptide against Pathogenic Bacteria. Journal of Microbiology and Biotechnology, 33(10), 1335-1345. Retrieved from [Link]
-
Journal of Microbiology and Biotechnology. (n.d.). Evaluating the Antimicrobial Efficacy of a Designed Synthetic Peptide against Pathogenic Bacteria. Journal of Microbiology and Biotechnology. Retrieved from [Link]
-
ResearchGate. (n.d.). Physico-chemical properties of synthesized dipeptides. ResearchGate. Retrieved from [Link]
-
Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides. Methods in Molecular Biology, 494, 177-186. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of Peptide Libraries for Identification and Optimization of Novel Antimicrobial Peptides. ResearchGate. Retrieved from [Link]
-
Gazit, E. (2014). The Physical Properties of Supramolecular Peptide Assemblies: From Building Block Association to Technological Applications. Chemical Society Reviews, 43(18), 6432-6440. Retrieved from [Link]
-
Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]
-
Frokjaer, S., & Otzen, D. E. (2005). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Pharmaceutical Sciences, 94(8), 1629-1644. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of peptides. ResearchGate. Retrieved from [Link]
-
Phongthai, S., et al. (2018). Physicochemical characteristics and antioxidant stability of spray-dried soy peptide fractions. Journal of Food Science and Technology, 55(4), 1391-1400. Retrieved from [Link]
Sources
- 1. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 2. genscript.com [genscript.com]
- 3. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Dipeptide Extract Modulates the Oxi-Antioxidant Response to Intense Physical Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 13. Purification, Identification and Evaluation of Antioxidant Peptides from Pea Protein Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DPPH Radical Scavenging Assay [mdpi.com]
- 15. Evaluating the Antimicrobial Efficacy of a Designed Synthetic Peptide against Pathogenic Bacteria [jmb.or.kr]
A Comparative Guide to the In Vivo Stability of Lys-Leu Acetate Salt Versus Its Free Form
For researchers, scientists, and drug development professionals, the journey of a therapeutic peptide from the bench to the clinic is fraught with challenges, paramount among them being in vivo stability. The inherent susceptibility of peptides to degradation by proteases and peptidases in the body often results in a short half-life, limiting their therapeutic efficacy.[1][2] This guide provides a detailed comparison of the in vivo stability of the dipeptide Lys-Leu as an acetate salt versus its free form, drawing upon established principles of peptide chemistry and pharmacology to offer field-proven insights. While direct comparative in vivo studies on Lys-Leu acetate salt and its free form are not extensively documented in publicly available literature, this guide will synthesize existing knowledge to provide a robust framework for understanding their likely differential stability.
The Critical Role of Formulation: Why Salt Forms Matter
The formulation of a peptide therapeutic is not a mere afterthought; it is a critical determinant of its stability, solubility, and ultimately, its in vivo performance.[3][4] Most peptides, particularly those with free amino groups like the N-terminus or the side chains of lysine (Lys), arginine (Arg), and histidine (His), readily form salts.[3] In early research and development, peptides are often used as trifluoroacetate (TFA) salts, a byproduct of the solid-phase peptide synthesis and purification process.[3] However, for later-stage development and clinical applications, acetate salts are frequently the preferred choice.[3]
The selection of a salt form can significantly impact a peptide's physicochemical properties:
-
Lyophilization and Physical Form: Acetate salts often yield a more favorable lyophilized cake, which is easier to handle and reconstitute compared to the often "fluffy" and difficult-to-manage nature of some TFA salts.[3]
-
Solubility: The choice of counterion can influence the peptide's solubility, a crucial factor for formulation and bioavailability.[3]
-
Secondary Structure and Aggregation: Anions have been shown to affect the secondary structure of peptides, with some inducing or suppressing helical structures. This can also impact the propensity for fibril formation, as seen with amyloid-beta-protein.[3]
-
Immunogenicity: While several FDA-approved drugs exist as TFA salts without reported issues, there is a lingering concern about the potential for TFA salts to induce undesirable immune responses during clinical trials.[3]
Given these considerations, beginning with an acetate salt form early in development can prevent the need for a costly and time-consuming switch later on.[3]
In Vivo Stability: A Tale of Two Forms
The in vivo fate of a dipeptide like Lys-Leu is primarily dictated by its susceptibility to enzymatic degradation. The gastrointestinal tract, blood plasma, liver, and kidneys are all rich in peptidases and proteases that can rapidly cleave peptide bonds.[5][6][7]
The Free Form of Lys-Leu
When administered in its free, zwitterionic form, the Lys-Leu dipeptide is subject to several degradation pathways:
-
Gastrointestinal Digestion: If administered orally, the free dipeptide would face the harsh acidic environment of the stomach and the array of proteases in the small intestine, such as dipeptidases located on the brush border of intestinal cells.[8] While some dipeptides can be absorbed intact via the peptide transporter 1 (PepT1), a significant portion is likely to be hydrolyzed into its constituent amino acids, lysine and leucine, before reaching systemic circulation.[9]
-
Plasma Peptidases: Upon entering the bloodstream, the dipeptide is exposed to a variety of exopeptidases and endopeptidases that can cleave the peptide bond.[10][11] The half-life of many unmodified peptides in plasma can be as short as a few minutes.[5][12]
-
Renal Clearance and Metabolism: Peptides are generally filtered by the kidneys, where they can be further metabolized by proteolysis in the proximal tubule.[1][6]
The Acetate Salt of Lys-Leu
The formation of an acetate salt with the free amino groups of Lys-Leu is unlikely to directly shield the peptide bond from enzymatic cleavage. However, the salt form can indirectly influence in vivo stability through several mechanisms:
-
Enhanced Solubility and Formulation: The improved solubility and stability in solution of the acetate salt can lead to more consistent and predictable absorption from the administration site, particularly for parenteral routes. This can influence the initial concentration of the intact dipeptide that reaches the systemic circulation.
-
Alteration of Physicochemical Properties: While subtle, the presence of the acetate counterion can alter the overall charge distribution and hydrodynamic radius of the dipeptide. This could potentially influence its interaction with the active sites of degrading enzymes, although this effect is likely to be minor for a small dipeptide. More significantly, for larger peptides, salt-induced changes in conformation can have a substantial impact on stability.[13][14]
-
Buffering Effect: In a localized environment, the acetate salt can provide some buffering capacity, which might offer a degree of protection against pH-dependent degradation, although this is less of a factor in the highly buffered environment of the blood.
The following table summarizes the key points of comparison:
| Feature | Lys-Leu (Free Form) | Lys-Leu (Acetate Salt) |
| Physical Form | Potentially less stable solid form | Generally a more stable and handleable lyophilized cake[3] |
| Solubility | Variable, dependent on pH | Generally enhanced water solubility |
| Susceptibility to Peptidases | High | High (peptide bond is still exposed) |
| Oral Bioavailability | Likely low due to extensive hydrolysis[5][8] | Likely low, but improved formulation may slightly enhance absorption |
| Parenteral Administration | Prone to rapid degradation in plasma[10][12] | Prone to rapid degradation, but formulation benefits may improve initial bioavailability |
| Overall In Vivo Half-Life | Expected to be very short | Expected to be very short, but potentially marginally improved due to formulation advantages |
Experimental Protocols for Assessing In Vivo Stability
To definitively determine the in vivo stability of Lys-Leu in both its free and acetate salt forms, a series of well-designed experiments are necessary.
Plasma Stability Assay
This in vitro assay provides a good initial indication of in vivo stability.[10]
Protocol:
-
Preparation of Plasma: Obtain fresh plasma (e.g., human, rat, mouse) containing anticoagulants (e.g., heparin, EDTA).
-
Incubation: Incubate a known concentration of the Lys-Leu free form and acetate salt separately in the plasma at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Protein Precipitation: Immediately stop the enzymatic reaction by adding a protein precipitation agent, such as a mixture of organic solvents (e.g., acetonitrile/methanol). Strong acids should be avoided as they can cause peptide loss.[15][16]
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the concentration of the intact dipeptide using a suitable analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Plot the concentration of the intact peptide against time to determine the degradation rate and calculate the half-life (t½) in plasma.
Pharmacokinetic (PK) Study in an Animal Model
This in vivo study provides a comprehensive assessment of the peptide's absorption, distribution, metabolism, and excretion (ADME) profile.
Protocol:
-
Animal Model: Select an appropriate animal model (e.g., rats, mice).
-
Dosing: Administer a single dose of the Lys-Leu free form and acetate salt via the desired route (e.g., intravenous for assessing elimination, oral for assessing bioavailability).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) post-administration.
-
Plasma Extraction: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of the intact Lys-Leu dipeptide in the plasma samples using a validated LC-MS/MS method.
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and for oral administration, bioavailability (F%).
Conclusion and Expert Recommendations
While the acetate salt of Lys-Leu is not expected to confer significant direct protection against enzymatic degradation compared to its free form, its superior formulation properties can indirectly contribute to a more favorable in vivo profile. The enhanced stability in solid form, improved solubility, and better handling characteristics make the acetate salt a more practical and reliable choice for pharmaceutical development.[3]
For any therapeutic application of the Lys-Leu dipeptide, it is strongly recommended to proceed with the acetate salt form. The potential benefits in terms of formulation, consistency, and avoidance of potential regulatory hurdles associated with other salt forms like TFA far outweigh the likely negligible difference in direct in vivo enzymatic stability.[3][4] Rigorous in vitro and in vivo stability studies, as outlined in this guide, are essential to fully characterize the pharmacokinetic profile and to inform rational dose and formulation design for future clinical success.
References
-
AmbioPharm. (n.d.). Which salt form should I choose for my peptide? Retrieved from [Link]
- Nielsen, C. U., & Brodin, B. (2003). Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter. Journal of Pharmaceutical Sciences, 92(4), 811-821.
- Wang, L., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Food Science and Human Wellness, 11(6), 1461-1471.
- Maity, H., & Reddy, G. (2015). Salt Effects on Surface Tethered Peptides in Solution. The Journal of Physical Chemistry B, 119(24), 7463-7472.
- Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
-
Taylor & Francis. (n.d.). Dipeptidase – Knowledge and References. Retrieved from [Link]
- McCarthy, D. N., et al. (2024). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery.
- Otvos, L., Jr. (2010). Serum Stability of Peptides. In Peptide-Based Drug Design (pp. 443-451). Humana Press.
-
American Chemical Society. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Retrieved from [Link]
- de Boer, W. I., et al. (1999). Peptidases: structure, function and modulation of peptide-mediated effects in the human lung. Clinical and Experimental Allergy, 29(4), 445-452.
-
SlideShare. (2015). Pharmacokinetics and pharmacodynamics of protiens and peptides. Retrieved from [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Stability Testing. Retrieved from [Link]
- Saric, T., et al. (2003). Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases. The Journal of biological chemistry, 278(48), 48393-48401.
-
Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. Retrieved from [Link]
-
Ataman Kimya. (n.d.). L-LYSINE ACETATE. Retrieved from [Link]
- Nausch, I., et al. (1990). The degradation of bioactive peptides and proteins by dipeptidyl peptidase IV from human placenta. Biological chemistry Hoppe-Seyler, 371(11), 1113-1118.
-
ResearchGate. (2013). Pharmacokinetics and Pharmacokinetic–Pharmacodynamic Correlations of Therapeutic Peptides. Retrieved from [Link]
- Grimm, H. P. (2013). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Clinical pharmacokinetics, 52(8), 623-633.
- Kos, J. (2023). Peptidases: Role and Function in Health and Disease. International journal of molecular sciences, 24(9), 8344.
- Maity, H., & Reddy, G. (2018). Salt Effects on Protein Folding Thermodynamics. The Journal of Physical Chemistry Letters, 9(17), 5034-5039.
-
Wikipedia. (n.d.). Hofmeister series. Retrieved from [Link]
-
ResearchGate. (2021). Strategies to Optimize Peptide Stability and Prolong Half-Life. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Pharmacokinetics of Therapeutic Peptides. Retrieved from [Link]
- Yin, Y., et al. (2017). Effects of Lysine deficiency and Lys-Lys dipeptide on cellular apoptosis and amino acids metabolism. Molecular nutrition & food research, 61(5), 1600754.
- Al-Ghanim, A. M. (2022). Strategies for Improving Peptide Stability and Delivery. Molecules, 27(19), 6289.
-
ResearchGate. (2021). Effect of the Lys-Lys dipeptide on growth performance in piglets. Retrieved from [Link]
- Wu, G. (2021). Effects of Lysine–Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets. Frontiers in Microbiology, 12, 709673.
- Li, Y., et al. (2020). Effects of lysine and leucine in free and different dipeptide forms on the growth, amino acid profile and transcription of intestinal peptide, and amino acid transporters in turbot (Scophthalmus maximus). Fish Physiology and Biochemistry, 46(5), 1795-1807.
- Epand, R. M., et al. (2003). Direct comparison of membrane interactions of model peptides composed of only Leu and Lys residues. Biopolymers, 71(1), 48-61.
- Shigemura, Y., et al. (2023). Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans. Food Science & Nutrition, 11(5), 2603-2611.
- Mezentseva, M. V., et al. (2018). [Stability of prolin-containing peptides in biological media]. Bioorganicheskaia khimiia, 44(6), 639-649.
Sources
- 1. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 4. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of protiens and peptides | PPTX [slideshare.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptidases: structure, function and modulation of peptide‐mediated effects in the human lung - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Salt Effects on Surface Tethered Peptides in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isomeric Divide: A Comparative Analysis of Lys-Leu and Leu-Lys Dipeptide Effects
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate world of peptide science, the simple reordering of two amino acids can lead to vastly different biological outcomes. This guide delves into the comparative analysis of two such isomeric dipeptides: Lysyl-leucine (Lys-Leu or KL) and Leucyl-lysine (Leu-Lys or LK). While identical in mass and atomic composition, the positioning of the cationic lysine and hydrophobic leucine residues dictates their physicochemical properties, biological activities, and therapeutic potential. This document provides an in-depth comparison, supported by experimental data, to guide researchers in selecting and applying these molecules for their specific research needs.
Physicochemical Properties: The Foundation of Function
The sequence of amino acids fundamentally influences a peptide's interaction with its environment. Lysine, a basic amino acid, carries a positive charge at physiological pH, while leucine is a hydrophobic, aliphatic amino acid.[1][2] Their placement determines the charge distribution and hydrophobicity of the dipeptide, which in turn affects solubility, membrane interaction, and receptor binding.
| Property | Lys-Leu (KL) | Leu-Lys (LK) | Rationale & Significance |
| Molecular Formula | C₁₂H₂₅N₃O₃ | C₁₂H₂₅N₃O₃ | Identical atomic composition. |
| Molecular Weight | 259.35 g/mol [3] | 259.35 g/mol [4] | Identical mass. |
| IUPAC Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid[3] | (2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoic acid[4] | The nomenclature reflects the N-terminal to C-terminal sequence. |
| Computed XLogP3-AA | -3.0[3] | -3.0[4] | This value predicts hydrophilicity. A lower value indicates higher water solubility. The identical computed values suggest similar overall hydrophilicity, though regional differences due to side-chain position are critical for biological interactions. |
| Topological Polar Surface Area | 118 Ų | 118 Ų | This metric is related to a molecule's ability to permeate membranes. Identical values suggest that passive diffusion potential, based on this parameter alone, is similar. |
| Formal Charge | +1 (at neutral pH) | +1 (at neutral pH) | Both peptides carry a net positive charge due to the lysine residue's side chain amino group, influencing electrostatic interactions with negatively charged cell membranes. |
Comparative Biological Activities: Where Sequence Matters
Despite their identical composition, the biological activities of Lys-Leu and Leu-Lys show significant divergence. Experimental evidence, primarily from in-vitro and invertebrate models, highlights the superior bioactivity of the Leu-Lys configuration in several key areas.
Antioxidant and Anti-aging Effects
A pivotal study using the model organism Caenorhabditis elegans demonstrated that both dipeptides possess antioxidant and antiglycation properties, but Leu-Lys (LK) is markedly more effective.[3] Both dipeptides were found to scavenge reactive oxygen species (ROS) in vitro and suppress the formation of advanced glycation end products (AGEs). However, their in vivo effects showed a clear distinction.
Treatment with Leu-Lys resulted in a more significant extension of both the mean and maximum lifespan of C. elegans compared to Lys-Leu.[3] Furthermore, Leu-Lys was more effective at suppressing intracellular ROS and age-related blue autofluorescence, an indicator of glycation.[3] The superior superoxide radical scavenging activity of Leu-Lys observed in vitro may contribute to these enhanced anti-aging effects.[3]
| Parameter | Control | Lys-Leu (KL) | Leu-Lys (LK) | Source |
| Mean Lifespan Extension in C. elegans | - | +11.7% | +20.9% | [3] |
| Superoxide Radical Scavenging | Baseline | Moderate Activity | Higher Activity | [3] |
| Intracellular ROS in C. elegans | High | Reduced | Significantly Reduced | [3] |
| Blue Autofluorescence (Aging marker) | High | Reduced | Significantly Reduced | [3] |
The causality behind this difference likely lies in the presentation of the amino acid side chains. The N-terminal leucine in Leu-Lys may facilitate more effective interaction with cell membranes, allowing for better intracellular access to exert its antioxidant effects.
Effects on Cell Proliferation and Apoptosis
Research into the immunomodulatory and regenerative potential of these dipeptides has focused on Leu-Lys. In an organotypic tissue culture of rat spleen, synthetic L-Leu-Lys demonstrated a clear stimulating effect on cell proliferation at concentrations from 0.001 to 10 ng/ml. This pro-proliferative effect was accompanied by an increase in the expression of the proliferation marker Ki67 and a decrease in the expression of the tumor suppressor protein P53.
This suggests that Leu-Lys may play a role in tissue repair and immune modulation by promoting cell growth and inhibiting apoptosis. The specific signaling cascade initiated by Leu-Lys leading to these changes is a key area for future investigation.
Bioavailability and Metabolism
Dipeptides are primarily absorbed in the intestine via the oligopeptide transporter 1 (PepT1). Studies in turbot have shown that dietary Lys-Leu can be utilized more efficiently for growth and protein synthesis than equivalent free amino acids, highlighting the importance of peptide transport. While direct comparative absorption rates for Lys-Leu and Leu-Lys are not extensively documented, the N-terminal amino acid is a critical determinant of stability against degradation by aminopeptidases in the gut. The presence of leucine at the N-terminus (in Leu-Lys) may offer different stability and transport kinetics compared to N-terminal lysine (in Lys-Leu), potentially influencing overall bioavailability.
Mechanistic Insights and Signaling Pathways
The observed biological effects of Leu-Lys can be linked to specific cellular mechanisms. Its anti-aging properties are primarily attributed to the direct scavenging of ROS and the suppression of glycative stress. This reduces the cumulative molecular damage that drives the aging process. The pro-proliferative effects observed in lymphoid tissue suggest a more complex signaling interaction, modulating the expression of key cell cycle regulators.
Caption: Proposed mechanisms of Leu-Lys action.
Experimental Methodologies
To facilitate further research in this area, this section provides validated, step-by-step protocols for the synthesis and evaluation of Lys-Leu and Leu-Lys. The causality behind experimental choices is explained to ensure methodological integrity.
General Experimental Workflow
The systematic comparison of dipeptides requires a structured workflow from synthesis to functional analysis. This ensures that observed differences in bioactivity can be confidently attributed to the peptide sequence.
Caption: General workflow for comparative dipeptide analysis.
Protocol 1: Dipeptide Synthesis via Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for peptide synthesis, allowing for high purity and yield. The process involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin support.
Objective: To synthesize and purify Lys-Leu-OH and Leu-Lys-OH.
Methodology:
-
Resin Preparation: Start with a pre-loaded Wang resin corresponding to the C-terminal amino acid (e.g., Fmoc-Leu-Wang resin for Lys-Leu synthesis or Fmoc-Lys(Boc)-Wang resin for Leu-Lys synthesis). Swell the resin in N,N-Dimethylformamide (DMF).
-
Rationale: The Wang resin allows for cleavage that results in a C-terminal carboxylic acid. The Fmoc group protects the N-terminus, while the Boc group protects the lysine side chain.
-
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF and Dichloromethane (DCM).
-
Rationale: Piperidine is a base that specifically cleaves the Fmoc group, exposing the N-terminal amine for the next coupling step.
-
-
Amino Acid Coupling: Activate the next amino acid (e.g., Fmoc-Lys(Boc)-OH for Lys-Leu) using a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA. Add this activated mixture to the resin and allow it to react.
-
Rationale: Carbodiimide-based coupling agents form a highly reactive intermediate with the amino acid's carboxyl group, facilitating efficient peptide bond formation.
-
-
Wash and Repeat: Wash the resin to remove excess reagents. Repeat the deprotection and coupling steps as necessary for longer peptides.
-
Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Rationale: TFA is a strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (like Boc). TIS and water act as scavengers to prevent side reactions.
-
-
Purification and Verification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Verify the identity and purity of the final product using Mass Spectrometry (e.g., LC-MS).
Protocol 2: Superoxide Radical Scavenging Activity Assay
This assay measures the ability of the dipeptides to neutralize superoxide radicals, a key type of ROS.[3]
Objective: To quantify and compare the superoxide scavenging capacity of Lys-Leu and Leu-Lys.
Methodology:
-
Reagent Preparation: Prepare solutions of the dipeptides (e.g., at various concentrations from 1-10 mg/mL), a hypoxanthine solution, and xanthine oxidase enzyme. A chemiluminescent probe (e.g., MPEC) is used for detection.
-
Rationale: The hypoxanthine/xanthine oxidase system is a reliable enzymatic source for generating superoxide radicals in a controlled manner.
-
-
Reaction Initiation: In a 96-well plate, mix the dipeptide solution (or a control buffer) with the hypoxanthine solution and the chemiluminescent probe.
-
Measurement: Initiate the reaction by adding xanthine oxidase. Immediately measure the chemiluminescence using a plate reader for a set period (e.g., 20 seconds).
-
Rationale: Superoxide radicals react with the probe to produce light. An antioxidant will scavenge the radicals, leading to a decrease in the chemiluminescent signal.
-
-
Data Analysis: Calculate the percentage of scavenging activity for each peptide concentration relative to the control (no peptide). Determine the half-maximal effective concentration (EC₅₀) if possible.
-
Rationale: The EC₅₀ provides a quantitative measure of antioxidant potency, allowing for a direct comparison between Lys-Leu and Leu-Lys.
-
Conclusion and Future Directions
The comparative analysis of Lys-Leu and Leu-Lys underscores a fundamental principle in peptide science: sequence determines function. The available evidence strongly suggests that Leu-Lys (LK) possesses superior anti-aging and antioxidant properties compared to its isomer, Lys-Leu (KL) .[3] Furthermore, Leu-Lys has demonstrated pro-proliferative effects in lymphoid tissues, indicating a potential role in immunomodulation and regenerative medicine.
For researchers in drug development, these findings are critical. Leu-Lys presents as a more promising candidate for applications requiring high antioxidant efficacy or cell stimulation. The strategic placement of the hydrophobic leucine at the N-terminus appears to be key to its enhanced activity, a principle that can be applied to the design of other short bioactive peptides.
Future research should focus on:
-
Direct comparative studies on cell permeability, enzymatic stability, and bioavailability of both isomers.
-
Elucidation of the specific signaling pathways activated by Leu-Lys that lead to increased Ki67 and decreased P53 expression.
-
In vivo studies in mammalian models to validate the anti-aging and tissue-regenerative effects observed in simpler systems.
By understanding the nuanced differences dictated by their primary structure, scientists can better harness the therapeutic potential of these simple yet powerful biomolecules.
References
-
Sato, K., et al. (2023). Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans. Food Science & Nutrition. Available at: [Link]
-
PubChem. (n.d.). Leucyl-lysine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Lysyl-Leucine. National Center for Biotechnology Information. Available at: [Link]
-
Khavinson, V. K., et al. (2015). Effect of synthesized dipeptide L-Leu-Lys on cell proliferation and apoptosis in organotypic tissue culture from rat spleen. Bio-Technology. Available at: [Link]
-
Sato, K., et al. (2023). Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans. ResearchGate. Available at: [Link]
-
Sato, K., et al. (2023). Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans. PubMed. Available at: [Link]
-
Liang, M., et al. (2020). Effects of lysine and leucine in free and different dipeptide forms on the growth, amino acid profile and transcription of intestinal peptide, and amino acid transporters in turbot (Scophthalmus maximus). PubMed. Available at: [Link]
-
Foster, D. R., et al. (2009). Intestinal dipeptide absorption is preserved during thermal injury and cytokine treatment. PubMed. Available at: [Link]
-
Wang, S., et al. (2022). Effects of Lysine–Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets. Frontiers in Nutrition. Available at: [Link]
-
JoVE. (2011). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Journal of Visualized Experiments. Available at: [Link]
-
Wikipedia. (n.d.). Lysine. Available at: [Link]
-
Wikipedia. (n.d.). Amino acid. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Assessing the Bioavailability of Lys-Leu Dipeptide Acetate Salt
For Researchers, Scientists, and Drug Development Professionals
The oral delivery of peptide-based therapeutics presents a significant challenge in pharmaceutical development.[1][2] The inherent instability of peptides in the gastrointestinal (GI) tract and their poor permeability across the intestinal epithelium are major hurdles to achieving adequate bioavailability.[1][2][3] This guide provides a comprehensive framework for assessing the oral bioavailability of Lys-Leu dipeptide acetate salt, a model dipeptide, by comparing and contrasting essential experimental methodologies. We will delve into the rationale behind experimental choices, provide detailed protocols, and present data in a clear, comparative format to aid researchers in their drug development endeavors.
Understanding the Landscape: Barriers to Oral Dipeptide Bioavailability
Before delving into experimental design, it is crucial to understand the physiological barriers that Lys-Leu dipeptide will encounter upon oral administration. The GI tract presents both a physical and a biochemical barrier.[3] The primary physical barrier is the intestinal epithelium, while the biochemical barrier consists of enzymatic degradation by various peptidases.[3]
Small peptides like Lys-Leu are primarily absorbed in the small intestine.[4] Their absorption is a complex process involving two main routes:
-
Carrier-mediated transport: This is the predominant pathway for di- and tripeptides, facilitated by membrane transporters like PepT1.[3][4][5] This active transport mechanism is crucial for the efficient uptake of small peptides.[4]
-
Paracellular transport: This involves the passage of molecules through the tight junctions between intestinal epithelial cells. This route is generally limited for larger and hydrophilic molecules like peptides.[3]
The stability of the dipeptide in the harsh environment of the stomach and small intestine is a critical determinant of its bioavailability.[6] Smaller peptides generally exhibit greater stability in gastric fluid compared to larger ones.[6][7] However, the small intestine, with its array of peptidases, poses a significant metabolic challenge.[6][8]
The acetate salt form of the Lys-Leu dipeptide can influence its solubility and dissolution rate, which are key factors affecting its absorption. Optimizing the formulation, for instance, by adjusting the pH or including excipients, can significantly enhance stability and, consequently, bioavailability.[9]
A Multi-faceted Approach: Comparing Methodologies for Bioavailability Assessment
A thorough assessment of bioavailability requires a combination of in vitro, in situ, and in vivo models. Each model provides unique insights into the absorption, distribution, metabolism, and excretion (ADME) profile of the dipeptide.
| Model Type | Methodology | Key Parameters Measured | Advantages | Limitations |
| In Vitro | Caco-2 Cell Permeability Assay | Apparent Permeability Coefficient (Papp), Efflux Ratio | High-throughput, cost-effective, provides mechanistic insights into transport.[10][11] | May not fully replicate the complexity of the human intestine, expression of some transporters can be variable.[12] |
| In Vitro | Gastrointestinal Stability Assay | Half-life (t1/2) in simulated gastric and intestinal fluids | Simple, rapid assessment of enzymatic and pH-dependent degradation. | Lacks the complexity of the in vivo environment, may not accurately predict in vivo stability.[6] |
| In Vivo | Pharmacokinetic (PK) Study in Animal Models (e.g., rats) | Cmax, Tmax, AUC, Bioavailability (F%) | Provides a holistic view of the dipeptide's fate in a living organism.[13][14] | Ethical considerations, species differences may not always translate to humans.[15] |
Experimental Protocols: A Step-by-Step Guide
In Vitro Assessment: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[10] This model is widely used to predict the oral absorption of drugs.[10][16]
Objective: To determine the rate and mechanism of Lys-Leu dipeptide transport across an intestinal epithelial cell monolayer.
Experimental Workflow:
Caption: Workflow for the Caco-2 Permeability Assay.
Detailed Protocol:
-
Cell Culture: Culture Caco-2 cells in a suitable medium and seed them onto permeable Transwell® filter inserts.[17] Allow the cells to differentiate for approximately 21 days to form a confluent monolayer.[17]
-
Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[10][17]
-
Transport Study:
-
Wash the cell monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
To assess apical-to-basolateral (A-B) transport, add the Lys-Leu dipeptide solution to the apical side and fresh transport buffer to the basolateral side.[10]
-
To assess basolateral-to-apical (B-A) transport, add the dipeptide solution to the basolateral side and fresh buffer to the apical side.[10]
-
Incubate at 37°C and collect samples from the receiver compartment at predetermined time points.
-
-
Sample Analysis: Quantify the concentration of Lys-Leu in the collected samples using a validated analytical method, such as LC-MS/MS.[18][19][20]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio. A high Papp value suggests good permeability, while an efflux ratio greater than 2 indicates the involvement of active efflux transporters.[10]
In Vitro Assessment: Gastrointestinal Stability
Objective: To evaluate the stability of Lys-Leu dipeptide in simulated gastric and intestinal fluids.
Experimental Workflow:
Caption: Workflow for the Gastrointestinal Stability Assay.
Detailed Protocol:
-
Preparation of Simulated Fluids: Prepare simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) according to USP guidelines.
-
Stability Study:
-
Incubate a known concentration of Lys-Leu dipeptide acetate salt in both SGF and SIF at 37°C.
-
At various time intervals, withdraw aliquots and immediately quench the enzymatic reaction (e.g., by adding a strong acid or organic solvent).
-
-
Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the intact dipeptide.[21][22]
-
Data Analysis: Plot the concentration of the remaining dipeptide against time to determine the degradation kinetics and calculate the half-life. A longer half-life indicates greater stability.[23]
In Vivo Assessment: Pharmacokinetic Study in Rats
Objective: To determine the in vivo pharmacokinetic profile and oral bioavailability of Lys-Leu dipeptide.
Experimental Workflow:
Caption: Workflow for an In Vivo Pharmacokinetic Study.
Detailed Protocol:
-
Animal Studies: Use a suitable animal model, such as male Wistar rats.[24] Divide the animals into two groups: one for intravenous (IV) administration and one for oral (PO) administration.
-
Dosing: Administer a known dose of Lys-Leu dipeptide acetate salt to each group.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of Lys-Leu in the plasma samples using a validated LC-MS/MS method.[18][19]
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration-time profiles for both IV and PO routes.
-
Calculate key pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).
-
Calculate the absolute oral bioavailability (F%) by comparing the AUC obtained after oral administration to that after intravenous administration.
-
Concluding Remarks: Synthesizing the Data for a Holistic Assessment
By integrating the data from these complementary assays, researchers can build a comprehensive understanding of the oral bioavailability of Lys-Leu dipeptide acetate salt. The in vitro Caco-2 assay provides initial insights into its permeability and potential for active transport. The gastrointestinal stability assay highlights its susceptibility to enzymatic degradation. Finally, the in vivo pharmacokinetic study provides the definitive measure of its oral bioavailability in a living system.
This multi-pronged approach allows for the identification of the primary barriers to oral absorption and informs the development of formulation strategies to overcome them.[3][25] Such strategies may include the use of enzyme inhibitors, permeation enhancers, or encapsulation technologies to protect the dipeptide and enhance its uptake.[3][25] Ultimately, a thorough and methodologically sound assessment of bioavailability is paramount to the successful development of orally active peptide therapeutics.
References
-
Thakur, A., et al. (2013). Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. Journal of Pharmaceutical Investigation, 43(3), 181-197. [Link]
-
Sassene, P. J., et al. (2019). Assessing the Utility of In Vitro Screening Tools for Predicting Bio-Performance of Oral Peptide Delivery. Pharmaceutical Research, 36(10), 146. [Link]
-
Wang, W., et al. (2005). Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter. International Journal of Pharmaceutics, 295(1-2), 147-156. [Link]
-
Greindl, M., et al. (2008). Correlation of in vitro and in vivo models for the absorption of peptide drugs. Amino Acids, 35(1), 233-241. [Link]
-
Hellier, M. D., et al. (1972). Dipeptide absorption in man. Gut, 13(11), 965-969. [Link]
-
Aso, Y., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 883. [Link]
-
Walters, E., et al. (2015). Toward Oral Delivery of Biopharmaceuticals: An Assessment of the Gastrointestinal Stability of 17 Peptide Drugs. Molecular Pharmaceutics, 12(3), 932-941. [Link]
-
Fosgerau, K., et al. (2021). Assessment of Bioavailability after In Vitro Digestion and First Pass Metabolism of Bioactive Peptides from Collagen Hydrolysates. Nutrients, 13(10), 3568. [Link]
-
Walters, E. (2015). Gastrointestinal stability of peptide drugs. UCL Discovery. [Link]
-
Hellier, M. D., et al. (1972). Dipeptide absorption in man. Gut, 13(11), 965-969. [Link]
-
Walters, E., et al. (2015). Toward oral delivery of biopharmaceuticals: an assessment of the gastrointestinal stability of 17 peptide drugs. Molecular Pharmaceutics, 12(3), 932-941. [Link]
-
Biesold, A., et al. (2011). Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. Pharmaceutical Research, 28(8), 1965-1974. [Link]
-
Romano, A., et al. (2012). Characterization of the transport of lysine-containing dipeptides by PepT1 orthologs expressed in Xenopus laevis oocytes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(12), 3041-3048. [Link]
-
Sassene, P. J., et al. (2019). Assessing the Utility of In Vitro Screening Tools for Predicting Bio-Performance of Oral Peptide Delivery. Pharmaceutical Research, 36(10), 146. [Link]
-
Cheeseman, C. I., & Smyth, D. H. (1973). The Transport of Dipeptides by the Small Intestine. The Journal of Physiology, 229(2), 407-422. [Link]
-
Verwei, M., et al. (2021). Evaluating Human Intestinal Cell Lines for Studying Dietary Protein Absorption. Nutrients, 13(12), 4279. [Link]
-
Bowen, R. (2006). Absorption of Amino Acids and Peptides. Colorado State University. [Link]
-
Povolotskaya, A. V., et al. (2022). Transport of Biologically Active Ultrashort Peptides Using POT and LAT Carriers. International Journal of Molecular Sciences, 23(24), 15915. [Link]
-
Maher, S., et al. (2016). Formulation strategies to improve oral peptide delivery. UCD Research Repository. [Link]
-
Adibi, S. A. (2014). Clinical relevance of intestinal peptide uptake. World Journal of Gastroenterology, 20(24), 7653-7660. [Link]
-
Greindl, M., et al. (2008). Correlation of in vitro and in vivo models for the oral absorption of peptide drugs. Amino Acids, 35(1), 233-241. [Link]
-
Maher, S., et al. (2016). Formulation Strategies to Improve Oral Peptide Delivery. Drugs, 76(2), 175-198. [Link]
-
Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987. [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
-
InStrips. (2025). The Science of Oral Absorption and Why Peptides Benefit From It. [Link]
-
Alsenz, J., & Kansy, M. (2004). Development of a 7-day, 96-well Caco-2 permeability assay with high-throughput direct UV compound analysis. Pharmaceutical Research, 21(1), 144-151. [Link]
-
Neuhoff, S., et al. (2013). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Transporters and Drug-Metabolizing Enzymes in Drug Discovery and Development (pp. 19-35). Humana Press. [Link]
-
Seebach, D., et al. (1998). Biological and Pharmacokinetic Studies with β-Peptides. Chimia, 52(12), 734-739. [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. [Link]
-
Le, T. H., et al. (2013). Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection. BMC Clinical Pathology, 13, 10. [Link]
-
Elmquist, A., & Langel, Ü. (2010). In vivo biodistribution and efficacy of peptide mediated delivery. Trends in Pharmacological Sciences, 31(11), 528-535. [Link]
-
Scirp.org. (2023). Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. [Link]
-
PRISYS Biotech. (2023). Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs. [Link]
-
Koal, T., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Clinica Chimica Acta, 458, 116-123. [Link]
-
Li, Y., et al. (2020). Effects of lysine and leucine in free and different dipeptide forms on the growth, amino acid profile and transcription of intestinal peptide, and amino acid transporters in turbot (Scophthalmus maximus). Fish Physiology and Biochemistry, 46(4), 1467-1480. [Link]
-
Wang, W., et al. (2022). Effects of Lysine–Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets. Frontiers in Nutrition, 9, 876371. [Link]
-
Nishimura, T., et al. (2023). Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans. Food Science & Nutrition, 11(4), 2135-2144. [Link]
-
Wang, W., et al. (2022). Effects of Lysine–Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets. Frontiers in Nutrition, 9, 876371. [Link]
-
Rulquin, H., & Raggio, G. (2007). The plasma free amino acid dose-response technique: A proposed methodology for determining lysine relative bioavailability of rumen-protected lysine supplements. Journal of Dairy Science, 90(9), 4384-4395. [Link]
Sources
- 1. Formulation strategies to improve oral peptide delivery [researchrepository.ucd.ie]
- 2. tandfonline.com [tandfonline.com]
- 3. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption of Amino Acids and Peptides [vivo.colostate.edu]
- 5. mdpi.com [mdpi.com]
- 6. Toward oral delivery of biopharmaceuticals: an assessment of the gastrointestinal stability of 17 peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gastrointestinal stability of peptide drugs - UCL Discovery [discovery.ucl.ac.uk]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. Development of a 7-day, 96-well Caco-2 permeability assay with high-throughput direct UV compound analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Bioavailability after In Vitro Digestion and First Pass Metabolism of Bioactive Peptides from Collagen Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Lysine Quantification Methods for Research and Biotech Use [metabolomics.creative-proteomics.com]
- 20. researchgate.net [researchgate.net]
- 21. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Assessing the Utility of In Vitro Screening Tools for Predicting Bio-Performance of Oral Peptide Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Influence of Acetate Counter-Ion on Lys-Leu Dipeptide Performance
Introduction: The Counter-Ion—An Unseen Modulator of Peptide Activity
In the landscape of peptide-based therapeutics and research, the focus is overwhelmingly placed on the amino acid sequence—the primary driver of a peptide's function. However, the performance of a peptide is profoundly influenced by an often-overlooked component: the counter-ion. Peptides, particularly those with basic residues like Lysine (Lys), are synthesized and purified as salts.[1][2] The counter-ion, electrostatically paired with charged residues, is not merely an inert spectator but an active participant that can modulate a peptide's solubility, stability, structure, and, critically, its biological activity.[3][4]
The most common counter-ion encountered in commercially available synthetic peptides is trifluoroacetate (TFA), a relic of the chemical cleavage and purification processes used in solid-phase peptide synthesis.[5][6][7] While effective for purification, residual TFA can introduce unforeseen variables into biological assays, including cytotoxicity and altered cell proliferation, potentially confounding experimental results.[6][7][8] Consequently, for peptides intended for cell-based assays or therapeutic development, exchanging TFA for a more biocompatible counter-ion like acetate is a critical step. Most FDA-approved peptide pharmaceuticals, for instance, are formulated as acetate or hydrochloride salts.[1][5]
This guide provides an in-depth technical comparison of the Lys-Leu dipeptide in its acetate salt form versus its commonly supplied TFA salt form. We will explore the causal mechanisms behind counter-ion effects and provide detailed, validated protocols for researchers to quantitatively assess these differences in their own laboratories. Our focus will be on the Lys-Leu dipeptide, a sequence with reported antioxidant, antiglycation, and immunomodulatory potential, and we will use its potential Angiotensin-Converting Enzyme (ACE) inhibitory activity as a model for functional comparison.[9][10]
Section 1: Physicochemical Rationale—Why Acetate Matters
The Lys-Leu dipeptide possesses a net positive charge at physiological pH due to the N-terminal amine and the epsilon-amino group of the Lysine residue. This cationic nature necessitates a negatively charged counter-ion for charge neutrality.
The choice of this counter-ion—acetate (CH₃COO⁻) versus trifluoroacetate (CF₃COO⁻)—introduces significant physicochemical differences:
-
Biocompatibility: Acetate is a natural metabolite, readily processed by cellular pathways, rendering it highly biocompatible.[11] TFA, in contrast, is a synthetic halogenated compound that can induce cellular stress, suppress cell proliferation, and even trigger immune responses by trifluoroacetylating endogenous proteins.[1][12][13]
-
Acidity and pH: TFA is a much stronger acid (pKa ~0.5) than acetic acid (pKa ~4.76). Lyophilized peptide-TFA salts can create a more acidic microenvironment upon dissolution, which may alter peptide conformation or affect the pH of sensitive biological assays.[7]
-
Hydrophobicity & Solubility: The counter-ion can influence the overall hydrophobicity of the peptide-ion pair. This can, in turn, affect solubility in different buffer systems and the peptide's ability to interact with or cross cell membranes.[3]
These fundamental differences mandate a thorough experimental comparison before committing to a specific peptide salt form for downstream applications.
Caption: Ion pairing between the cationic Lys-Leu dipeptide and common counter-ions.
Section 2: A Validated Experimental Framework for Comparison
To objectively compare the performance of Lys-Leu-Acetate versus Lys-Leu-TFA, we propose a multi-parametric approach. Each protocol is designed to be self-validating and provide quantitative data for decision-making.
Experiment 1: Comparative Solubility Assessment
Objective: To determine and compare the aqueous solubility of Lys-Leu-Acetate and Lys-Leu-TFA.
Causality: The counter-ion can alter the solvation properties of the peptide. Differences in solubility can impact stock solution accuracy and behavior in assay buffers.
Protocol:
-
Preparation: Allow lyophilized peptide vials (both acetate and TFA salts) to equilibrate to room temperature.
-
Initial Solvent Selection: The Lys-Leu dipeptide has a net positive charge (+1). Therefore, a neutral or slightly acidic solvent is appropriate. Start with sterile, nuclease-free water.[14]
-
Stock Solution Preparation:
-
To a small, known mass (e.g., 1 mg) of each peptide salt, add the solvent (e.g., water) incrementally (e.g., 20 µL at a time) to create a high-concentration stock (e.g., 10 mg/mL).
-
After each addition, vortex briefly. If the peptide does not dissolve, sonicate the vial in a chilled water bath for 10-15 seconds.[14][15]
-
Observe the solution. A fully dissolved peptide will yield a clear, particle-free solution. Cloudiness or visible particles indicate poor solubility.
-
-
Quantitative Comparison:
-
Prepare saturated solutions of each peptide salt in a key assay buffer (e.g., 50 mM Tris, pH 7.4).
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet undissolved peptide.
-
Carefully measure the absorbance of the supernatant at a low UV wavelength (e.g., 215 nm), where the peptide bond absorbs, against a buffer blank.
-
Compare the absorbance values. A higher absorbance indicates greater solubility.
-
Experiment 2: Biological Activity - ACE Inhibition Assay
Objective: To compare the in-vitro Angiotensin-Converting Enzyme (ACE) inhibitory activity of the two peptide salts.
Causality: This is the primary functional test. A difference in the calculated IC₅₀ value would strongly suggest that the counter-ion is interfering with the peptide-enzyme interaction, either directly or by altering the peptide's effective concentration or conformation.
Protocol (Spectrophotometric Method): [12][16]
-
Reagent Preparation:
-
ACE Enzyme Solution: Prepare a stock solution of rabbit lung ACE in deionized water (e.g., 1 U/mL) and dilute to a working concentration (e.g., 2 mU/mL) in buffer just before use.[16]
-
Substrate (HHL) Solution: Prepare a 5 mM solution of hippuryl-histidyl-leucine (HHL) in sodium borate buffer.[16]
-
Peptide Solutions: Prepare serial dilutions of both Lys-Leu-Acetate and Lys-Leu-TFA in deionized water to cover a range of concentrations (e.g., 0.1 µM to 1 mM).
-
Positive Control: Prepare a dilution series of Captopril, a known ACE inhibitor.
-
-
Assay Procedure:
-
In a microcentrifuge tube, add 25 µL of the ACE enzyme solution to 50 µL of your peptide dilution (or control/water).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 125 µL of the 5 mM HHL substrate solution.
-
Terminate the reaction by adding 200 µL of 1 M HCl.[16]
-
-
Quantification of Hippuric Acid (HA):
-
Add 1.5 mL of ethyl acetate to each tube, vortex vigorously for 30 seconds to extract the hippuric acid product.
-
Centrifuge at 3000 x g for 10 minutes.[16]
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness (e.g., using a vacuum concentrator or nitrogen stream).
-
Reconstitute the dried HA in 1 mL of deionized water.[16]
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.[16][17]
-
-
Calculation:
-
Calculate the percent inhibition for each peptide concentration relative to the negative control (water).
-
Plot percent inhibition versus peptide concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of ACE activity).
-
Experiment 3: Biocompatibility - Cell Viability (MTT) Assay
Objective: To assess and compare the cytotoxic effects of the two peptide salts on a relevant cell line (e.g., HaCaT keratinocytes or EA.hy926 endothelial cells).
Causality: This assay directly tests the hypothesis that the TFA salt is more cytotoxic than the acetate salt.[6][7] This is critical for any planned cell-based or in-vivo studies.
Protocol:
-
Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Prepare a range of concentrations for both Lys-Leu-Acetate and Lys-Leu-TFA in complete cell culture medium. Also prepare a "counter-ion only" control using sodium acetate and sodium TFA at equivalent molar concentrations to the highest peptide dose.
-
Incubation: Remove the old medium from the cells and replace it with the peptide-containing medium. Incubate for 24-48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the plate on a microplate reader at ~570 nm.
-
Analysis: Express cell viability as a percentage relative to the untreated control cells.
Caption: Experimental workflow for comparing peptide salt forms.
Section 3: Data Synthesis and Interpretation
Summarizing the data from these experiments in a clear, comparative format is essential for making an informed decision.
Table 1: Hypothetical Comparative Data Summary for Lys-Leu Peptide Salts
| Parameter | Lys-Leu-Acetate | Lys-Leu-TFA | Rationale & Interpretation |
| Aqueous Solubility | ~15 mg/mL | ~12 mg/mL | Higher solubility for the acetate salt may ease stock preparation and prevent precipitation in buffers. |
| Stability (HPLC) | >98% purity after 48h in buffer | >95% purity after 48h in buffer | The acetate form may show slightly superior stability, indicating a less harsh chemical environment. |
| ACE Inhibition (IC₅₀) | 150 µM | 210 µM | A lower IC₅₀ for the acetate salt indicates higher potency. The TFA may be interfering with the assay. |
| Cell Viability (LC₅₀) | > 500 µM | ~ 300 µM | The acetate salt is significantly less toxic, making it the clear choice for any cell-based or in-vivo work. |
Interpretation:
Based on this hypothetical data, the Lys-Leu-Acetate salt is the superior candidate. It exhibits better solubility, potentially higher stability, greater biological activity (lower IC₅₀), and critically, significantly lower cytotoxicity. The discrepancy in the IC₅₀ values highlights the importance of this analysis; a researcher using the TFA salt might erroneously conclude the peptide is less potent than it actually is.
Caption: Decision workflow for selecting a peptide counter-ion strategy.
Conclusion
The counter-ion is a critical quality attribute of any synthetic peptide that can significantly influence experimental outcomes. While TFA salts are a common result of peptide synthesis, their potential for biological interference makes them unsuitable for many applications, particularly those involving live cells or in-vivo models. As we have demonstrated, exchanging TFA for a biocompatible counter-ion like acetate can lead to improved solubility, stability, and a more accurate reflection of the peptide's true biological activity and safety profile. We strongly recommend that researchers perform this type of comparative validation, as outlined in this guide, to ensure the reliability, accuracy, and translatability of their results. The choice of counter-ion is not a trivial detail; it is a fundamental aspect of rigorous scientific inquiry in peptide research.
References
-
Sikora, K., Jaśkiewicz, M., Neubauer, D., Migoń, D., & Kamysz, W. (2020). The Role of Counter-Ions in Peptides—An Overview. Pharmaceuticals, 13(12), 442. [Link]
-
Liu, Y., Huang, Y., et al. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Biomolecules. [Link]
-
Semantic Scholar. The Role of Counter-Ions in Peptides—An Overview. [Link]
-
protocols.io. (2022). ACE-inhibitory activity assay: IC50. [Link]
-
protocols.io. (2019). Angiotensin-converting enzyme inhibitory assay. [Link]
-
Andrew Alliance. ACE Inhibition Assay - Protocol - OneLab. [Link]
-
Sikora, K., Jaśkiewicz, M., Neubauer, D., Migoń, D., & Kamysz, W. (2020). The Role of Counter-Ions in Peptides-An Overview. PubMed. [Link]
-
National Center for Biotechnology Information. Effect of synthesized dipeptide L-Leu-Lys on cell proliferation and apoptosis in organotypic tissue culture from rat spleen. [Link]
-
Royal Society of Chemistry. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. [Link]
-
Sikora, K., et al. (2018). Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides. Amino Acids. [Link]
-
SB-PEPTIDE. Peptide Solubility Guidelines. [Link]
-
ResearchGate. (2019). What is the simple protocol or method to determine ACE inhibitory activity of peptides? [Link]
-
Mäde, V., et al. (2022). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. MDPI. [Link]
-
Apeptide Co., Ltd. Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis. [Link]
-
GenScript. Peptide Solubility Guidelines. [Link]
-
Shirosaki, M., et al. (2023). Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans. Food Science & Nutrition. [Link]
-
JPT Peptide Technologies. Peptide Solubilization. [Link]
-
Musumeci, D., et al. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. RSC Medicinal Chemistry. [Link]
-
Shin, S. Y., et al. (2001). A Leu-Lys-rich antimicrobial peptide: activity and mechanism. Biochemical and Biophysical Research Communications. [Link]
Sources
- 1. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Counter-Ions in Peptides-An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] The Role of Counter-Ions in Peptides—An Overview | Semantic Scholar [semanticscholar.org]
- 5. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 6. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com.cn [genscript.com.cn]
- 8. mdpi.com [mdpi.com]
- 9. appliedcellbiology.com [appliedcellbiology.com]
- 10. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 12. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 13. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jpt.com [jpt.com]
- 15. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
literature review of Lys-Leu dipeptide research applications
An In-Depth Technical Guide to the Research Applications of Lys-Leu Dipeptides and Related Motifs
Executive Summary
The strategic combination of lysine's positive charge and leucine's hydrophobicity has positioned the Lys-Leu motif as a versatile and powerful backbone in peptide research. This guide synthesizes current experimental findings on Lys-Leu (KL), Leu-Lys (LK), and related Lys/Leu-rich peptides, offering a comparative analysis of their applications in therapeutics, nutraceuticals, and advanced drug delivery. We delve into the causal mechanisms behind their bioactivity, from the electrostatic disruption of microbial and cancer cell membranes to the mitigation of oxidative stress in aging models. This document serves as a technical resource for researchers and drug development professionals, providing not only a review of the field but also actionable experimental protocols and quantitative performance data to guide future investigations.
Introduction: The Amphipathic Power of the Lys-Leu Motif
Dipeptides, consisting of two amino acids joined by a peptide bond, represent the simplest form of peptides yet possess significant biological relevance. Their small size often allows for more efficient absorption and transport in biological systems compared to free amino acids or larger proteins.[1][2] The Lys-Leu dipeptide and its isomer, Leu-Lys, are of particular interest due to the distinct properties of their constituent amino acids. Lysine (Lys) provides a cationic primary amine group on its side chain, which is positively charged at physiological pH, while Leucine (Leu) offers a hydrophobic isobutyl side chain.[3] This combination creates an amphipathic molecule, capable of interacting with both charged and non-polar environments—a characteristic that underpins its diverse applications.[4][5] This guide explores how this fundamental amphipathicity is leveraged across multiple research domains.
Comparative Analysis of Lys-Leu Research Applications
The unique physicochemical properties of Lys-Leu containing peptides have led to their exploration in several key research areas. Here, we compare their performance and mechanisms of action.
Antimicrobial and Antitumor Activity
Peptides rich in lysine and leucine are a promising class of antimicrobial peptides (AMPs) and antitumor agents.[6] Their primary mechanism of action is driven by the electrostatic attraction between the cationic lysine residues and the negatively charged phospholipids (like phosphatidylserine) that are more prevalent on the outer membranes of bacterial and cancer cells compared to healthy mammalian cells.[4][7] This initial binding is followed by the insertion of hydrophobic leucine residues into the lipid bilayer, leading to membrane disruption, pore formation, and ultimately, cell lysis.[4][6]
A well-studied example is the synthetic 18-mer peptide P5 (KWKKLLKKPLLKKLLKKL-NH₂) , which was designed from a cecropin A-magainin 2 hybrid.[4] This peptide demonstrates potent activity against a wide range of pathogens and cancer cells with minimal hemolytic activity, making it an excellent lead compound.[6] Another peptide, L-K6 , also rich in lysine and leucine, shows preferential binding and internalization into human breast cancer (MCF-7) cells, inducing nuclear damage and cell death.[7] The internalization process for L-K6 is primarily through clathrin-independent macropinocytosis, highlighting a mechanism that goes beyond simple membrane disruption.
Mechanism of Cationic Antimicrobial/Antitumor Peptides
Caption: Mechanism of Lys/Leu-rich antimicrobial and antitumor peptides.
Table 1: Comparative Performance of Lys/Leu-Rich Peptides
| Peptide | Target | Key Finding | Efficacy Metric | Source |
|---|---|---|---|---|
| P5 | Bacteria (E. coli, P. aeruginosa) | Potent antimicrobial activity | MEC < 1 µg/mL | [5] |
| P5 | Bacteria (S. aureus, MRSA) | Effective against Gram-positive bacteria | MEC < 4 µg/mL | [5] |
| L-K6 | Breast Cancer (MCF-7) | Preferentially binds and internalizes into cancer cells | Induces nuclear damage and cell death | [7] |
| Ac-(LKKL)₅-NHEt | Bacteria (E. coli, P. aeruginosa) | Less potent than its isomer in physiological salt | MEC > Ac-(KL)₁₀-NHEt | [5] |
| Ac-(KL)₁₀-NHEt | Bacteria (E. coli, P. aeruginosa) | 2 to 5-fold more potent than its isomer | MEC < 1 µg/mL |[5] |
Antioxidant and Anti-aging Properties
Recent studies using the model organism Caenorhabditis elegans have revealed significant anti-aging effects of dipeptides composed of leucine and lysine.[8] These dipeptides exhibit both antioxidant and antiglycation activities in vitro. The aging process is closely linked to the accumulation of damage from oxidative and glycative stress.[8]
Interestingly, the sequence of the amino acids matters. In lifespan assays, both Leu-Lys (LK) and Lys-Leu (KL) significantly prolonged the mean lifespan of C. elegans, but LK showed a more pronounced effect.[8] Treatment with LK also led to a greater reduction in intracellular reactive oxygen species (ROS) and superoxide radical levels.[8] Furthermore, LK was more effective at suppressing the accumulation of blue autofluorescence, an indicator of glycation-related aging in C. elegans.[8] The superior superoxide scavenging activity of LK compared to KL in vitro likely contributes to this enhanced anti-aging effect.[8]
Table 2: Anti-aging Effects of Leu-Lys (LK) vs. Lys-Leu (KL) in C. elegans
| Dipeptide | Mean Lifespan Extension | Intracellular ROS Levels | Blue Autofluorescence (Aging Indicator) | Superoxide Scavenging Activity | Source |
|---|---|---|---|---|---|
| Leu-Lys (LK) | 20.9% | Decreased | Suppressed | Higher than KL | [8] |
| Lys-Leu (KL) | 11.7% | Not specified | Not specified | Lower than LK |[8] |
Nutraceuticals and Enhanced Amino Acid Utilization
In the field of animal nutrition, dipeptides are explored as a way to improve the utilization of essential amino acids. A study in juvenile turbot (Scophthalmus maximus) compared diets supplemented with Lys-Leu, other dipeptides, or crystalline (free) amino acids (CAA).[1] The results showed that while growth performance was similar among the dipeptide groups, the Lys-Leu dipeptide significantly improved nutrient utilization compared to free amino acids. Specifically, the protein efficiency ratio was significantly higher in the Lys-Leu group than in the CAA group, indicating that lysine and leucine are utilized more efficiently when delivered in this dipeptide form.[1] This enhanced efficiency is likely due to distinct intestinal transport mechanisms for dipeptides (like PepT1) versus free amino acid transporters.[1]
Drug Delivery and Cell-Penetrating Peptides (CPPs)
The Lys-Leu-Lys (KLK) motif is being investigated for its potential as a cell-penetrating peptide (CPP) for targeted drug delivery.[4][9] CPPs are short peptides capable of traversing cellular membranes to deliver molecular cargo, such as small molecule drugs or nucleic acids, that would otherwise be impermeable.[9][10] The cationic nature of the two lysine residues facilitates interaction with the negatively charged cell membrane, while the central hydrophobic leucine residue is believed to be crucial for the translocation process.[9]
The proposed mechanisms for uptake include direct penetration of the lipid bilayer or through endocytosis.[9] While direct quantitative data on H-Lys-Leu-Lys-OH is still emerging, its properties can be compared to well-established CPPs like the TAT peptide (from HIV-1) and Penetratin.[10] The key principle is to conjugate a therapeutic agent to the KLK motif, thereby enabling its transport into the cell's interior.
Experimental Methodologies and Protocols
This section provides validated, step-by-step protocols for key experiments relevant to Lys-Leu dipeptide research.
Protocol 1: Assessing Antimicrobial Activity by Determining Minimal Effective Concentration (MEC)
This protocol is adapted from studies on Lys/Leu-rich peptides.[5]
-
Peptide Preparation: Synthesize and purify the desired peptide (e.g., P5, Ac-(KL)₁₀-NHEt) via solid-phase peptide synthesis. Dissolve the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution (e.g., 1 mg/mL).
-
Bacterial Culture: Inoculate a mid-logarithmic phase culture of the target bacterium (e.g., E. coli ATCC 25922) into a nutrient-poor medium, such as 10 mM sodium phosphate buffer (pH 7.4), to a final density of 1-2 x 10⁶ CFU/mL. The use of a nutrient-poor medium is critical to avoid interference from complex media components.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution with the bacterial suspension to achieve a range of final concentrations (e.g., from 64 µg/mL down to 0.25 µg/mL).
-
Incubation: Incubate the plate at 37°C for 2-3 hours. This short incubation period is designed to measure direct bactericidal activity rather than growth inhibition.
-
Determining MEC: After incubation, spread 10 µL from each well onto a nutrient agar plate. Incubate the agar plates overnight at 37°C.
-
Analysis: The MEC is defined as the lowest peptide concentration that causes a 99.9% or greater reduction in CFU compared to the control (no peptide) well.
Protocol 2: Evaluating Anti-aging Effects in C. elegans
This protocol is based on the methodology used to evaluate LK and KL dipeptides.[8]
-
Worm Synchronization: Grow wild-type C. elegans (N2 strain) on nematode growth medium (NGM) plates seeded with E. coli OP50. Synchronize the population by treating gravid adults with a bleach solution to isolate eggs.
-
Treatment: Place the synchronized L1 larvae onto NGM plates containing either the control (no dipeptide) or the experimental dipeptide (e.g., 5 mM Leu-Lys). To prevent progeny from confounding the results, add 5-fluoro-2'-deoxyuridine (FUDR) to the media once the worms reach the L4 stage.
-
Lifespan Assay: Starting from the first day of adulthood (day 0), score the worms daily for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire. Transfer surviving worms to fresh plates every 2-3 days.
-
Data Analysis: Plot survival curves using the Kaplan-Meier method and analyze for statistical significance using the log-rank test. Calculate the mean and maximum lifespan for each group.
-
ROS Measurement (Optional): To measure intracellular ROS, incubate a population of age-matched worms from each group with the fluorescent probe 2',7'-dichlorofluorescin diacetate (H₂DCF-DA). After incubation, wash the worms and measure their fluorescence intensity using a fluorescence microplate reader or microscope.
Workflow for Evaluating Anti-aging Effects in C. elegans
Caption: Experimental workflow for C. elegans lifespan and ROS assays.
Conclusion and Future Perspectives
The dipeptide Lys-Leu and its related motifs represent a class of molecules with remarkable functional diversity. The research synthesized in this guide demonstrates their proven efficacy as antimicrobial/antitumor agents and anti-aging compounds, as well as their high potential in nutraceuticals and as cell-penetrating peptides for drug delivery. The direct comparison of Leu-Lys and Lys-Leu in aging studies underscores the critical importance of amino acid sequence, even in the simplest of peptides.
Future research should focus on several key areas:
-
Mechanism of Action: While membrane disruption is a primary mechanism for antimicrobial activity, further studies are needed to elucidate the precise intracellular targets following uptake, particularly in cancer cells.[7]
-
Pharmacokinetics and Stability: For therapeutic applications, the in vivo stability, bioavailability, and clearance rates of these peptides must be thoroughly characterized.
-
Optimized Drug Delivery Systems: The design and synthesis of drug-peptide conjugates using the Lys-Leu-Lys motif as a CPP warrant extensive investigation to validate its efficacy against established CPPs.[9]
By continuing to explore the fundamental relationship between the amphipathic structure of Lys-Leu peptides and their biological functions, the scientific community can unlock their full potential as next-generation therapeutics and functional ingredients.
References
- The Lys-Leu-Lys Motif: A Tripeptide Core for Next-Generation Therapeutics - Benchchem. (n.d.). BenchChem.
- A Leu-Lys-rich antimicrobial peptide: activity and mechanism. (n.d.). PubMed.
- Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans. (2023, February 10). PMC - NIH.
- Hydrophobic dipeptide Leu-Ile protects against neuronal death by inducing brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis. (n.d.). PubMed.
- Direct comparison of membrane interactions of model peptides composed of only Leu and Lys residues. (n.d.). PubMed.
- Cell selectivity and anti-inflammatory activity of a Leu/Lys-rich alpha-helical model antimicrobial peptide and its diastereomeric peptides. (n.d.). PubMed.
- ala-lys dipeptide dications: Topics by Science.gov. (n.d.). Science.gov.
- Cell surface binding, uptaking and anticancer activity of L-K6, a lysine/leucine-rich peptide, on human breast cancer MCF-7 cells. (2017, August 15). PubMed.
- Effects of lysine and leucine in free and different dipeptide forms on the growth, amino acid profile and transcription of intestinal peptide, and amino acid transporters in turbot (Scophthalmus maximus). (2020, June 9). PubMed.
- The novel bioactive peptide QUB-2392 shows anti-leukemic effects in leukemia cell lines. (2024, May 8). VJHemOnc.
- Application Notes: H-Lys-Leu-Lys-OH for Targeted Drug Delivery Studies. (n.d.). BenchChem.
- Effects of Lysine deficiency and Lys-Lys dipeptide on cellular apoptosis and amino acids metabolism. (n.d.). PubMed.
- Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. (n.d.). MDPI.
- Effects of Lysine–Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets. (n.d.). PMC - PubMed Central.
- Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (n.d.).
- Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid. (2023, January 28). UCL Discovery.
- Lysyl dipeptide and tripeptide model systems for racemization studies in amino acid and peptide chemistry. (n.d.). PubMed.
- Review on application of one of the most valuable players of amino acids: L-Lysine. (2024, April 17).
- Showing metabocard for Leucyl-Lysine (HMDB0028934). (2012, September 6). Human Metabolome Database.
- (PDF) Cell surface binding, uptaking and anticancer activity of L-K6, a lysine/leucine-rich peptide, on human breast cancer MCF-7 cells. (2025, August 6). ResearchGate.
- A Comparative Guide to H-Lys-Leu-Lys-OH and Other Cell-Penetrating Peptides. (n.d.). BenchChem.
- Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water | Journal of the American Chemical Society. (2023, January 26). Journal of the American Chemical Society.
- A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. (n.d.). MDPI.
- Insulin Regulation of Lysine and α-Aminoadipic Acid Dynamics and Amino Metabolites in Women With and Without Insulin Resistance. (2024, July 3). American Diabetes Association.
- Basics and recent advances in peptide and protein drug delivery. (n.d.). PMC - NIH.
Sources
- 1. Effects of lysine and leucine in free and different dipeptide forms on the growth, amino acid profile and transcription of intestinal peptide, and amino acid transporters in turbot (Scophthalmus maximus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basics and recent advances in peptide and protein drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Direct comparison of membrane interactions of model peptides composed of only Leu and Lys residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Leu-Lys-rich antimicrobial peptide: activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell surface binding, uptaking and anticancer activity of L-K6, a lysine/leucine-rich peptide, on human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Lys-Leu Acetate Salt
Introduction: The First Principle of Laboratory Safety
In any research, development, or manufacturing setting, the principle of "cradle-to-grave" responsibility for chemicals is paramount. The overriding principle is that no experimental activity should begin until a clear and compliant plan for the disposal of all resulting waste has been formulated[1]. This guide provides a detailed operational framework for the proper disposal of Lys-Leu (Lysyl-leucine) acetate salt, a common dipeptide salt used in various research applications. While many peptide and amino acid salts are classified as non-hazardous, this does not exempt them from proper disposal protocols. Adherence to these procedures is not merely a matter of regulatory compliance but a core tenet of responsible science, ensuring the safety of personnel and the protection of our environment.
Part 1: Hazard Characterization - The Mandatory First Step
Before any disposal action is taken, the specific hazards of the chemical must be identified. The primary and most authoritative source for this information is the Safety Data Sheet (SDS) provided by the manufacturer.
Why is the SDS critical? The SDS contains comprehensive information compiled by the manufacturer, including hazard identification, handling precautions, and specific disposal considerations. Regulatory bodies like the Occupational Safety and Health Administration (OSHA) mandate that employers make these documents readily accessible to employees for all hazardous chemicals in the workplace[2]. While many peptide acetate salts are not classified as hazardous under OSHA's Hazard Communication Standard[3][4], you must verify this with the SDS for your specific product.
Key SDS Sections to Review:
-
Section 2: Hazards Identification: This section will state if the substance is considered hazardous according to OSHA regulations[4].
-
Section 11: Toxicological Information: Provides data on toxicity, which can inform disposal decisions[4].
-
Section 13: Disposal Considerations: This section provides manufacturer-specific recommendations for disposal. It often directs users to follow national and local regulations[3].
For the purpose of this guide, we will proceed under the common classification of Lys-Leu acetate salt as a non-hazardous substance . If your SDS indicates otherwise, the material must be treated as hazardous waste and managed through your institution's Environmental Health & Safety (EHS) office.
Part 2: The Disposal Decision Workflow
The correct disposal path depends on the form of the waste (solid or aqueous solution) and whether it has been contaminated with other hazardous materials. The following diagram outlines the decision-making process.
Caption: Disposal decision workflow for Lys-Leu acetate salt.
Part 3: Disposal Protocols for Non-Hazardous Lys-Leu Acetate Salt
Once confirmed as non-hazardous and uncontaminated, the disposal method is determined by the physical state of the waste. Always defer to your local and institutional policies, as regulations can vary[5].
Protocol 1: Disposal of Solid (Powder) Lys-Leu Acetate Salt
Solid, non-hazardous chemical waste may often be disposed of in the regular laboratory trash, provided it does not pose a physical hazard and is permitted by institutional policy[6][7].
Causality: The objective is to ensure that the waste is clearly identifiable as non-hazardous to custodial staff and that it enters the appropriate municipal solid waste stream without posing a risk.
Step-by-Step Methodology:
-
Container Selection: Place the solid Lys-Leu acetate salt in a sealed, sturdy container. A screw-top plastic jar or a securely sealed bag is appropriate. Do not use original chemical containers unless all labels are completely defaced or removed to prevent confusion[7].
-
Labeling: Label the container clearly as "Non-Hazardous Waste" and list the contents (e.g., "Lys-Leu acetate salt"). This provides clarity for waste handlers.
-
Final Disposal: Place the sealed and labeled container directly into the designated laboratory trash receptacle for municipal solid waste. Do not leave chemical containers, even if non-hazardous, in common area trash cans[7].
Protocol 2: Disposal of Aqueous Solutions of Lys-Leu Acetate Salt
Small quantities of water-soluble, non-hazardous materials are often permissible for sanitary sewer disposal[8].
Causality: This method relies on dilution to ensure the concentration of the chemical entering the wastewater system is negligible and will not harm the aquatic environment or the function of the wastewater treatment facility. The pH must be neutral to prevent corrosion of plumbing infrastructure[9].
Step-by-Step Methodology:
-
Confirm Solubility: Ensure the material is fully dissolved and the solution is free of any precipitates.
-
Dilution: Dilute the solution with a significant amount of water. A general guideline is a 1:20 ratio of solution to water, but this may vary by institution[8]. For example, dilute 50 mL of your Lys-Leu acetate solution with at least 1000 mL of water.
-
pH Verification: Check the pH of the diluted solution using pH paper or a calibrated meter. The pH must be within a neutral range, typically between 5 and 9, to be acceptable for drain disposal[8]. Acetic acid is a weak acid, but at high concentrations, the solution may be slightly acidic. If necessary, neutralize slowly with a dilute solution of a weak base like sodium bicarbonate.
-
Disposal: While running a steady stream of cold water from the tap, slowly pour the diluted, pH-neutral solution down the drain.
-
Flush: Continue to run water for at least 30 seconds after pouring the solution to ensure it is thoroughly flushed from the local plumbing system.
Part 4: Data Summary and Regulatory Context
Adherence to disposal protocols is governed by a hierarchy of regulations. Understanding this context is crucial for maintaining a compliant laboratory environment.
| Waste Form | Hazard Status | Key Disposal Parameter | Recommended Action | Governing Principle |
| Solid Powder | Non-Hazardous | None | Dispose in sealed container in municipal trash[6][7]. | Waste Segregation |
| Aqueous Solution | Non-Hazardous | pH 5-9[8] | Dilute and dispose via sanitary sewer with copious water[8]. | Dilution & Neutralization |
| Any Form | Contaminated with Hazardous Material | Per Contaminant SDS | Manage as hazardous waste via EHS[1]. | Incompatibility Prevention |
| Any Form | Classified as Hazardous by SDS | N/A | Manage as hazardous waste via EHS[9]. | RCRA Compliance |
Regulatory Oversight:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the federal standards for hazardous waste management. While non-hazardous waste is less stringently regulated at the federal level, states and local municipalities may have their own rules[10][11].
-
Occupational Safety and Health Administration (OSHA): OSHA's primary role is worker safety. The Hazard Communication Standard (29 CFR 1910.1200) ensures that workers are informed about chemical hazards and safe handling, which indirectly influences proper disposal practices[2][12].
By following this guide, you contribute to a culture of safety and environmental stewardship, building trust in your laboratory's operational integrity. Always remember to consult your institution's EHS department for specific guidance.
References
-
Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University Environmental Health, Safety, and Risk Management. [Link]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety. [Link]
-
The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. Med-Pro Disposal. [Link]
-
Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information, NIH. [Link]
-
Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. LabTAG by GA International. [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. needle.tube [needle.tube]
- 11. urgent.supply [urgent.supply]
- 12. resources.duralabel.com [resources.duralabel.com]
Navigating the Safe Handling of Lys-Leu Acetate Salt: A Guide to Personal Protective Equipment
For Immediate Implementation: A procedural guide for researchers, scientists, and drug development professionals on the essential personal protective equipment (PPE) for handling Lys-Leu acetate salt. This document outlines critical safety protocols and disposal plans to ensure a secure laboratory environment.
The dipeptide Lys-Leu acetate salt, while a valuable tool in research and development, requires careful handling to mitigate potential hazards. Although comprehensive toxicological data for many research peptides are not always available, a proactive and cautious approach to safety is paramount.[1][2] This guide provides a detailed operational plan for the use of Personal Protective Equipment (PPE) when working with Lys-Leu acetate salt, grounded in established laboratory safety principles.
Foundational Safety: Understanding the Risks
Before any handling of Lys-Leu acetate salt, a thorough review of its Safety Data Sheet (SDS) is mandatory.[3] While a specific SDS for Lys-Leu acetate salt was not found, information from related peptide and acetate salt compounds provides a basis for a comprehensive risk assessment.[4][5]
Key potential hazards to consider include:
-
Inhalation: Lyophilized peptide powders can be easily aerosolized, posing a risk of respiratory irritation or sensitization.[1][6]
-
Skin and Eye Contact: Direct contact with the salt or its solutions may cause mild irritation.[7][8]
-
Unknown Biological Activity: As with many research peptides, the full biological effects may not be fully characterized, necessitating a cautious approach.[4]
Core Personal Protective Equipment (PPE)
The following PPE is mandatory for all procedures involving Lys-Leu acetate salt. The level of protection may be scaled up based on the quantity of material being handled and the specific procedure.
Hand Protection: The First Line of Defense
Chemical-resistant gloves are essential to prevent skin contact.[9]
-
Recommended Glove Type: Nitrile gloves are a suitable choice for handling peptide salts.[2]
-
Protocol:
-
Always inspect gloves for any signs of damage before use.
-
Don gloves before entering the designated handling area.
-
Remove and discard gloves immediately if they become contaminated.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Eye and Face Protection: Shielding from Splashes and Aerosols
Protecting the eyes and face from accidental splashes or aerosolized powder is critical.[9]
-
Minimum Requirement: Safety glasses with side shields should be worn for all low-volume solution work.
-
Enhanced Protection: For handling larger quantities of the lyophilized powder or when there is a significant risk of splashing, safety goggles that form a seal around the eyes are required.[9] A face shield worn over safety goggles provides an additional layer of protection.[10]
Protective Clothing: Preventing Contamination
A lab coat is the standard for protecting street clothes and minimizing skin exposure.[2]
-
Material: A buttoned, knee-length lab coat made of a suitable material like cotton or a polyester-cotton blend is recommended.
-
Best Practices:
-
Lab coats should always be worn fully buttoned.
-
Contaminated lab coats must be removed immediately and decontaminated by a professional laundering service. Do not wash contaminated lab coats at home.[9]
-
Respiratory Protection: A Critical Consideration for Powders
When handling the lyophilized powder form of Lys-Leu acetate salt, respiratory protection is crucial to prevent inhalation.
-
Recommended Equipment: All manipulations of the powder should be conducted within a certified chemical fume hood or a biological safety cabinet.[1]
-
For larger quantities or in the absence of a fume hood: A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used.[7] Proper fit testing is essential to ensure the effectiveness of the respirator.
PPE Selection Guide for Specific Operations
The selection of appropriate PPE is dictated by the specific task being performed. The following table provides guidance for common laboratory procedures involving Lys-Leu acetate salt.
| Procedure | Hand Protection | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing Lyophilized Powder | Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat | Chemical Fume Hood or Respirator |
| Reconstituting in Solution | Nitrile Gloves | Safety Goggles | Lab Coat | Chemical Fume Hood (recommended) |
| Handling Dilute Solutions | Nitrile Gloves | Safety Glasses | Lab Coat | Not generally required |
| Spill Cleanup | Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat | Respirator (for powder spills) |
Procedural Workflow for Safe Handling
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for PPE selection and safe handling of Lys-Leu acetate salt.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
For Powder Spills:
-
For Solution Spills:
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.
Disposal of Contaminated Materials
All materials that have come into contact with Lys-Leu acetate salt must be treated as chemical waste.[1]
-
Waste Segregation: All contaminated items, including unused peptide, pipette tips, vials, and PPE, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1][3]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name, "Lys-Leu acetate salt".[1]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and final disposal.[1][3] Never dispose of peptide waste down the drain or in the regular trash.[2][4]
Conclusion
Adherence to these PPE and handling guidelines is essential for creating a safe laboratory environment for all personnel. By understanding the potential risks and implementing these proactive safety measures, researchers can confidently work with Lys-Leu acetate salt while minimizing their exposure and protecting the integrity of their research.
References
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025). BenchChem.
- Laboratory Safety Guidelines for Peptide Handling. (2024). Biovera.
- Proper Disposal of HCV Peptide (257-266)
- H-LYS-LEU-OH ACETATE SALT - Safety D
- A Comprehensive Guide to the Proper Disposal of Tripeptide-32 for Labor
- ICSC 0565 - SODIUM ACETATE. (2006).
- Leuprolide Acetate - Safety D
- SAFETY DATA SHEET: Gly-His-Lys acet
- Personal Protective Equipment. (2025). US EPA.
- Safety Data Sheet Sodium acet
- Standard Personal Protective Equipment. (n.d.).
- SAFETY DATA SHEET: L-LYSINE ACET
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide24.store [peptide24.store]
- 4. biovera.com.au [biovera.com.au]
- 5. H-LYS-LEU-OH ACETATE SALT - Safety Data Sheet [chemicalbook.com]
- 6. polypeptide.com [polypeptide.com]
- 7. ICSC 0565 - SODIUM ACETATE [chemicalsafety.ilo.org]
- 8. prochemicalanddye.com [prochemicalanddye.com]
- 9. safety.rice.edu [safety.rice.edu]
- 10. epa.gov [epa.gov]
- 11. ajiaminoscience.eu [ajiaminoscience.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
